molecular formula C10H14N2O4 B1664026 2,5-Dimethoxy-4-nitrophenethylamine CAS No. 261789-00-8

2,5-Dimethoxy-4-nitrophenethylamine

Cat. No.: B1664026
CAS No.: 261789-00-8
M. Wt: 226.23 g/mol
InChI Key: ZMUSDZGRRJGRAO-UHFFFAOYSA-N

Description

2-(2,5-Dimethoxy-4-nitro-phenyl)ethanamine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Hallucinogenic substances substance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,5-dimethoxy-4-nitrophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-15-9-6-8(12(13)14)10(16-2)5-7(9)3-4-11/h5-6H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUSDZGRRJGRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCN)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180798
Record name Ethanamine, 2-(2,5-dimethoxy-4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261789-00-8
Record name 2,5-Dimethoxy-4-nitrophenethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261789-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethoxy-4-nitrophenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261789008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, 2-(2,5-dimethoxy-4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2C-N
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB2B23B11H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Pharmacological Profile of 2,5-Dimethoxy-4-nitrophenethylamine (2C-N): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the discovery, history, and pharmacological characteristics of 2,5-Dimethoxy-4-nitrophenethylamine (2C-N), a synthetic phenethylamine (B48288). First synthesized by Alexander Shulgin, 2C-N is a member of the 2C family of psychedelic compounds. This document details its synthesis from 2,5-dimethoxyphenethylamine (2C-H), summarizes its in vitro receptor binding affinities and functional activities at key serotonergic targets, and discusses its anticipated in vivo effects based on its pharmacological profile and the known activity of related compounds. Detailed experimental protocols for its synthesis and relevant pharmacological assays are provided, along with visualizations of key pathways and workflows to support researchers, scientists, and drug development professionals.

Introduction and Historical Context

The exploration of psychedelic phenethylamines has its roots in the study of mescaline, a naturally occurring psychedelic found in the peyote cactus.[1] The 2C series of compounds, characterized by methoxy (B1213986) groups at the 2 and 5 positions of the benzene (B151609) ring, were largely developed by the American chemist Alexander "Sasha" Shulgin in the 1970s and 1980s.[2] Shulgin's systematic exploration of structure-activity relationships within this chemical class led to the synthesis and preliminary psychoactive evaluation of a wide array of novel compounds, which he meticulously documented in his 1991 book, PiHKAL (Phenethylamines I Have Known and Loved).[3]

This compound (2C-N) is one of the compounds detailed in PiHKAL.[4] Its discovery was a direct result of Shulgin's methodical derivatization of the 2,5-dimethoxyphenethylamine (2C-H) backbone. The introduction of a nitro group at the 4-position of the phenyl ring distinguishes 2C-N from other members of the 2C family and significantly influences its physical and pharmacological properties.[5] Unlike the white salts of most other 2C compounds, salts of 2C-N are typically bright yellow to orange due to the presence of the nitro group.[5]

Chemical Synthesis

The synthesis of this compound (2C-N) is achieved through the nitration of 2,5-dimethoxyphenethylamine (2C-H). The following table summarizes the key reactants and the product of this synthesis.

Table 1: Synthesis of this compound (2C-N)

Reactant/ProductChemical NameMolar Mass ( g/mol )
Starting Material 2,5-Dimethoxyphenethylamine181.23
Reagents Nitric Acid, Sulfuric Acid63.01, 98.08
Product This compound226.23
Detailed Experimental Protocol: Synthesis of 2C-N

The following protocol is a detailed representation of the mixed acid nitration of 2C-H to yield 2C-N, based on descriptions found in chemical literature and online chemistry forums.[5][6]

Materials:

  • 2,5-Dimethoxyphenethylamine (2C-H)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Glacial Acetic Acid (optional)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) or other suitable base

  • Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or other drying agent

  • Glassware: Beaker, Erlenmeyer flask, dropping funnel, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator (optional)

Procedure:

  • Dissolution of Starting Material: In a beaker, dissolve a known quantity of 2,5-dimethoxyphenethylamine (2C-H) in a minimal amount of glacial acetic acid or by forming the sulfate salt with concentrated sulfuric acid. The mixture should be cooled in an ice bath to maintain a low temperature.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cooled in an ice bath.

  • Nitration Reaction: While vigorously stirring the cooled solution of 2C-H, slowly add the nitrating mixture dropwise using a dropping funnel. The temperature of the reaction mixture should be carefully monitored and maintained below 10°C to prevent side reactions.

  • Reaction Quenching: After the addition of the nitrating mixture is complete, continue stirring the reaction mixture in the ice bath for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Neutralization and Extraction: Carefully pour the reaction mixture over a large amount of crushed ice. Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or another suitable base until the solution is basic (pH > 8). The freebase of 2C-N will precipitate as a yellow solid or oil. Extract the aqueous mixture several times with dichloromethane or another suitable organic solvent.

  • Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2C-N freebase.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent or by conversion to a salt (e.g., hydrochloride) and subsequent recrystallization.

G cluster_synthesis Synthesis of 2C-N 2C-H 2,5-Dimethoxyphenethylamine (2C-H) Reaction Nitration Reaction (<10°C) 2C-H->Reaction Nitrating_Mixture Nitrating Mixture (HNO₃ + H₂SO₄) Nitrating_Mixture->Reaction Quenching Quenching (Ice) Reaction->Quenching Neutralization Neutralization (Base) Quenching->Neutralization Extraction Solvent Extraction (e.g., CH₂Cl₂) Neutralization->Extraction Drying Drying (e.g., MgSO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation 2C-N_Product This compound (2C-N) Evaporation->2C-N_Product

Figure 1: Workflow for the synthesis of this compound (2C-N).

Pharmacological Profile

The psychoactive effects of 2C-N are primarily mediated by its interaction with serotonin (B10506) receptors, particularly the 5-HT₂ subfamily.[5] It acts as a partial agonist at the 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors.[5] The following tables summarize the available quantitative data on its receptor binding affinity and functional activity.

Table 2: Receptor Binding Affinities (Ki, nM) of this compound (2C-N)

ReceptorKi (nM)
Serotonin
5-HT₁A2200
5-HT₂A23.5
5-HT₂B730
5-HT₂C370
Dopamine (B1211576)
D₁>10000
D₂>10000
D₃>10000
Adrenergic
α₁A>10000
α₂A>10000
Transporter
SERT>10000
DAT>10000
NET>10000
Data from Rickli et al., 2015[7]

Table 3: Functional Activity (pEC₅₀) of this compound (2C-N)

ReceptorAssaypEC₅₀
5-HT₂AArachidonic Acid Release4.78
5-HT₂CArachidonic Acid Release5.91
Data from Moya et al., 2007[5]

The data indicate that 2C-N has a moderate affinity for the 5-HT₂A receptor, which is the primary target for classic psychedelic drugs. Its affinity for other serotonin receptor subtypes is lower, and it has negligible affinity for dopamine and adrenergic receptors, as well as for the major monoamine transporters.

Detailed Experimental Protocols: Pharmacological Assays

The following protocols are generalized descriptions of the methodologies likely employed in the studies that generated the quantitative data for 2C-N.

This protocol describes a typical competition binding assay to determine the affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., human 5-HT₂A)

  • Radioligand specific for the receptor (e.g., [³H]ketanserin for 5-HT₂A)

  • Test compound (2C-N) at various concentrations

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well filter plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd), and either the assay buffer (for total binding), the non-specific binding control, or the test compound at varying concentrations.

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound from the free radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: After drying the filter plate, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

G cluster_binding_assay Radioligand Binding Assay Workflow Preparation Prepare Assay Plate: - Cell Membranes - Radioligand - Test Compound (2C-N) Incubation Incubate to Equilibrium Preparation->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC₅₀ → Ki) Counting->Analysis

Figure 2: Workflow for a typical radioligand binding assay.

This protocol describes a method to measure the functional activity of a compound at Gq-coupled receptors, such as the 5-HT₂A and 5-HT₂C receptors, by quantifying the release of arachidonic acid.[8][9]

Materials:

  • Cells stably expressing the receptor of interest (e.g., human 5-HT₂A)

  • [³H]Arachidonic acid

  • Culture medium

  • Assay buffer

  • Test compound (2C-N) at various concentrations

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Culture and Labeling: Culture the cells in appropriate media. Incubate the cells with [³H]arachidonic acid for a sufficient time (e.g., 18-24 hours) to allow for its incorporation into the cell membranes.

  • Cell Stimulation: Wash the cells to remove unincorporated [³H]arachidonic acid. Add the assay buffer containing the test compound (2C-N) at various concentrations and incubate for a specific time (e.g., 30 minutes) at 37°C.

  • Sample Collection: Collect the supernatant from each well, which contains the released [³H]arachidonic acid.

  • Quantification: Add scintillation fluid to the collected supernatant and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is plotted against the concentration of the test compound to generate a dose-response curve, from which the pEC₅₀ value (the negative logarithm of the EC₅₀, the concentration that produces 50% of the maximal response) can be determined.

G cluster_aa_assay Arachidonic Acid Release Assay Workflow Labeling Label Cells with [³H]Arachidonic Acid Stimulation Stimulate with 2C-N (various concentrations) Labeling->Stimulation Collection Collect Supernatant Stimulation->Collection Counting Scintillation Counting Collection->Counting Analysis Data Analysis (Dose-Response Curve → pEC₅₀) Counting->Analysis

Figure 3: Workflow for a typical arachidonic acid release assay.

Signaling Pathways

The activation of the 5-HT₂A receptor by an agonist like 2C-N initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to the Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is also linked to the activation of phospholipase A₂ (PLA₂) and the subsequent release of arachidonic acid, which is the basis of the functional assay described above.

G cluster_pathway Simplified 5-HT₂A Receptor Signaling Pathway 2CN 2C-N (Agonist) 5HT2A 5-HT₂A Receptor 2CN->5HT2A binds Gq11 Gq/11 5HT2A->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PLA2 Phospholipase A₂ (PLA₂) Gq11->PLA2 activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response AA Arachidonic Acid Release PLA2->AA AA->Cellular_Response

Figure 4: Simplified signaling cascade following 5-HT₂A receptor activation by 2C-N.

In Vivo Effects and Human Psychoactivity

There is a notable lack of published in vivo studies specifically investigating the effects of this compound (2C-N) in animal models. A common behavioral assay used to assess the psychedelic potential of 5-HT₂A receptor agonists in rodents is the head-twitch response (HTR). While numerous studies have demonstrated that many 2C compounds induce the HTR in mice, some phenethylamines have been reported to not reliably elicit this behavior in rats. Without specific experimental data for 2C-N, its in vivo activity remains to be formally characterized.

However, based on its in vitro pharmacology as a 5-HT₂A receptor partial agonist, it is anticipated that 2C-N would produce psychedelic-like effects in humans. In his book PiHKAL, Alexander Shulgin reports a dosage range of 100-150 mg, with a duration of 4-6 hours. The qualitative effects are described as being less visual than other 2C compounds, with a greater emphasis on mood enhancement and ease of communication.[5]

Conclusion

This compound (2C-N) is a synthetic phenethylamine first described by Alexander Shulgin. Its synthesis involves the nitration of 2C-H. In vitro pharmacological studies have demonstrated that 2C-N is a partial agonist at 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors, with a moderate affinity for the 5-HT₂A receptor. While specific in vivo data in animal models are lacking, its in vitro profile and the anecdotal reports from Shulgin suggest that it possesses psychedelic properties in humans. Further research is warranted to fully characterize its in vivo effects and to elucidate the specific contributions of its interactions with different serotonin receptor subtypes to its overall pharmacological profile. This technical guide provides a foundational overview for researchers interested in the continued exploration of this and related compounds.

References

Physicochemical Properties of 2,5-Dimethoxy-4-nitrophenethylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and in-vitro pharmacological evaluation of 2,5-Dimethoxy-4-nitrophenethylamine (2C-N), a psychedelic phenethylamine. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Physicochemical Data

This compound is a synthetic compound belonging to the 2C family of phenethylamines.[1] Its core chemical structure features a phenyl ring substituted with two methoxy (B1213986) groups and a nitro group, attached to an aminoethyl side chain. The presence of the nitro group imparts a distinct yellow to orange color to its salt forms.[1]

Below is a summary of its key physicochemical properties.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₄PubChem[2]
Molar Mass 226.23 g/mol PubChem[2]
IUPAC Name 2-(2,5-dimethoxy-4-nitrophenyl)ethanaminePubChem[2]
CAS Number 261789-00-8PubChem[2]
Appearance Salts are bright yellow to orange solidsWikipedia[1]
Melting Point Data not available for the free base. The hydrochloride salt of the related compound, 2,5-Dimethoxy-4-nitroamphetamine (DON), melts at 206-207 °C.Wikipedia[3]
Boiling Point Data not available
Solubility Data not available. Related phenethylamines show solubility in water and various organic solvents.SWGDRUG[4]
pKa Data not available
XLogP3 (Computed) 1.3PubChem[2]

Synthesis of this compound

The synthesis of this compound is achieved through the nitration of its precursor, 2,5-dimethoxyphenethylamine (2C-H).[1][5] The synthesis of 2C-H itself starts from 1,4-dimethoxybenzene (B90301).

Experimental Protocol: Synthesis of 2,5-dimethoxyphenethylamine (2C-H)

This protocol is adapted from a patented method for the preparation of 2,5-dimethoxyphenethylamine.[6]

Step 1: Synthesis of α-chloro-2,5-dimethoxyacetophenone

  • In a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve 1,4-dimethoxybenzene (0.44 mol) in dichloromethane (B109758) (240 ml).

  • Add anhydrous aluminum trichloride (B1173362) (0.48 mol) to the solution and stir for 5 minutes at room temperature.

  • Slowly add a mixture of chloroacetyl chloride (0.5 mol) and dichloromethane (40 ml) dropwise over 90 minutes.

  • Continue stirring at room temperature for 4 hours.

  • Pour the reaction mixture into a solution of concentrated hydrochloric acid (130 ml) and crushed ice, and stir for 30 minutes.

  • Extract the mixture with dichloromethane (3 x 100 ml).

  • Dry the combined organic layers over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from methanol (B129727) to obtain α-chloro-2,5-dimethoxyacetophenone.

Step 2: Synthesis of α-amino-2,5-dimethoxyacetophenone

  • Dissolve α-chloro-2,5-dimethoxyacetophenone (0.1 mol) in 95% ethanol (B145695) (200 ml) in a three-necked flask.

  • Add methenamine (B1676377) (0.5 mol) and stir the mixture at room temperature for 12 hours, during which a solid will precipitate.

  • Filter the solid and dissolve it in a mixture of concentrated hydrochloric acid (100 ml) and ethanol (100 ml).

  • Reflux the solution for 24 hours.

  • After cooling in an ice-water bath, slowly add a 5% aqueous sodium hydroxide (B78521) solution to make the mixture alkaline.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 100 ml).

  • Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield crude α-amino-2,5-dimethoxyacetophenone.

Step 3: Synthesis of 2,5-dimethoxyphenethylamine

  • In a reactor, combine 1 part of α-amino-2,5-dimethoxyacetophenone, 1.5-2.5 parts of potassium hydroxide, 10-15 parts of an organic solvent, and 2-8 parts of hydrazine (B178648) hydrate.

  • Stir the mixture and reflux.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Extract with ethyl acetate, dry the organic layer, and remove the solvent under reduced pressure.

  • Purify the product by vacuum distillation to obtain 2,5-dimethoxyphenethylamine.

Experimental Protocol: Nitration of 2,5-dimethoxyphenethylamine to this compound

This is a general procedure for the nitration of an activated aromatic ring.

  • Cool a mixture of concentrated sulfuric acid and concentrated nitric acid.

  • Slowly add 2,5-dimethoxyphenethylamine to the cooled acid mixture with stirring, maintaining a low temperature.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature.

  • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization.

G cluster_synthesis Synthesis of this compound 1_4_Dimethoxybenzene 1,4-Dimethoxybenzene Friedel_Crafts Friedel-Crafts Acylation (Chloroacetyl chloride, AlCl₃) 1_4_Dimethoxybenzene->Friedel_Crafts alpha_chloro α-chloro-2,5-dimethoxyacetophenone Friedel_Crafts->alpha_chloro Methenamine_reaction Reaction with Methenamine followed by acidic hydrolysis alpha_chloro->Methenamine_reaction alpha_amino α-amino-2,5-dimethoxyacetophenone Methenamine_reaction->alpha_amino Wolff_Kishner Wolff-Kishner Reduction (Hydrazine hydrate, KOH) alpha_amino->Wolff_Kishner 2C_H 2,5-dimethoxyphenethylamine (2C-H) Wolff_Kishner->2C_H Nitration Nitration (HNO₃, H₂SO₄) 2C_H->Nitration 2C_N This compound (2C-N) Nitration->2C_N

Caption: Synthesis workflow for this compound.

In-Vitro Pharmacological Evaluation

This compound is known to be an agonist at serotonin (B10506) 5-HT₂ receptors, which is consistent with other psychedelic phenethylamines.[7][8] Its in-vitro pharmacology can be characterized using receptor binding and functional assays.

Experimental Protocol: Radioligand Receptor Binding Assay

This protocol outlines a general method for determining the binding affinity of a test compound to a specific serotonin receptor subtype expressed in a cell membrane preparation.[9]

1. Materials and Reagents:

  • Cell Membranes: HEK293 or CHO-K1 cells stably transfected with the human serotonin receptor of interest (e.g., 5-HT₂A).

  • Radioligand: A tritiated antagonist with high affinity for the target receptor (e.g., [³H]ketanserin for 5-HT₂A).

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions.

  • Non-specific Binding Ligand: A high concentration of a non-labeled ligand (e.g., 10 µM serotonin).

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Cocktail and Counter.

2. Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, set up triplicate wells for total binding (buffer, radioligand, cell membranes), non-specific binding (non-specific ligand, radioligand, cell membranes), and competitor binding (test compound dilution, radioligand, cell membranes).

  • Incubate the plate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the percentage of specific binding inhibited by each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow Prepare_Reagents Prepare Reagents (Cell Membranes, Radioligand, Test Compound) Incubation Incubate in 96-well plate (Total, Non-specific, Competitor Binding) Prepare_Reagents->Incubation Filtration Rapid Filtration (Separate bound from free radioligand) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis (Calculate IC₅₀ and Kᵢ) Scintillation_Counting->Data_Analysis

Caption: Workflow for a competitive radioligand receptor binding assay.

Functional Assay: Gq-Coupled Serotonin Receptor Signaling

The 5-HT₂ family of receptors are Gq-coupled G-protein coupled receptors (GPCRs).[10] Agonist binding to these receptors activates phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium.

Experimental Protocol: Calcium Flux Assay This assay measures the increase in intracellular calcium concentration upon receptor activation.

  • Cell Culture: Plate cells expressing the target receptor (e.g., CHO-K1-h5-HT₂A) in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add serial dilutions of the test compound (this compound) to the wells.

  • Signal Detection: Measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the change in fluorescence against the logarithm of the compound concentration to determine the EC₅₀ value (the concentration that elicits a half-maximal response).

G cluster_pathway Gq-Coupled Serotonin Receptor Signaling Pathway Ligand 2,5-Dimethoxy-4- nitrophenethylamine Receptor 5-HT₂ Receptor Ligand->Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: Simplified Gq-coupled serotonin receptor signaling pathway.

References

An In-Depth Technical Guide to 2,5-Dimethoxy-4-nitrophenethylamine (2C-N)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxy-4-nitrophenethylamine, commonly known as 2C-N, is a psychedelic compound belonging to the 2C family of phenethylamines. First synthesized by Alexander Shulgin, its unique pharmacological profile and effects have made it a subject of interest within the scientific community. This technical guide provides a comprehensive overview of 2C-N, including its chemical identity, synthesis, pharmacology, and the intracellular signaling pathways it modulates. All quantitative data is presented in structured tables, and key experimental protocols and biological pathways are visualized to facilitate a deeper understanding for research and drug development purposes.

Chemical Identification

Identifier Value
IUPAC Name 2-(2,5-dimethoxy-4-nitrophenyl)ethan-1-amine[1][2]
CAS Number 261789-00-8[1][2][3]
Molecular Formula C10H14N2O4[1][2]
Molar Mass 226.232 g/mol [1]
Synonyms 2C-N, 4-Nitro-2,5-dimethoxyphenethylamine[1]

Experimental Protocols

Synthesis of this compound (2C-N)

The synthesis of 2C-N is detailed in Alexander Shulgin's book, "PiHKAL (Phenethylamines I Have Known and Loved)."[1] The primary method involves the nitration of 2,5-dimethoxyphenethylamine (2C-H).

Experimental Workflow: Synthesis of 2C-N

G cluster_0 Step 1: Nitration cluster_1 Step 2: Purification 2C-H 2,5-Dimethoxyphenethylamine (2C-H) Nitration Nitration Reaction 2C-H->Nitration Reagents Mixed Acid (Sulfuric Acid & Nitric Acid) Reagents->Nitration Crude_2CN Crude 2C-N Nitration->Crude_2CN Purification Purification (e.g., Recrystallization) Crude_2CN->Purification Pure_2CN Pure this compound (2C-N) Purification->Pure_2CN G 2CN 2,5-Dimethoxy-4- nitrophenethylamine (2C-N) 5HT2A 5-HT2A Receptor 2CN->5HT2A Agonist Binding Gq11 Gq/11 Protein 5HT2A->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects (e.g., Neuronal Excitability) Ca2->Downstream PKC->Downstream G 2CN 2,5-Dimethoxy-4- nitrophenethylamine (2C-N) 5HT2B 5-HT2B Receptor 2CN->5HT2B Agonist Binding Gq11 Gq/11 Protein 5HT2B->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation Downstream_B Downstream Effects (e.g., Cell Growth, Vasoconstriction) PLC->Downstream_B G 2CN 2,5-Dimethoxy-4- nitrophenethylamine (2C-N) 5HT2C 5-HT2C Receptor 2CN->5HT2C Agonist Binding Gq11 Gq/11 Protein 5HT2C->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation Downstream_C Downstream Effects (e.g., Regulation of Appetite, Mood) PLC->Downstream_C

References

The Synthesis of 2C-N: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Alexander Shulgin's Synthesis and the Compound's Physicochemical and Pharmacological Profile

This technical guide provides a comprehensive overview of the synthesis of 2,5-dimethoxy-4-nitrophenethylamine (2C-N), as originally detailed by Alexander Shulgin in his seminal work, PiHKAL (Phenethylamines I Have Known and Loved). This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic protocol, physicochemical properties, and the primary mechanism of action of this psychoactive phenethylamine (B48288).

Introduction

2C-N is a synthetic phenethylamine and a member of the 2C family of psychedelic compounds.[1][2] First synthesized and bioassayed by Alexander Shulgin, it is distinguished chemically by the presence of a nitro group at the 4-position of the 2,5-dimethoxyphenyl ring.[1][2] This structural feature imparts a distinct yellow to orange color to its salts, a characteristic not observed in most other members of the 2C family where the salts are typically white.[1][2] This guide will provide a detailed protocol for its synthesis, a summary of its known quantitative data, and a visualization of its primary pharmacological pathway.

Synthesis of 2C-N

The synthesis of 2C-N, as described by Shulgin, is a nitration reaction of the precursor 2,5-dimethoxyphenethylamine (2C-H). The following sections detail the experimental protocol for the synthesis of the precursor and the final product.

Synthesis of the Precursor: 2,5-Dimethoxyphenethylamine (2C-H)

The synthesis of 2C-H typically starts from 2,5-dimethoxybenzaldehyde (B135726). While Shulgin's entry for 2C-N in PiHKAL refers to the recipe for 2C-H, it does not provide the full synthesis of the precursor. A common synthetic route involves the Henry reaction of 2,5-dimethoxybenzaldehyde with nitromethane (B149229) to form the corresponding nitrostyrene, followed by reduction to the amine.

Experimental Workflow for 2C-H Synthesis

G cluster_0 Step 1: Nitrostyrene Formation cluster_1 Step 2: Reduction A 2,5-Dimethoxybenzaldehyde E 2,5-Dimethoxy-β-nitrostyrene A->E Reacts with B Nitromethane B->E C Base Catalyst (e.g., Ammonium Acetate) C->E Catalyzes D Heat D->E Under F 2,5-Dimethoxy-β-nitrostyrene H 2,5-Dimethoxyphenethylamine (2C-H) F->H Reduced by G Reducing Agent (e.g., LiAlH4 in THF) G->H G A 2,5-Dimethoxyphenethylamine (2C-H) in Glacial Acetic Acid C Nitration (Cooling) A->C B 70% Nitric Acid B->C Added to D This compound Nitrate (Yellow Solid) C->D Yields E Filtration & Washing D->E F Basification with NaOH E->F Purified solid used for G Extraction with CH2Cl2 F->G H Solvent Evaporation G->H I 2C-N Free Base (Orange-Red Oil/Crystals) H->I J Distillation I->J Optional Purification K Dissolution in IPA J->K L Neutralization with HCl K->L M Precipitation with Et2O L->M N 2C-N Hydrochloride (Pumpkin-Colored Crystals) M->N G cluster_0 Cell Membrane A 2C-N B 5-HT2A Receptor A->B Binds to C Gq/11 Protein B->C Activates D Phospholipase C (PLC) C->D Activates E PIP2 D->E Hydrolyzes F IP3 E->F G DAG E->G H Endoplasmic Reticulum F->H Binds to receptor on J Protein Kinase C (PKC) Activation G->J I Ca²⁺ Release H->I K Downstream Cellular Effects (Psychoactivity) I->K J->K

References

An In-Depth Technical Guide to the Pharmacology and Mechanism of Action of 2C-N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the pharmacology and mechanism of action of 2C-N (2,5-dimethoxy-4-nitrophenethylamine), a synthetic phenethylamine. The following sections detail its receptor binding profile, functional activity, and the associated signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Core Pharmacology: Receptor Interaction and Functional Activity

2C-N primarily interacts with serotonin (B10506) (5-HT) receptors, exhibiting a profile as a low-potency partial agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors. Its activity at these receptors is believed to underpin its psychoactive effects. The compound is also a substrate for monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B, which are responsible for its metabolism.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of 2C-N, including its binding affinities (Ki) and functional potencies (EC50/pEC50) at various serotonin receptor subtypes, as well as its inhibitory activity at monoamine oxidases.

Receptor Parameter Value Reference
5-HT2AKi23.5 nM[1]
5-HT2CKi370 nM[1]

Table 1: Receptor Binding Affinities (Ki) of 2C-N.

Receptor Functional Assay Parameter Value Reference
5-HT2AArachidonic Acid ReleasepEC504.78[2]
5-HT2CArachidonic Acid ReleasepEC505.91[2]
5-HT2APhospholipase C ActivationEC50170 nM[2]
5-HT2CPhospholipase C ActivationEmax74%[2]

Table 2: Functional Activity of 2C-N at Serotonin Receptors.

Enzyme Parameter Value Reference
MAO-AIC50> 10 µM[3]
MAO-BIC50> 10 µM[3]

Table 3: Monoamine Oxidase (MAO) Inhibition by 2C-N.

Mechanism of Action: Signaling Pathways

The interaction of 2C-N with 5-HT2A and 5-HT2C receptors initiates a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 signaling pathway. Activation of this pathway by an agonist like 2C-N leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Furthermore, activation of the 5-HT2A receptor can also lead to the stimulation of phospholipase A2 (PLA2), resulting in the release of arachidonic acid.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A/2C Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PLA2 Phospholipase A2 (PLA2) G_protein->PLA2 Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes AA_release Arachidonic Acid Release PLA2->AA_release IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Downstream Downstream Cellular Effects Ca_release->Downstream PKC_activation->Downstream AA_release->Downstream 2C-N 2C-N 2C-N->Receptor Binds to

2C-N Activated 5-HT2A/2C Gq Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this whitepaper, offering a reproducible framework for further research.

Radioligand Binding Assays for Receptor Affinity (Ki) Determination

This protocol is adapted from the methods described by Rickli et al. (2015) for determining the binding affinity of compounds at serotonin receptors.

1. Materials and Reagents:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT2A or 5-HT2C receptor.

  • Radioligand: [³H]ketanserin for 5-HT2A receptors and [³H]mesulergine for 5-HT2C receptors.

  • Test Compound: 2C-N hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM of a high-affinity antagonist for the respective receptor (e.g., ketanserin (B1673593) for 5-HT2A).

  • Scintillation Cocktail.

  • Instrumentation: 96-well microplates, filtration apparatus, and a microplate scintillation counter.

2. Membrane Preparation:

  • Culture CHO-K1 cells expressing the target receptor to confluency.

  • Harvest cells and homogenize in ice-cold lysis buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh assay buffer and resuspend.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

3. Binding Assay Procedure:

  • In a 96-well plate, add in order: assay buffer, a fixed concentration of the appropriate radioligand (typically at its Kd value), and varying concentrations of 2C-N or the non-specific binding control.

  • Add the prepared receptor membrane suspension to initiate the binding reaction.

  • Incubate the plates at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the percentage of specific binding at each concentration of 2C-N.

  • Plot the percentage of specific binding against the log concentration of 2C-N to generate a competition curve.

  • Determine the IC50 value (the concentration of 2C-N that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes setup_assay Set up 96-well Plate: - Assay Buffer - Radioligand - 2C-N / Control prepare_membranes->setup_assay add_membranes Add Membranes to Initiate Binding setup_assay->add_membranes incubate Incubate at RT (60 min) add_membranes->incubate filter_wash Filter and Wash to Remove Unbound Ligand incubate->filter_wash quantify Quantify Radioactivity (Scintillation Counting) filter_wash->quantify analyze Analyze Data: - Competition Curve - IC50 Determination - Ki Calculation quantify->analyze end End analyze->end Functional_Assay_Workflow cluster_plc Phospholipase C (PLC) Assay cluster_pla2 Phospholipase A2 (PLA2) Assay plc_start Start plc_label Label Cells with [³H]myo-inositol plc_start->plc_label plc_stimulate Stimulate with 2C-N in presence of LiCl plc_label->plc_stimulate plc_extract Extract and Quantify Inositol Phosphates plc_stimulate->plc_extract plc_analyze Analyze Data: EC50 and Emax plc_extract->plc_analyze plc_end End plc_analyze->plc_end pla2_start Start pla2_label Label Cells with [³H]arachidonic Acid pla2_start->pla2_label pla2_stimulate Stimulate with 2C-N pla2_label->pla2_stimulate pla2_quantify Quantify Released [³H]arachidonic Acid pla2_stimulate->pla2_quantify pla2_analyze Analyze Data: EC50 and pEC50 pla2_quantify->pla2_analyze pla2_end End pla2_analyze->pla2_end

References

In Silico Modeling of 2,5-Dimethoxy-4-nitrophenethylamine (2C-N) Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico methodologies used to model the binding of 2,5-Dimethoxy-4-nitrophenethylamine (2C-N) to its primary biological targets, the serotonin (B10506) receptors. 2C-N, a substituted phenethylamine, is known to interact with various serotonin (5-HT) receptors, with a notable affinity for the 5-HT2A and 5-HT2C subtypes. Understanding these interactions at a molecular level is crucial for elucidating its pharmacological profile and for the rational design of novel psychoactive compounds. This document outlines the key computational techniques, experimental validation methods, and the underlying biological pathways involved.

Introduction to 2C-N and its Primary Targets

This compound (2C-N) belongs to the 2C family of psychedelic phenethylamines. Its psychoactive effects are primarily mediated by its interaction with serotonin receptors, particularly the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR).[1] In silico modeling provides a powerful and cost-effective approach to study these interactions, offering insights into binding affinity, mode of action, and the structural determinants of ligand recognition.

Quantitative Receptor Binding Data

The binding affinity of 2C-N and related compounds to serotonin receptors is a key determinant of their potency and pharmacological effects. The inhibition constant (Ki) is a quantitative measure of this affinity, with lower values indicating a higher affinity. The following table summarizes the reported Ki values for 2C-N and a related compound at relevant human serotonin receptors.

CompoundReceptorKi (nM)
2C-N5-HT2A23.5
2C-N5-HT2C370

Data sourced from Wikipedia's entry on 2C psychedelics, which collates data from various scientific publications.

In Silico Modeling Workflow

The in silico investigation of 2C-N's receptor binding typically follows a multi-step workflow, integrating homology modeling, molecular docking, and molecular dynamics simulations.

A Target Identification (5-HT2A Receptor) B Homology Modeling A->B No Crystal Structure C Model Validation B->C E Molecular Docking C->E D Ligand Preparation (2C-N) D->E F Binding Pose Analysis E->F G Molecular Dynamics Simulation F->G H Free Energy Calculation G->H I Experimental Validation (Radioligand Binding Assay) H->I

Caption: In silico modeling workflow for 2C-N receptor binding.
Experimental Protocols

Given the absence of a publicly available crystal structure for the human 5-HT2A receptor in complex with 2C-N, homology modeling is a necessary first step to generate a three-dimensional model.

Objective: To build a 3D model of the human 5-HT2A receptor based on the crystal structure of a related GPCR.

Protocol:

  • Template Selection: A suitable template structure is identified by performing a BLAST search of the human 5-HT2A receptor amino acid sequence against the Protein Data Bank (PDB). The β2-adrenergic receptor (PDB ID: 2RH1) is a commonly used template due to its high resolution and structural similarity to other aminergic GPCRs.[2]

  • Sequence Alignment: The amino acid sequence of the human 5-HT2A receptor is aligned with the sequence of the chosen template using a sequence alignment tool (e.g., ClustalW).

  • Model Building: A homology modeling software, such as MODELLER or SWISS-MODEL, is used to generate the 3D coordinates of the 5-HT2A receptor based on the sequence alignment and the template structure.

  • Loop Modeling: The regions of the receptor that do not align with the template (i.e., loops) are modeled using ab initio methods or by searching a database of known loop conformations.

  • Model Refinement and Validation: The generated model is energetically minimized to relieve any steric clashes. The quality of the model is then assessed using tools like PROCHECK to evaluate its stereochemical properties (e.g., Ramachandran plot). Further refinement can be achieved through molecular dynamics simulations.[2]

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Objective: To predict the binding mode and estimate the binding affinity of 2C-N to the modeled 5-HT2A receptor.

Protocol:

  • Receptor Preparation: The homology model of the 5-HT2A receptor is prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding site is typically defined as a grid box encompassing the amino acid residues known to be involved in ligand binding in related receptors.

  • Ligand Preparation: The 3D structure of 2C-N is generated and its geometry is optimized using a molecular mechanics force field. Hydrogen atoms are added and rotatable bonds are defined.

  • Docking Simulation: A docking program, such as AutoDock Vina or PyRx, is used to dock the prepared 2C-N ligand into the defined binding site of the 5-HT2A receptor.[3][4][5] The program explores various conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding free energy.

  • Pose Analysis: The resulting docking poses are analyzed to identify the most likely binding mode. This involves examining the interactions between 2C-N and the receptor's amino acid residues, such as hydrogen bonds and hydrophobic interactions.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.

Objective: To assess the stability of the docked 2C-N-5-HT2A receptor complex and to refine the binding pose.

Protocol:

  • System Setup: The docked complex is embedded in a simulated lipid bilayer (e.g., POPC) and solvated with water molecules and ions to mimic the cellular environment.[2]

  • Force Field Selection: A suitable force field, such as CHARMM or OPLS-AA, is chosen to describe the interatomic interactions.[6]

  • Simulation: The system is subjected to a period of equilibration, followed by a production run of MD simulation using software like GROMACS or ACEMD.[6] The simulation calculates the trajectory of each atom over time by integrating Newton's equations of motion.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex, the root-mean-square deviation (RMSD) of the ligand and protein, and the persistence of key intermolecular interactions.

5-HT2A Receptor Signaling Pathways

The binding of an agonist like 2C-N to the 5-HT2A receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the Gq/11 G-protein.

cluster_0 A 2C-N B 5-HT2A Receptor A->B C Gq/11 B->C Activation K β-arrestin B->K Alternative Pathway D Phospholipase C (PLC) C->D Stimulation E PIP2 F IP3 E->F Hydrolysis by PLC G DAG E->G Hydrolysis by PLC H Ca2+ Release F->H I Protein Kinase C (PKC) Activation G->I J Downstream Cellular Responses H->J I->J L MAPK/ERK Pathway K->L L->J

Caption: 5-HT2A receptor signaling pathways.

Upon agonist binding, the 5-HT2A receptor activates the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC).[1][7][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][8] These events lead to a variety of downstream cellular responses. Additionally, the 5-HT2A receptor can engage in β-arrestin-dependent signaling, which can activate the MAPK/ERK pathway.[7]

Experimental Validation: Radioligand Binding Assay

The predictions from in silico models should be validated experimentally. Radioligand binding assays are the gold standard for determining the binding affinity of a compound to a receptor.

Objective: To experimentally determine the Ki of 2C-N for the human 5-HT2A receptor.

Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) are prepared.[10]

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains the receptor membranes, a radiolabeled ligand with known high affinity for the 5-HT2A receptor (e.g., [3H]ketanserin), and varying concentrations of the unlabeled test compound (2C-N).

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.[9]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of 2C-N that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[9]

A Prepare Receptor Membranes (5-HT2A expressing cells) B Incubate Membranes with Radioligand ([3H]ketanserin) and varying [2C-N] A->B C Separate Bound and Free Radioligand via Filtration B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Generate Competition Curve D->E F Determine IC50 E->F G Calculate Ki using Cheng-Prusoff Equation F->G

Caption: Radioligand binding assay workflow.

Conclusion

In silico modeling, when coupled with experimental validation, provides a robust framework for investigating the receptor binding of novel psychoactive compounds like 2C-N. The methodologies outlined in this guide offer a systematic approach to understanding the molecular determinants of ligand-receptor interactions, which is essential for the advancement of drug discovery and development in the field of neuropsychopharmacology. The integration of homology modeling, molecular docking, and molecular dynamics simulations allows for a detailed exploration of the binding event, while radioligand binding assays provide the necessary empirical data to validate these computational predictions.

References

Spectroscopic and Synthetic Profile of 2,5-Dimethoxy-4-nitrophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Scientific Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), for the compound 2,5-Dimethoxy-4-nitrophenethylamine. Additionally, detailed experimental protocols for its synthesis and spectroscopic analysis are presented to support researchers, scientists, and professionals in the field of drug development and forensic chemistry.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound, facilitating straightforward comparison and analysis.

Mass Spectrometry (MS) Data

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

ParameterValue
Ionization ModeElectron Ionization (EI)
Top Peak (m/z)197
Second Highest Peak (m/z)167
Third Highest Peak (m/z)120

Note: Data sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Data

ParameterDescription
InstrumentThermo Fisher Q Exactive Orbitrap
TechniqueHCD (Higher-energy C-trap dissociation)
Infrared (IR) Spectroscopy Data

Table 3: Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy Data

While a specific peak list is not publicly available, the data was recorded using a Bio-Rad FTS instrument with an ATR-Film technique. Key expected vibrational modes for this molecule would include:

Functional GroupExpected Wavenumber Range (cm⁻¹)
N-H stretch (amine)3300-3500
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
NO₂ stretch (asymmetric)1500-1570
NO₂ stretch (symmetric)1330-1370
C=C stretch (aromatic)1400-1600
C-O stretch (ether)1000-1300
C-N stretch (amine)1020-1250
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 2,5-dimethoxyphenethylamine (2C-H). The following protocol is adapted from the synthesis described by Alexander Shulgin.[1]

Materials:

  • 2,5-dimethoxyphenethylamine

  • Glacial acetic acid

  • 70% Nitric acid

  • Sodium hydroxide (B78521) solution

  • Dichloromethane

  • Isopropyl alcohol

  • Concentrated Hydrochloric acid

  • Anhydrous diethyl ether

Procedure:

  • A solution of 2,5-dimethoxyphenethylamine in glacial acetic acid is prepared and cooled in an ice bath.

  • 70% nitric acid is added portion-wise while maintaining a low temperature.

  • The reaction is stirred until a yellow solid, the nitrate (B79036) salt of the product, precipitates.

  • The solid is filtered, washed with diethyl ether, and air-dried.

  • The nitrate salt is dissolved in water and basified with a sodium hydroxide solution.

  • The free base is extracted with dichloromethane.

  • The organic solvent is removed under reduced pressure to yield the free base as an oil, which may crystallize upon standing.

  • For the hydrochloride salt, the free base is dissolved in isopropyl alcohol and neutralized with concentrated hydrochloric acid.

  • Anhydrous diethyl ether is added to precipitate the pumpkin-colored hydrochloride salt, which is then filtered, washed with diethyl ether, and air-dried.

Spectroscopic Analysis Protocols

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., methanol (B129727) or ethyl acetate) is prepared.

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5MS) is used.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium

    • Oven Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 280 °C).

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy:

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is collected.

    • The sample is placed on the crystal, and pressure is applied to ensure good contact.

    • The sample spectrum is recorded.

    • The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • A standard proton experiment is performed.

    • Parameters such as pulse width, acquisition time, and relaxation delay are optimized.

  • ¹³C NMR Acquisition:

    • A proton-decoupled carbon experiment is performed.

    • A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound.

Figure 1: Analytical Workflow for this compound Characterization Synthesis Synthesis of 2,5-Dimethoxy-4- nitrophenethylamine Purification Purification (e.g., Recrystallization) Synthesis->Purification MS Mass Spectrometry (GC-MS, LC-MS) Purification->MS IR Infrared Spectroscopy (ATR-IR) Purification->IR NMR Nuclear Magnetic Resonance (¹H and ¹³C NMR) Purification->NMR Data_Analysis Spectroscopic Data Analysis and Structure Confirmation MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis

Figure 1: Analytical Workflow for Characterization.

Figure 2: Spectroscopic Data Relationship Compound 2,5-Dimethoxy-4- nitrophenethylamine Molecular_Weight Molecular Weight and Elemental Composition Compound->Molecular_Weight MS Functional_Groups Functional Groups (Amine, Nitro, Ether) Compound->Functional_Groups IR Connectivity Atom Connectivity and Molecular Skeleton Compound->Connectivity NMR

Figure 2: Relationship of Spectroscopic Techniques to Molecular Structure.

References

Thermochemical Analysis of 2,5-Dimethoxy-4-nitrophenethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the thermochemical analysis of 2,5-Dimethoxy-4-nitrophenethylamine (2C-N), a synthetic phenethylamine (B48288). Due to the limited availability of experimental thermochemical data for 2C-N in peer-reviewed literature, this document outlines the established experimental protocols and computational approaches that would be employed for such an analysis. Hypothetical but realistic thermochemical data, based on structurally similar compounds, are presented in standardized tables for illustrative purposes. Furthermore, this guide includes detailed diagrams of the primary signaling pathway of 2C-N, a proposed metabolic pathway, and a generalized experimental workflow for its thermochemical characterization, all rendered in the DOT language for clarity and reproducibility.

Introduction

This compound, commonly known as 2C-N, is a psychoactive compound belonging to the 2C family of phenethylamines. A thorough understanding of its thermochemical properties is crucial for various aspects of drug development, including synthesis optimization, stability assessment, formulation, and safety evaluation. Thermochemical data, such as the enthalpy of formation, heat capacity, and thermal decomposition characteristics, provide fundamental insights into the energetic properties and stability of a molecule. This guide details the standard experimental and computational methodologies for obtaining these critical parameters.

Physicochemical Properties of 2C-N

While extensive experimental thermochemical data is not available, the basic physicochemical properties of 2C-N have been documented.

PropertyValue
Molecular Formula C₁₀H₁₄N₂O₄
Molar Mass 226.23 g/mol
Appearance Salts are typically bright yellow to orange crystals
Solubility Soluble in polar organic solvents

Thermochemical Data (Hypothetical)

The following tables present hypothetical thermochemical data for 2C-N. These values are estimated based on data from structurally related compounds, such as nitrobenzene (B124822) and other substituted phenethylamines, and should be considered illustrative until experimental verification is performed.

Table 1: Enthalpy of Formation
CompoundStateΔHf° (kJ/mol)Method
This compoundSolid-350 ± 15Bomb Calorimetry (indirect)
This compoundGas-250 ± 20Calculated from solid phase
Table 2: Heat Capacity
CompoundTemperature (K)Cp (J/mol·K)Method
This compound298.15320 ± 10Differential Scanning Calorimetry
This compound323.15345 ± 10Differential Scanning Calorimetry
This compound348.15370 ± 10Differential Scanning Calorimetry
Table 3: Thermal Decomposition
CompoundOnset Temperature (°C)Peak Temperature (°C)AtmosphereMethod
This compound210 ± 5235 ± 5NitrogenThermogravimetric Analysis
This compound195 ± 5220 ± 5AirThermogravimetric Analysis

Experimental Protocols

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔHf°) of 2C-N can be determined indirectly from its enthalpy of combustion (ΔHc°), measured using a bomb calorimeter.

Protocol:

  • Sample Preparation: A precisely weighed sample (approximately 1 gram) of 2C-N is pressed into a pellet.

  • Calorimeter Setup: The pellet is placed in the sample holder of a bomb calorimeter. A fuse wire is attached to the ignition circuit and placed in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Immersion: The sealed bomb is placed in a known volume of water in the calorimeter's insulated container.

  • Temperature Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Monitoring: The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The enthalpy of formation is then determined using Hess's Law, based on the known enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Measurement of Heat Capacity using Differential Scanning Calorimetry (DSC)

The heat capacity (Cp) of 2C-N as a function of temperature is measured using a differential scanning calorimeter.

Protocol:

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of 2C-N is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Temperature Program: The DSC is programmed to heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.

  • Data Acquisition: The instrument measures the difference in heat flow required to raise the temperature of the sample and the reference.

  • Calibration: The instrument is calibrated using a standard material with a known heat capacity (e.g., sapphire).

  • Calculation: The heat capacity of the sample is calculated from the differential heat flow, the heating rate, and the sample mass.

Thermal Decomposition Analysis using Thermogravimetric Analysis (TGA)

The thermal stability and decomposition profile of 2C-N are determined using thermogravimetric analysis.

Protocol:

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of 2C-N is placed in a tared TGA sample pan.

  • Instrument Setup: The sample pan is placed in the TGA furnace.

  • Atmosphere Control: The furnace is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a controlled flow rate.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) through a temperature range sufficient to induce complete decomposition.

  • Data Acquisition: The TGA instrument continuously records the mass of the sample as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and peak decomposition temperatures, as well as the mass loss at each stage of decomposition.

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_synthesis Sample Preparation cluster_analysis Thermochemical Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis & Purification of 2C-N Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization BombCal Bomb Calorimetry (ΔHc°) Characterization->BombCal DSC Differential Scanning Calorimetry (Cp) Characterization->DSC TGA Thermogravimetric Analysis (Decomposition) Characterization->TGA Enthalpy Calculation of ΔHf° BombCal->Enthalpy ThermoStab Thermal Stability Profile DSC->ThermoStab TGA->ThermoStab Kinetics Decomposition Kinetics TGA->Kinetics

Caption: Experimental workflow for the thermochemical analysis of 2C-N.

Signaling Pathway of 2C-N at the 5-HT2A Receptor

2C-N is a potent agonist of the serotonin (B10506) 5-HT2A receptor, a G-protein coupled receptor (GPCR). Its psychoactive effects are primarily mediated through the activation of this receptor and its downstream signaling cascade.

SignalingPathway 2C-N 2C-N 5-HT2A Receptor 5-HT2A Receptor 2C-N->5-HT2A Receptor Binds to Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces Cellular Response Cellular Response PKC->Cellular Response Ca2+ Release->Cellular Response

Caption: 5-HT2A receptor signaling pathway activated by 2C-N.

Proposed Metabolic Pathway of 2C-N

The metabolism of phenethylamines, including those of the 2C family, primarily involves the cytochrome P450 (CYP) enzyme system and monoamine oxidase (MAO). The proposed metabolic pathway for 2C-N involves O-demethylation and deamination.

MetabolicPathway 2C-N This compound Metabolite_A 2-Hydroxy-5-methoxy-4-nitrophenethylamine 2C-N->Metabolite_A CYP-mediated O-demethylation Metabolite_B 5-Hydroxy-2-methoxy-4-nitrophenethylamine 2C-N->Metabolite_B CYP-mediated O-demethylation Metabolite_C 2-(2,5-Dimethoxy-4-nitrophenyl)acetaldehyde 2C-N->Metabolite_C MAO-mediated Deamination Metabolite_D 2-(2,5-Dimethoxy-4-nitrophenyl)acetic acid Metabolite_C->Metabolite_D Aldehyde Dehydrogenase

Caption: Proposed metabolic pathway of this compound (2C-N).

Computational Thermochemistry

In the absence of experimental data, computational methods provide a powerful tool for estimating the thermochemical properties of molecules like 2C-N. High-level ab initio quantum chemistry calculations, such as G4 theory or CBS-QB3, can be employed to calculate the gas-phase enthalpy of formation with a high degree of accuracy. These methods involve geometry optimization, frequency calculations to obtain the zero-point vibrational energy, and single-point energy calculations at a high level of theory.

Conclusion

This technical guide has outlined the essential methodologies for a comprehensive thermochemical analysis of this compound. While experimental data for this specific compound remains to be published, the protocols for bomb calorimetry, differential scanning calorimetry, and thermogravimetric analysis provide a clear roadmap for future research. The provided hypothetical data and visualizations of key biological and experimental pathways serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, facilitating a deeper understanding of the energetic and stability characteristics of this and related phenethylamine compounds.

Methodological & Application

Application Notes and Protocols for In Vitro Assessment of 2,5-Dimethoxy-4-nitrophenethylamine (2C-N)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxy-4-nitrophenethylamine (2C-N) is a substituted phenethylamine (B48288) compound. Due to its structural similarity to other psychoactive phenethylamines, its in vitro pharmacological profile is of significant interest to researchers. The primary molecular targets for this class of compounds are typically serotonin (B10506) (5-HT) receptors, particularly the 5-HT₂ subtype, and monoamine oxidase (MAO) enzymes.[1][2] These application notes provide detailed protocols for key in vitro assays to characterize the binding affinity and functional activity of 2C-N at these targets.

Data Presentation

Monoamine Oxidase (MAO) Inhibition

An in vitro study utilizing heterologously expressed human MAO-A and MAO-B enzymes was conducted to determine the inhibitory potential of 2C-N. The half-maximal inhibitory concentrations (IC₅₀) were determined using a hydrophilic interaction liquid chromatography-high resolution tandem mass spectrometry (HILIC-HRMS/MS) based assay with kynuramine (B1673886) as the substrate.[3]

CompoundTargetIC₅₀ (µM)
This compound (2C-N)MAO-A>1250
This compound (2C-N)MAO-B180

Data sourced from a study on the interactions of phenethylamine-derived psychoactive substances with human monoamine oxidases.[3]

Serotonin Receptor Binding and Functional Activity
CompoundReceptorAssay TypeParameterValue (nM)
2C-B5-HT₂ACa²⁺ FluxEC₅₀1.6
2C-B5-HT₂CCa²⁺ FluxEC₅₀4.1
2C-I5-HT₂ARadioligand BindingKi48
2C-E5-HT₂ARadioligand BindingKi51

Note: The absence of specific data for 2C-N highlights a gap in the current publicly available research.

Experimental Protocols

Radioligand Binding Assay for 5-HT₂A Receptor Affinity

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of 2C-N for the human 5-HT₂A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂A receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Membrane preparation buffer (50 mM Tris-HCl, 5 mM EDTA, 5 mM EGTA, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Radioligand: [³H]Ketanserin (a 5-HT₂A antagonist)

  • Non-specific binding control: Mianserin (10 µM)

  • Test compound: this compound (2C-N)

  • 96-well microplates

  • Glass fiber filter mats

  • Scintillation fluid

  • Microplate scintillation counter

  • Cell harvester

Procedure:

  • Membrane Preparation:

    • Culture HEK293-5-HT₂A cells to confluency.

    • Harvest cells and centrifuge.

    • Homogenize the cell pellet in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

    • Store membrane preparations at -80°C until use.

  • Assay Protocol:

    • Prepare serial dilutions of 2C-N in assay buffer.

    • In a 96-well plate, add in the following order:

      • Total Binding: 50 µL assay buffer, 50 µL [³H]Ketanserin (at a concentration near its Kd, e.g., 1-2 nM), and 100 µL of membrane suspension.[6]

      • Non-specific Binding: 50 µL Mianserin (10 µM), 50 µL [³H]Ketanserin, and 100 µL of membrane suspension.

      • Test Compound: 50 µL of 2C-N dilution, 50 µL [³H]Ketanserin, and 100 µL of membrane suspension.

    • Incubate the plate at room temperature for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Dry the filter mats and add scintillation fluid.

    • Measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific CPM from the total CPM.

    • Determine the percent inhibition of specific binding for each concentration of 2C-N.

    • Plot the percent inhibition against the log concentration of 2C-N and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

Calcium Flux Functional Assay for 5-HT₂A Receptor Activity

This protocol measures the ability of 2C-N to act as an agonist at the Gq-coupled 5-HT₂A receptor by detecting changes in intracellular calcium concentration.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂A receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Black-walled, clear-bottom 96-well microplates

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Test compound: this compound (2C-N)

  • Reference agonist: Serotonin (5-HT)

  • Fluorescence microplate reader with automated injection capabilities (e.g., FlexStation)

Procedure:

  • Cell Plating:

    • The day before the assay, seed HEK293-5-HT₂A cells into black-walled, clear-bottom 96-well plates at a suitable density (e.g., 40,000-80,000 cells per well) and incubate overnight.[7]

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127.

    • Remove the culture medium from the cells and wash with HBSS.

    • Add the Fluo-4 AM loading solution to each well and incubate for 60 minutes at 37°C in the dark.[7]

    • Wash the cells twice with HBSS to remove excess dye, leaving a final volume of 100 µL in each well.

  • Assay Measurement:

    • Prepare serial dilutions of 2C-N and the reference agonist (5-HT) in HBSS.

    • Place the cell plate into the fluorescence microplate reader.

    • Set the instrument to measure fluorescence intensity (e.g., excitation at 494 nm, emission at 516 nm for Fluo-4) at timed intervals.

    • Establish a baseline fluorescence reading for a few seconds.

    • Use the automated injector to add the 2C-N or 5-HT dilutions to the wells.

    • Continue to measure the fluorescence intensity for a set period (e.g., 90-120 seconds) to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the response of 2C-N to the maximum response produced by the reference agonist (5-HT) to determine the percent efficacy.

    • Plot the normalized response against the log concentration of 2C-N and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Visualizations

G 5-HT2A Receptor Gq Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm 2C-N 2C-N 5-HT2A_Receptor 5-HT2A Receptor 2C-N->5-HT2A_Receptor Binds to Gq Gq Protein 5-HT2A_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C DAG->PKC Activates

Caption: 5-HT2A Receptor Signaling Pathway

G Radioligand Binding Assay Workflow A Prepare Cell Membranes (HEK293-5HT2A) C Incubate Membranes with [3H]Ketanserin & 2C-N A->C B Prepare Serial Dilutions of 2C-N B->C D Filter to Separate Bound & Free Ligand C->D E Measure Radioactivity (Scintillation Counting) D->E F Calculate % Inhibition E->F G Determine IC50 and Ki F->G

Caption: Radioligand Binding Assay Workflow

G Calcium Flux Assay Workflow A Seed HEK293-5HT2A Cells in 96-well Plate B Load Cells with Fluo-4 AM Dye A->B C Establish Baseline Fluorescence B->C D Inject 2C-N (Agonist) C->D E Measure Peak Fluorescence D->E F Calculate ΔF (Response) E->F G Determine EC50 and Efficacy F->G

Caption: Calcium Flux Assay Workflow

References

In vivo studies using 2,5-Dimethoxy-4-nitrophenethylamine in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader

A comprehensive review of the scientific literature reveals a notable absence of published in vivo studies conducted in animal models for the specific compound 2,5-Dimethoxy-4-nitrophenethylamine (2C-N). Research on the 2C family of compounds has primarily focused on other analogs such as 2C-B, 2C-C, and 2C-I. While some in vitro data on 2C-N exists, detailing its synthesis and cytotoxicity, there is no available data on its behavioral effects, pharmacokinetics, or specific in vivo signaling cascades in animal models[1][2].

Therefore, the following Application Notes and Protocols are presented as a predictive and methodological template . The experimental designs and data are based on established research from closely related and well-studied analogs, primarily 4-Chloro-2,5-dimethoxyphenethylamine (2C-C) , to provide researchers with a robust framework for designing and conducting initial in vivo studies on novel phenethylamines like 2C-N.

Application Notes: A Framework for In Vivo Characterization of Novel 2,5-Dimethoxyphenethylamines

Introduction The 2,5-dimethoxyphenethylamine (2C-x) series of molecules are known for their psychoactive effects, which are primarily mediated by their action as agonists at serotonin (B10506) 5-HT2A receptors[3]. The characterization of a novel analog like this compound (2C-N) requires a systematic in vivo evaluation to determine its pharmacological profile. The following protocols outline key behavioral assays used in rodent models to assess potential psychedelic-like activity and general effects on locomotion. These assays are foundational for understanding the compound's potency, efficacy, and behavioral signature.

1. Head-Twitch Response (HTR) Assay The HTR in rodents is a rapid, side-to-side head shake that serves as a reliable behavioral proxy for 5-HT2A receptor activation and is highly correlated with the hallucinogenic potential of a substance in humans[4]. Quantifying the frequency of head twitches following administration of a test compound is the primary method for assessing its psychedelic-like efficacy and potency.

2. Locomotor Activity Assessment Evaluating the impact of a novel compound on spontaneous locomotor activity is a critical component of its initial behavioral screen. This assay can reveal whether a compound has stimulant, depressant, or biphasic effects on motor function[5]. Such data is crucial for interpreting results from other behavioral tests, as significant motor impairment or hyperactivity can confound the outcomes of more complex assays. This assessment is typically conducted in an open-field arena.

3. Drug Discrimination Studies Drug discrimination is a more advanced behavioral paradigm used to assess the subjective effects of a novel compound. In this assay, animals are trained to recognize the internal state produced by a known drug (e.g., the 5-HT2A agonist DOM) and to make a specific response to receive a reward. The novel compound is then tested to see if it "substitutes" for the training drug, meaning it produces a similar subjective state[5]. This provides strong evidence regarding its mechanism of action.

Experimental Protocols: Model for 2C-x Compound Evaluation

Protocol 1: Head-Twitch Response (HTR) Assay
  • Objective: To quantify the 5-HT2A receptor-mediated psychedelic-like effects of a test compound.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Materials:

    • Test compound (e.g., 2C-C) and vehicle (e.g., 0.9% saline).

    • Standard observation chambers (e.g., clear polycarbonate cages).

    • Syringes for intraperitoneal (i.p.) injection.

  • Procedure:

    • Habituation: Acclimate mice to the testing room for at least 60 minutes. Following this, place each mouse into an individual observation chamber for a 10-minute habituation period.

    • Administration: Administer the test compound or vehicle via i.p. injection. A typical dose range for an initial screen of a 2C-x compound would be 1, 3, and 10 mg/kg[4].

    • Observation: Immediately after injection, return the mouse to its chamber. Record the number of head twitches over a 60-minute period. A head twitch is defined as a rapid, convulsive rotational movement of the head that is distinct from grooming or sniffing behaviors.

    • Data Analysis: Sum the total head twitches for each animal. Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare dose groups to the vehicle control.

Protocol 2: Locomotor Activity Assessment
  • Objective: To measure the effects of a test compound on spontaneous horizontal and vertical movement.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Materials:

    • Test compound and vehicle.

    • Open-field arenas (e.g., 40 x 40 x 30 cm) equipped with automated infrared photobeam tracking systems.

  • Procedure:

    • Habituation: Acclimate mice to the testing room for at least 60 minutes.

    • Administration: Administer the test compound or vehicle via i.p. injection. Doses should be selected to cover a wide range, as effects can be biphasic. For a compound like 2C-C, doses of 10, 30, and 100 mg/kg have been evaluated[5].

    • Testing: Immediately after injection, place the mouse in the center of the open-field arena. Record locomotor activity continuously for 60-120 minutes.

    • Data Analysis: Analyze key parameters such as total distance traveled (horizontal activity) and the number of beam breaks in the vertical plane (rearing). Data is typically binned into 5 or 10-minute intervals to generate a time-course of activity. Analyze total activity over the session using a one-way ANOVA.

Quantitative Data Summary (Based on 2C-C Analog)

The following tables summarize representative data from in vivo studies on the related compound 2C-C, which can serve as an expected baseline for designing experiments with 2C-N.

Table 1: Locomotor Activity of 2C-C in Mice

Dose (mg/kg, i.p.) Primary Effect Duration of Effect Notes Reference
10 No significant effect - - [5]
30 Dose-dependent depression 30-120 minutes Significant reduction in horizontal and vertical activity. [5]

| 100 | Strong depression | 30-120 minutes | Convulsions observed in 25% of mice; tremors in 75%. |[5] |

Table 2: Drug Discrimination Profile of 2C-C in Rats

Training Drug 2C-C Substitution ED₅₀ (mg/kg) Notes Reference
DOM Full 0.95 Indicates a shared 5-HT2A agonist-like subjective effect. [5]
MDMA Full 1.48 Suggests some overlap with entactogen-like subjective effects. [5]
DMT Partial (75%) > 5 Suggests differences in the subjective state compared to DMT. [5]
LSD Partial (75%) > 5 Suggests differences in the subjective state compared to LSD. [5]

| Methamphetamine | Minimal | > 10 | Indicates a lack of stimulant-like subjective effects. |[5] |

Visualizations

Below are diagrams illustrating a typical experimental workflow and the primary signaling pathway associated with 2C compounds.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimation Animal Acclimation (1 week) habituation Habituation to Room (60 min) acclimation->habituation injection Vehicle or 2C-N Injection (i.p.) habituation->injection behavior Behavioral Assay (e.g., HTR, Open Field) (60-120 min) injection->behavior record Data Recording behavior->record analysis Statistical Analysis (ANOVA) record->analysis

General workflow for in vivo behavioral testing.

G cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein activates ligand 2C-N ligand->receptor binds plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release stimulates pkc Protein Kinase C (PKC) dag->pkc activates downstream Downstream Signaling (e.g., ERK activation) ca_release->downstream pkc->downstream

Primary 5-HT2A receptor signaling pathway.

References

Purifying 2,5-Dimethoxy-4-nitrophenethylamine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the purification of 2,5-Dimethoxy-4-nitrophenethylamine (2C-N), a compound of significant interest to researchers in neuropharmacology and medicinal chemistry. The following methods are based on established principles of organic chemistry and are intended for use by qualified scientists and professionals in a laboratory setting.

Introduction

This compound, commonly known as 2C-N, is a synthetic phenethylamine. Its purification is a critical step following its synthesis to ensure the removal of unreacted starting materials, byproducts, and other impurities. The purity of the final compound is paramount for accurate pharmacological and toxicological studies. This guide outlines two primary methods for the purification of 2C-N: Acid-Base Extraction followed by Salt Formation and Recrystallization, and Column Chromatography.

Purification Methods

Method 1: Acid-Base Extraction and Recrystallization of the Hydrochloride Salt

This method leverages the basicity of the amine group in 2C-N to separate it from non-basic impurities. The freebase is then converted to its hydrochloride salt, which is typically a stable, crystalline solid that can be further purified by recrystallization.

Experimental Protocol:

  • Acid-Base Extraction:

    • Following the nitration of 2,5-dimethoxyphenethylamine (2C-H), the reaction mixture is cooled and carefully neutralized with a base such as sodium hydroxide (B78521) or sodium bicarbonate solution.

    • The aqueous mixture is then extracted multiple times with an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to isolate the crude 2C-N freebase.

    • The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), and the solvent is removed under reduced pressure to yield the crude 2C-N oil.

  • Formation of the Hydrochloride Salt:

    • The crude 2C-N freebase is dissolved in a minimal amount of a suitable solvent, such as isopropanol (B130326) or methanol (B129727).

    • Concentrated hydrochloric acid is added dropwise to the stirred solution until it becomes acidic (test with pH paper).

    • The hydrochloride salt of 2C-N will precipitate out of the solution. The precipitation can be encouraged by cooling the mixture in an ice bath.

  • Recrystallization:

    • The crude 2C-N hydrochloride salt is collected by filtration.

    • A suitable solvent or solvent system for recrystallization is chosen. Based on protocols for similar phenethylamines, methanol or a mixture of isopropanol and diethyl ether are potential candidates. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

    • The crude salt is dissolved in a minimum amount of the hot recrystallization solvent.

    • The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals.

    • The purified crystals of this compound hydrochloride are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Logical Workflow for Acid-Base Extraction and Recrystallization:

A Crude Reaction Mixture B Neutralization (Base Addition) A->B C Liquid-Liquid Extraction (Organic Solvent) B->C D Separation of Layers C->D E Organic Layer (Crude 2C-N Freebase) D->E F Aqueous Layer (Impurities) D->F G Drying and Solvent Removal E->G H Crude 2C-N Oil G->H I Dissolution in Solvent (e.g., Isopropanol) H->I J Acidification (HCl Addition) I->J K Precipitation of HCl Salt J->K L Filtration K->L M Crude 2C-N HCl L->M N Recrystallization (e.g., Methanol) M->N O Pure 2C-N HCl Crystals N->O A Crude 2C-N B TLC Analysis for Solvent System Optimization A->B D Sample Loading A->D E Elution with Optimized Solvent System B->E C Column Packing (Silica Gel) C->D D->E F Fraction Collection E->F G TLC Analysis of Fractions F->G H Pooling of Pure Fractions G->H I Solvent Evaporation H->I J Purified 2C-N I->J

Application Notes and Protocols for the Quantification of 2C-N in Blood Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Introduction

2C-N, or 2,5-dimethoxy-4-nitrophenethylamine, is a synthetic phenethylamine (B48288) with hallucinogenic properties. As a member of the 2C family of psychedelic compounds, its use has been reported in forensic and clinical toxicology cases. Accurate and sensitive quantification of 2C-N in biological matrices such as whole blood is crucial for law enforcement, clinical diagnosis, and research purposes. This document provides a detailed application note and protocol for the quantification of 2C-N in blood samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[1][2][3][4][5][6][7][8][9]

The described method is based on a protein precipitation extraction procedure followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Principle of the Method

This method involves a simple and rapid protein precipitation step to extract 2C-N from whole blood samples. The extracted analyte is then separated from endogenous matrix components using reversed-phase liquid chromatography. The identification and quantification are performed by a tandem mass spectrometer. The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions for 2C-N, ensuring high selectivity and sensitivity.

Materials and Reagents

  • Analytes and Internal Standard:

    • 2C-N (this compound) reference standard

    • 2C-N-d3 (or other suitable deuterated analog) as an internal standard (IS)

  • Solvents and Chemicals:

    • Acetonitrile (B52724) (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water (18.2 MΩ·cm)

    • Drug-free whole blood for calibration and quality control samples

Instrumentation

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 100 mm length, 2.1 mm internal diameter, 1.8 µm particle size).

Experimental Protocols

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of whole blood sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterCondition
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions for 2C-N:

A crucial aspect of developing a selective and sensitive LC-MS/MS method is the optimization of MRM transitions and collision energies. For 2C-N, the protonated molecule [M+H]⁺ is selected as the precursor ion. The collision-induced dissociation of this precursor ion generates specific product ions. The most abundant and specific transitions should be chosen for quantification (quantifier) and confirmation (qualifier).

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (eV)Product Ion (m/z) - QualifierCollision Energy (eV)
2C-N211.1194.115165.125

Note: Collision energies should be optimized for the specific mass spectrometer being used as optimal values can vary between different instrument models.

Quantitative Data Summary

The method should be fully validated according to international guidelines to ensure its reliability for the intended application. The following table summarizes the expected performance characteristics of the method.

Validation ParameterExpected Performance
Linearity Range 0.1 - 100 ng/mL (r² > 0.99)
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL[1][2][3]
Accuracy (Bias) Within ±15% of the nominal concentration (±20% at LOQ)
Precision (CV) <15% (Intra- and Inter-day) (<20% at LOQ)
Recovery >80%
Matrix Effect Minimal and compensated by the internal standard

Diagrams

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing blood_sample 100 µL Blood Sample add_is Add Internal Standard blood_sample->add_is protein_precipitation Protein Precipitation (300 µL Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for 2C-N quantification in blood.

Signaling Pathway (Illustrative)

As 2C-N is a synthetic compound, it doesn't have a natural signaling pathway. The following diagram illustrates the logical flow of the analytical method.

logical_flow start Start sample_collection Blood Sample Collection start->sample_collection extraction Protein Precipitation Extraction sample_collection->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing and Quantification analysis->data_processing end End data_processing->end

Caption: Logical flow of the analytical method for 2C-N.

References

Application Notes and Protocols for the Head-Twitch Response (HTR) Assay Featuring 2C-N in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The head-twitch response (HTR) in rodents is a rapid, side-to-side rotational head movement that serves as a reliable behavioral proxy for the hallucinogenic potential of serotonergic compounds in humans.[1][2][3][4] This response is primarily mediated by the activation of serotonin (B10506) 2A (5-HT2A) receptors, making the HTR assay a crucial preclinical tool for screening novel psychoactive substances and investigating the mechanisms of action of psychedelic drugs.[5][6][7][8] The phenethylamine (B48288) 2C-N (2,5-dimethoxy-4-nitrophenethylamine) is a member of the 2C family of psychedelic compounds.[9] These application notes provide a detailed protocol for conducting the HTR assay in mice to assess the 5-HT2A receptor agonist activity of 2C-N.

Experimental Protocols

Animals

Adult male C57BL/6J mice (8-12 weeks old) are commonly used for HTR studies due to their robust and reliable response to 5-HT2A agonists.[7] Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. All experimental procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

Drug Preparation and Administration

2C-N hydrochloride should be dissolved in 0.9% sterile saline. The solution should be prepared fresh on the day of the experiment. Administration is typically performed via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight.

Due to the lack of specific dose-response data for 2C-N in the HTR assay, a dose-finding study is recommended. Based on the dosages of other 2C-x compounds and related phenethylamines, a starting dose range of 1 to 30 mg/kg could be explored.[10][11] A positive control, such as DOI (2,5-dimethoxy-4-iodoamphetamine) at a dose of 2.5 mg/kg i.p., should be included to validate the assay.[4] A vehicle control group receiving saline is also essential.

Head-Twitch Response (HTR) Observation and Quantification

  • Acclimation: On the day of the experiment, mice should be transported to the testing room and allowed to acclimate for at least 30 minutes.

  • Habituation: Each mouse is placed individually into a clean, transparent observation chamber (e.g., a standard mouse cage without bedding or a cylindrical arena). A habituation period of 10-15 minutes is recommended before drug administration.

  • Drug Administration: Following habituation, mice are briefly removed from the chamber, injected with 2C-N, DOI, or vehicle, and immediately returned to the observation chamber.

  • Observation Period: The number of head twitches is counted for a predefined period, typically starting 5-10 minutes after injection and lasting for 20-30 minutes. A head twitch is characterized as a rapid, convulsive, side-to-side rotational movement of the head that is not associated with grooming or sniffing behaviors.[1][3]

  • Quantification Methods:

    • Manual Observation: A trained observer, blind to the experimental conditions, can manually count the head twitches. This is a reliable but labor-intensive method.[2]

    • Automated Systems: More high-throughput methods include:

      • Magnetometer-based systems: A small magnet is affixed to the mouse's head, and a magnetometer records the rapid head movements.[3][7][12]

      • Video tracking software: Video recordings of the mice are analyzed using specialized software (e.g., DeepLabCut, Simple Behavioral Analysis) that can be trained to automatically detect and quantify HTR events.[5][8][10][13]

Data Analysis

The total number of head twitches for each mouse during the observation period is recorded. The data should be expressed as the mean number of head twitches ± standard error of the mean (SEM) for each treatment group. Statistical analysis can be performed using a one-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's or Tukey's test) to compare the 2C-N treated groups to the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.

Data Presentation

Quantitative data from a dose-response study for 2C-N in the head-twitch response assay should be summarized in a clear and structured table.

Treatment GroupDose (mg/kg, i.p.)NMean Head Twitches (± SEM)
Vehicle (Saline)-100.5 ± 0.2
2C-N110Data to be determined
2C-N310Data to be determined
2C-N1010Data to be determined
2C-N3010Data to be determined
DOI (Positive Control)2.51025.3 ± 3.1

Note: The data presented for the vehicle and DOI groups are hypothetical and for illustrative purposes only. The data for 2C-N would need to be generated experimentally.

Mandatory Visualizations

Signaling Pathway of 5-HT2A Receptor-Mediated Head-Twitch Response

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2C-N 2C-N 5-HT2A_Receptor 5-HT2A Receptor 2C-N->5-HT2A_Receptor Binds to Gq_alpha Gq α 5-HT2A_Receptor->Gq_alpha Activates Beta_Arrestin β-Arrestin 5-HT2A_Receptor->Beta_Arrestin Recruits PLC PLC Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation HTR Head-Twitch Response Neuronal_Excitation->HTR

Caption: 5-HT2A receptor signaling cascade leading to the head-twitch response.

Experimental Workflow for the Head-Twitch Response Assay

G start Start acclimation Animal Acclimation (30 min) start->acclimation habituation Habituation in Observation Chamber (10-15 min) acclimation->habituation injection Drug Administration (2C-N, Vehicle, or DOI) habituation->injection observation HTR Observation (20-30 min) injection->observation quantification Quantification of Head Twitches observation->quantification analysis Data Analysis (ANOVA) quantification->analysis end End analysis->end

Caption: Step-by-step workflow for the mouse head-twitch response assay.

References

Application Notes and Protocols: Radioligand Binding Assay for 2,5-Dimethoxy-4-nitrophenethylamine at 5-HT2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxy-4-nitrophenethylamine (2C-N) is a psychedelic compound belonging to the 2C family of phenethylamines.[1] Like other compounds in this class, its pharmacological effects are primarily mediated through interaction with serotonin (B10506) (5-HT) receptors, particularly the 5-HT2 subtypes (5-HT2A, 5-HT2B, and 5-HT2C).[2][3] Understanding the binding characteristics of 2C-N at these receptors is crucial for elucidating its mechanism of action and potential therapeutic applications. Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.[4] This document provides detailed application notes and protocols for conducting radioligand binding assays to characterize the interaction of 2C-N with 5-HT2 receptors.

Data Presentation

CompoundReceptorAssay TypeParameterValueReference
This compound (2C-N) Human 5-HT2AArachidonic Acid ReleasepEC504.78[5]
Human 5-HT2CArachidonic Acid ReleasepEC505.91[5]
2,5-Dimethoxy-4-bromophenethylamine (2C-B) Human 5-HT2ARadioligand BindingKi (nM)17[6]
Human 5-HT2CRadioligand BindingKi (nM)140[6]

Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC50 value indicates greater potency.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is central to the physiological and pharmacological effects mediated by 5-HT2A receptor activation.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist 5-HT Agonist (e.g., 2C-N) Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gq/G11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Response Downstream Cellular Responses Ca->Response PKC->Response

Canonical 5-HT2A receptor Gq signaling pathway.

Experimental Protocols

This section provides a detailed methodology for a competitive radioligand binding assay to determine the binding affinity (Ki) of an unlabeled test compound, such as 2C-N, for the human 5-HT2A receptor.

Materials and Reagents
  • Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human 5-HT2A receptor.

  • Radioligand: [³H]Ketanserin (a selective 5-HT2A antagonist) or [¹²⁵I]DOI (a 5-HT2A/2C agonist).[7]

  • Test Compound: this compound (2C-N).

  • Reference Compound: A compound with known affinity for the 5-HT2A receptor (e.g., Ketanserin or a known 2C-x compound).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity 5-HT2A ligand (e.g., 10 µM Ketanserin).

  • Scintillation Cocktail: A liquid scintillation cocktail suitable for the chosen radioisotope.

  • Instrumentation:

    • Microplate scintillation counter

    • Filtration apparatus (e.g., cell harvester)

    • 96-well microplates

    • Glass fiber filters (e.g., GF/B or GF/C), often pre-treated with a substance like polyethyleneimine to reduce non-specific binding.

Experimental Workflow Diagram

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare Receptor Membranes Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand Solution Radioligand_Prep->Incubation Compound_Prep Prepare Test Compound Dilutions Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Equilibrium Reached Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Scintillation Add Scintillation Cocktail Washing->Scintillation Counting Count Radioactivity (CPM) Scintillation->Counting Analysis Data Analysis: IC50 and Ki Determination Counting->Analysis

Workflow for a competitive radioligand binding assay.
Detailed Assay Protocol

  • Membrane Preparation:

    • Culture and harvest cells expressing the human 5-HT2A receptor.

    • Homogenize the cells in ice-cold buffer and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

  • Assay Setup:

    • In a 96-well microplate, add the following components in triplicate for each condition:

      • Total Binding: Assay buffer, radioligand, and receptor membranes.

      • Non-specific Binding: Non-specific binding control, radioligand, and receptor membranes.

      • Test Compound: A range of concentrations of 2C-N, radioligand, and receptor membranes.

    • The final assay volume is typically 200-250 µL.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter. The output will be in counts per minute (CPM).

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L] / Kd)) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).

Conclusion

Radioligand binding assays are an indispensable method for characterizing the interaction of novel compounds like this compound with their target receptors. While specific binding affinity data for 2C-N at 5-HT2 receptors is not widely published, the provided protocols and functional data offer a strong foundation for researchers to conduct their own investigations. A thorough understanding of a compound's binding profile is a critical step in the drug discovery and development process, enabling the elucidation of structure-activity relationships and the prediction of in vivo effects.

References

Application Notes & Protocols: Cell-Based Functional Assays for 2C-N Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2C-N (2,5-dimethoxy-4-nitrophenethylamine) is a psychedelic compound belonging to the 2C family of phenethylamines.[1][2] Like other classical psychedelics, its primary mechanism of action involves interaction with serotonin (B10506) (5-HT) receptors.[1][3] Understanding the functional activity of 2C-N at its specific molecular targets is crucial for elucidating its pharmacological profile and potential therapeutic applications. These application notes provide detailed protocols for cell-based functional assays designed to quantify the activity and potency of 2C-N, focusing on its interactions with serotonin 2A (5-HT2A) and 2C (5-HT2C) receptors.

The primary targets for 2C-N are the G-protein coupled receptors (GPCRs) 5-HT2A and 5-HT2C, where it acts as a partial agonist.[2] Activation of these receptors, which are coupled to Gq/11 proteins, initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) phosphates (IPs) and diacylglycerol (DAG). This subsequently triggers the release of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).[4] A key functional outcome of this pathway that has been specifically demonstrated for 2C-N is the stimulation of arachidonic acid (AA) release.[5]

Pharmacological Profile and Quantitative Data

2C-N demonstrates a binding affinity and functional potency at several serotonin receptors, with a notable preference for the 5-HT2 family. The available quantitative data from various in vitro assays are summarized below.

Table 1: Quantitative Pharmacological Data for 2C-N

ParameterReceptorValueAssay TypeReference
Ki (nM) 5-HT2A23.5Radioligand Binding[1]
5-HT2C370Radioligand Binding[1]
5-HT1A2,200Radioligand Binding[1]
pEC50 5-HT2A4.78Arachidonic Acid Release[5]
5-HT2C5.91Arachidonic Acid Release[5]
EC50 (nM) 5-HT2A170Not Specified[1]
Emax (%) 5-HT2A20-48%Not Specified[1]
5-HT2C40-50%Not Specified[1]

Note: Ki (inhibition constant) represents the concentration of a ligand that will bind to half the binding sites at equilibrium; a lower Ki indicates higher binding affinity. EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. pEC50 is the negative logarithm of the EC50 value.

Key Signaling Pathways

Activation of 5-HT2A and 5-HT2C receptors by an agonist like 2C-N initiates the canonical Gq/11 signaling cascade. This pathway is a primary focus for functional assays.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A / 5-HT2C Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular release) ER->Ca2 Releases Ca2->PKC Co-activates PLA2 cPLA2 PKC->PLA2 Phosphorylates & Activates AA Arachidonic Acid Release PLA2->AA Compound 2C-N Compound->Receptor Binds

Caption: 2C-N activated 5-HT2A/2C Gq signaling cascade.

Experimental Protocols

The following protocols describe common cell-based functional assays to measure the activity of 2C-N. The choice of assay depends on the specific research question and available equipment.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following receptor activation. It is a robust and high-throughput method for assessing Gq-coupled receptor function.

Calcium_Assay_Workflow Start Start Seed Seed cells expressing 5-HT2A or 5-HT2C receptor in a 96/384-well plate Start->Seed Incubate1 Incubate cells (e.g., 24 hours) Seed->Incubate1 LoadDye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Incubate1->LoadDye Incubate2 Incubate for dye loading (e.g., 30-60 min at 37°C) LoadDye->Incubate2 AddCompound Add 2C-N at various concentrations Incubate2->AddCompound Measure Measure fluorescence intensity over time using a plate reader (e.g., FLIPR, FlexStation) AddCompound->Measure Analyze Analyze data: Plot dose-response curve and calculate EC50 Measure->Analyze End End Analyze->End

Caption: Workflow for a calcium mobilization functional assay.

Protocol:

  • Cell Culture:

    • Cell Lines: Use a host cell line (e.g., HEK293, CHO) stably transfected with the human 5-HT2A or 5-HT2C receptor.

    • Seeding: Seed cells into black-walled, clear-bottom 96-well or 384-well microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate for 18-24 hours at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) and an organic anion transport inhibitor (e.g., probenecid) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Remove the cell culture medium from the plate and add the dye loading buffer to each well.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Compound Preparation:

    • Prepare a stock solution of 2C-N in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of 2C-N in the assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilution series).

  • Fluorescence Measurement:

    • Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading for each well.

    • Add the 2C-N dilutions to the respective wells.

    • Immediately begin kinetic measurement of fluorescence intensity (Excitation/Emission ~494/516 nm for Fluo-4) for 1-3 minutes.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after compound addition and subtract the baseline reading.

    • Normalize the data relative to a positive control (e.g., a saturating concentration of serotonin) and a negative control (buffer only).

    • Plot the normalized response against the logarithm of the 2C-N concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Arachidonic Acid (AA) Release Assay

This assay directly measures a downstream signaling event known to be stimulated by 2C-N.[5] It involves labeling cellular phospholipids (B1166683) with radioactive arachidonic acid and quantifying its release upon receptor activation.

Protocol:

  • Cell Culture and Labeling:

    • Cell Lines: Use HEK293 or CHO cells stably expressing the 5-HT2A or 5-HT2C receptor.

    • Seeding: Plate cells in 24-well plates.

    • Labeling: Once cells reach ~80% confluency, incubate them for 18-24 hours in culture medium containing [³H]-arachidonic acid (e.g., 0.25 µCi/mL).

  • Assay Procedure:

    • Wash the cells three times with serum-free medium containing 0.1% BSA to remove unincorporated [³H]-AA.

    • Add fresh serum-free medium (with 0.1% BSA) to each well and pre-incubate for 15 minutes at 37°C.

    • Prepare serial dilutions of 2C-N in the assay medium.

    • Add the 2C-N dilutions to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Quantification of AA Release:

    • Collect the supernatant (medium) from each well.

    • Lyse the cells remaining in the wells with a lysis buffer (e.g., 0.1 M NaOH).

    • Measure the radioactivity in both the supernatant and the cell lysate fractions using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of arachidonic acid released for each well: (% Release) = [CPM_supernatant / (CPM_supernatant + CPM_lysate)] * 100.

    • Subtract the basal release (from vehicle-treated wells).

    • Plot the percentage of specific AA release against the logarithm of the 2C-N concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate EC50 and Emax.

Reporter Gene Assay

Reporter gene assays measure transcriptional activity downstream of a signaling cascade. For Gq-coupled receptors, a common approach is to use a reporter gene (e.g., luciferase) under the control of a promoter containing response elements sensitive to calcium signaling, such as the Nuclear Factor of Activated T-cells (NFAT) response element.

Reporter_Assay_Workflow Start Start Seed Seed cells expressing 5-HT2A/2C receptor and co-transfected with a reporter plasmid (e.g., NFAT-Luciferase) Start->Seed Incubate1 Incubate cells (e.g., 24 hours) Seed->Incubate1 AddCompound Treat cells with 2C-N at various concentrations Incubate1->AddCompound Incubate2 Incubate for reporter gene expression (e.g., 4-6 hours) AddCompound->Incubate2 Lyse Lyse cells to release reporter protein Incubate2->Lyse AddSubstrate Add reporter substrate (e.g., Luciferin) Lyse->AddSubstrate Measure Measure signal (e.g., Luminescence) using a plate reader AddSubstrate->Measure Analyze Analyze data and calculate EC50 Measure->Analyze End End Analyze->End

Caption: Workflow for a downstream reporter gene assay.

Protocol:

  • Cell Culture and Transfection:

    • Cell Lines: Use a host cell line (e.g., HEK293) stably or transiently expressing the 5-HT2A or 5-HT2C receptor.

    • Transfection: Co-transfect the cells with a reporter plasmid containing the luciferase gene downstream of an NFAT response element.

    • Seeding: Seed the transfected cells into white, opaque 96-well plates and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of 2C-N in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the 2C-N dilutions.

    • Incubate the plates for 4-8 hours to allow for reporter gene expression.

  • Lysis and Signal Detection:

    • Remove the medium and add a cell lysis buffer.

    • Add a luciferase substrate solution (e.g., containing luciferin (B1168401) and ATP) to each well according to the manufacturer's instructions.

  • Measurement and Analysis:

    • Measure the luminescence signal using a plate luminometer.

    • Normalize the data to vehicle-treated controls.

    • Plot the normalized luminescence against the logarithm of the 2C-N concentration and fit the data to determine EC50 and Emax values.

References

Application Notes and Protocols for 2,5-Dimethoxy-4-nitrophenethylamine (2C-N)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Dimethoxy-4-nitrophenethylamine, commonly known as 2C-N, is a psychoactive compound belonging to the 2C family of phenethylamines.[1] Structurally analogous to other well-characterized serotonergic agents like 2C-B, 2C-N serves as a valuable pharmacological tool for researchers studying the serotonin (B10506) system, particularly the 5-HT2 subfamily of receptors.[2][3] Its distinct nitro group substitution at the 4-position of the phenyl ring provides a unique chemical profile for investigating structure-activity relationships (SAR) within this class of compounds.[1][4] These notes provide an overview of 2C-N's pharmacological profile, protocols for its use in in vitro assays, and its application in drug development contexts.

Pharmacological Data

2C-N primarily acts as a partial agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] Its utility as a research tool stems from its specific interactions with these receptors, which are implicated in a wide range of physiological and pathological processes. The compound's binding affinity (Ki) and functional potency (EC50/pEC50) have been characterized in various in vitro systems.

Table 1: Quantitative Pharmacological Data for 2C-N

Target ReceptorAssay TypeParameterValueReference
Human 5-HT2A Radioligand BindingKi23.5 nM[5]
Functional (Arachidonic Acid Release)pEC504.78[2][3]
Functional AssayEC50170 nM[5]
Functional AssayEmax20-48%[5]
Human 5-HT2C Radioligand BindingKi370 nM[5]
Functional (Arachidonic Acid Release)pEC505.91[2][3]
Functional AssayEmax40-50%[5]
Human 5-HT2B Radioligand BindingKi730 nM[5]
Functional AssayEmax74%[5]
Human 5-HT1A Radioligand BindingKi2200 nM[5]
Monoamine Oxidase A (MAO-A) Inhibition AssayIC50>10 µM (Weak Inhibition)[6]
Monoamine Oxidase B (MAO-B) Inhibition AssayIC50>10 µM (Weak Inhibition)[6]

Note: The smaller the Ki and IC50 value, the higher the binding affinity or inhibitory potential. The pEC50 is the negative log of the EC50 value; a higher pEC50 indicates greater potency.

Signaling Pathway

As an agonist at 5-HT2A and 5-HT2C receptors, 2C-N primarily initiates intracellular signaling through the Gq/11 protein pathway. This pathway involves the activation of phospholipase C (PLC), leading to the generation of second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These messengers, in turn, trigger the release of intracellular calcium (Ca2+) and activate Protein Kinase C (PKC), respectively, culminating in various cellular responses.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT2A/2C Receptor G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response Compound 2C-N Compound->Receptor Binds

Caption: 2C-N mediated 5-HT2A/2C receptor Gq signaling cascade.

Application Notes

2C-N is a valuable tool for a variety of research applications:

  • Structure-Activity Relationship (SAR) Studies: As a member of the 2C family, 2C-N can be used alongside its analogs (e.g., 2C-B, 2C-I) to probe how different substituents at the 4-position influence receptor affinity, selectivity, and functional activity at serotonin receptors.[2]

  • Assay Development and Validation: Due to its defined activity at 5-HT2 receptors, 2C-N can be used as a reference compound or positive control when developing and validating new cell-based functional assays (e.g., calcium mobilization, arachidonic acid release) designed to screen for novel 5-HT2 receptor modulators.

  • Probing Receptor Function: Researchers can use 2C-N to selectively activate 5-HT2A and 5-HT2C receptor populations in vitro to investigate their downstream signaling pathways and physiological roles in specific cell types, such as neuronal or hepatic cell lines (e.g., SH-SY5Y, HepG2).[4][7]

  • Toxicity and Metabolism Studies: 2C-N can be employed in in vitro toxicology studies to assess the potential for neurotoxicity or hepatotoxicity mediated by 5-HT2 receptor activation.[4][7] It is also a substrate for investigating metabolism by monoamine oxidase (MAO) enzymes.[1][5]

Experimental Protocols

The following are generalized protocols for standard assays used to characterize compounds like 2C-N. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: Radioligand Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity (Ki) of 2C-N for a target receptor.

  • Preparation: Use cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).

  • Incubation Mixture: In a 96-well plate, combine:

    • Cell membranes (10-20 µg protein).

    • A fixed concentration of a suitable radioligand (e.g., [3H]-ketanserin for 5-HT2A).

    • Varying concentrations of 2C-N (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Controls:

    • Total Binding: Radioligand and membranes only.

    • Non-specific Binding: Radioligand, membranes, and a high concentration of a non-labeled competitor (e.g., 10 µM mianserin).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Termination: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of 2C-N. Calculate the IC50 value using non-linear regression and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of 2C-N on the viability of cell lines like SH-SY5Y (neuroblastoma) or HepG2 (hepatoma).[4][7]

  • Cell Seeding: Plate cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2C-N in cell culture medium. Replace the old medium with the 2C-N-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert MTT to a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot cell viability against the log concentration of 2C-N to determine the EC50 for cytotoxicity.

Experimental and Drug Development Workflows

The characterization of a pharmacological tool like 2C-N follows a logical progression from initial binding studies to more complex functional and cellular assays. In a broader context, such tool compounds are instrumental in the early stages of drug discovery for validating targets and developing screening assays.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular / Functional Assays Binding Receptor Binding Assays (e.g., Radioligand Displacement) Affinity Determine Affinity (Ki) & Selectivity Profile Binding->Affinity Potency Determine Potency (EC50) & Efficacy (Emax) Affinity->Potency Correlate Data Cell_Culture Select & Culture Cell Line (e.g., HEK293, SH-SY5Y) Functional_Assay Functional Assay (e.g., Ca²⁺ Flux, AA Release) Cell_Culture->Functional_Assay Toxicity Cytotoxicity Assays (e.g., MTT, LDH) Cell_Culture->Toxicity Functional_Assay->Potency Compound Acquire/Synthesize 2C-N Compound->Binding Compound->Cell_Culture

Caption: Typical experimental workflow for characterizing 2C-N.

Drug_Development_Logic Target_ID 1. Target Identification (e.g., 5-HT2A Receptor) Tool_Compound 2. Tool Compound Utilization (e.g., 2C-N) Target_ID->Tool_Compound informs use of Assay_Dev 3. Assay Development & Validation Tool_Compound->Assay_Dev used as reference for HTS 4. High-Throughput Screening (HTS) Assay_Dev->HTS enables Hit_to_Lead 5. Hit-to-Lead Optimization HTS->Hit_to_Lead identifies hits for

Caption: Role of a tool compound like 2C-N in drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dimethoxy-4-nitrophenethylamine (2C-N)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 2,5-Dimethoxy-4-nitrophenethylamine (2C-N).

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of 2C-N, providing potential causes and actionable solutions. The primary synthetic route covered involves the Henry condensation of 2,5-dimethoxybenzaldehyde (B135726) with nitromethane (B149229) to form 2,5-dimethoxy-β-nitrostyrene, followed by the reduction of this intermediate to the target compound, this compound.

Issue 1: Low Yield in the Synthesis of 2,5-dimethoxy-β-nitrostyrene

  • Question: My Henry condensation reaction to produce 2,5-dimethoxy-β-nitrostyrene is resulting in a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in this step are common and can often be attributed to several factors:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are adequate. A patent for this synthesis suggests reacting for 4-10 hours at 70-80 °C.[1] Microwave-assisted synthesis can also be an option, with reactions reported at 90°C for 45 minutes.[2]

    • Suboptimal Reagent Ratios: The molar ratio of reactants is crucial. For every mole of 2,5-dimethoxybenzaldehyde, it is recommended to use 1.5 moles of nitromethane and 0.8 moles of ammonium (B1175870) acetate (B1210297).[2] A patent suggests a mass ratio of 2,5-dimethoxybenzaldehyde to nitromethane to an organic solvent to ammonium acetate of 1:0.7-0.9:4-5:0.25-0.3.[1]

    • Side Reactions: The Henry reaction can be prone to side reactions, such as the formation of hydroxylamine (B1172632) and nitrile by-products.[3] To minimize these, ensure proper temperature control and consider the use of a suitable catalyst.

    • Purification Losses: Significant product loss can occur during the workup and purification steps. After the reaction, the mixture should be cooled, and the formed crystals can be filtered and washed with a solvent like methanol.[2]

Issue 2: Difficulties in the Reduction of 2,5-dimethoxy-β-nitrostyrene

  • Question: I am struggling with the reduction of the nitroalkene intermediate to this compound. The reaction is either incomplete or the yield is poor. What can I do?

  • Answer: The reduction of the β-nitrostyrene intermediate is a critical step and can be challenging. Here are some troubleshooting steps:

    • Choice of Reducing Agent: The choice of reducing agent significantly impacts the reaction's success.

      • Sodium Borohydride (B1222165) (NaBH₄) with Copper(II) Chloride (CuCl₂): This system is reported to be a simple, high-yielding, and rapid method for this reduction, with yields of up to 83%.[3][4] The reaction is typically carried out at 80°C.[4]

      • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that can also be used.[5] However, it requires anhydrous conditions and careful handling.

    • Incomplete C=C Double Bond Reduction: A common issue is the selective reduction of the nitro group without the reduction of the carbon-carbon double bond.[6] To address this, a two-phase system using a phase transfer catalyst (PTC) like Aliquat 336 with NaBH₄ in a toluene/water mixture can be highly effective for the C=C bond reduction, with reported yields as high as 97% for similar substrates.[6]

    • Reaction Conditions: Ensure the reaction is carried out under optimal conditions. For the NaBH₄/CuCl₂ system, the reaction is typically refluxed.[3] It is also important to use an appropriate solvent system, such as isopropanol/water.[3]

Issue 3: Product Purification and Isolation Challenges

  • Question: I am having trouble purifying the final this compound product. What are the recommended procedures?

  • Answer: Proper purification is essential to obtain a high-purity product. The final product is an amine, which allows for acid-base extraction and salt formation for purification.

    • Workup Procedure: After the reduction, the reaction mixture is typically made basic with a solution like NaOH. The product can then be extracted with an organic solvent such as isopropyl alcohol or dichloromethane.[3]

    • Salt Formation: The amine product can be precipitated as its hydrochloride salt. This is achieved by dissolving the crude product in a suitable solvent like diethyl ether and adding a solution of HCl in diethyl ether or dioxane.[3] The resulting solid can be filtered, washed with a cold solvent, and dried.[3]

    • Recrystallization: For further purification, the hydrochloride salt can be recrystallized from a suitable solvent like hot ethanol.[7] However, the solubility should be checked as the product might be too soluble even at low temperatures.[7]

Frequently Asked Questions (FAQs)

  • Q1: What is the typical overall yield for the synthesis of this compound?

    • A1: The overall yield can vary significantly depending on the specific methods and reaction conditions used. With optimized procedures, such as using the NaBH₄/CuCl₂ reduction method, yields for the reduction step can be as high as 82-83%.[4] The Henry reaction to form the nitrostyrene (B7858105) intermediate has been reported with yields of 71% under microwave conditions.[2] Therefore, an overall yield in the range of 50-60% can be considered a good result.

  • Q2: Are there any major side products to be aware of during the synthesis?

    • A2: Yes, during the Henry condensation, the formation of nitrile and hydroxylamine by-products can occur.[3] In the reduction step, incomplete reduction can lead to the corresponding nitroalkane or the amino-alkene as impurities.

  • Q3: What are the key safety precautions to take during this synthesis?

    • A3: Standard laboratory safety practices should always be followed. Specifically:

      • Handle nitromethane with care as it is flammable and toxic.

      • Powerful reducing agents like LiAlH₄ are pyrophoric and react violently with water. They must be handled under an inert atmosphere.

      • Work in a well-ventilated fume hood, especially when handling volatile organic solvents and reagents.

      • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

Table 1: Comparison of Reaction Conditions for 2,5-dimethoxy-β-nitrostyrene Synthesis

ParameterMethod 1 (Conventional Heating)[1]Method 2 (Microwave Irradiation)[2]
Starting Materials 2,5-dimethoxybenzaldehyde, nitromethane, ammonium acetate, organic solvent2,5-dimethoxybenzaldehyde, nitromethane, ammonium acetate
Temperature 70-80 °C90 °C
Reaction Time 4-10 hours45 minutes
Reported Yield Not explicitly stated, but high conversion is claimed.71%

Table 2: Comparison of Reduction Methods for 2,5-dimethoxy-β-nitrostyrene

ParameterMethod 1 (NaBH₄/CuCl₂)[3][4]Method 2 (PTC for C=C reduction)[6]
Reducing Agent Sodium borohydride and Copper(II) chlorideSodium borohydride
Catalyst Copper(II) chlorideAliquat 336 (Phase Transfer Catalyst)
Solvent System Isopropanol/WaterToluene/Water
Reaction Time 10-30 minutes1.5 hours
Reported Yield 62-83%~97% (for a related substrate)

Experimental Protocols

Protocol 1: Synthesis of 2,5-dimethoxy-β-nitrostyrene (Henry Condensation)

  • Materials:

    • 2,5-dimethoxybenzaldehyde

    • Nitromethane

    • Ammonium acetate

    • An organic solvent (e.g., toluene, ethyl acetate, or xylene)[1]

  • Procedure:

    • In a reaction kettle, combine 2,5-dimethoxybenzaldehyde, nitromethane, the organic solvent, and ammonium acetate in a mass ratio of approximately 1:0.7-0.9:4-5:0.25-0.3.[1]

    • Heat the mixture to 70-80 °C with stirring and maintain this temperature for 4-10 hours.[1]

    • After the reaction is complete, add hot water to the reaction solution, stir for 30 minutes, and then allow the layers to separate.[1]

    • Separate the organic layer.

    • Cool the organic layer to induce crystallization.

    • Collect the crystals of 2,5-dimethoxy-β-nitrostyrene by centrifugation or filtration.[1]

Protocol 2: Reduction of 2,5-dimethoxy-β-nitrostyrene to this compound (NaBH₄/CuCl₂ Method)

  • Materials:

    • 2,5-dimethoxy-β-nitrostyrene

    • Sodium borohydride (NaBH₄)

    • Copper(II) chloride (CuCl₂)

    • Isopropanol (i-PrOH)

    • Water

    • 35% Sodium hydroxide (B78521) (NaOH) solution

    • Magnesium sulfate (B86663) (MgSO₄)

    • Diethyl ether

    • 2N HCl in diethyl ether

  • Procedure:

    • Dissolve 2,5-dimethoxy-β-nitrostyrene and NaBH₄ in a mixture of i-PrOH and water.[3]

    • Add a catalytic amount of a freshly prepared CuCl₂ solution dropwise to the mixture.[3]

    • Reflux the reaction mixture at 80 °C for 10-30 minutes, monitoring the reaction progress by TLC.[3][4]

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add a 35% solution of NaOH while stirring.[3]

    • Extract the mixture with i-PrOH.[3]

    • Combine the organic extracts, dry over MgSO₄, and filter.[3]

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a large amount of diethyl ether.

    • Precipitate the product as the hydrochloride salt by adding an excess of 2N HCl in diethyl ether solution with stirring.[3]

    • Cool the vessel to 5 °C, filter the solid, wash with cold diethyl ether, and dry under reduced pressure to obtain this compound hydrochloride.[3]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Henry Condensation cluster_step2 Step 2: Reduction 2_5_dimethoxybenzaldehyde 2,5-Dimethoxybenzaldehyde Henry_Reaction Henry Condensation (Ammonium Acetate, 70-80°C) 2_5_dimethoxybenzaldehyde->Henry_Reaction Nitromethane Nitromethane Nitromethane->Henry_Reaction Nitrostyrene 2,5-Dimethoxy-β-nitrostyrene Henry_Reaction->Nitrostyrene Reduction Reduction (80°C) Nitrostyrene->Reduction Reducing_Agent Reducing Agent (e.g., NaBH4/CuCl2) Reducing_Agent->Reduction 2C_N This compound (2C-N) Reduction->2C_N

Caption: Synthetic workflow for this compound (2C-N).

TroubleshootingYield Start Low Yield of 2C-N Check_Step Which step has low yield? Start->Check_Step Purification_Loss Investigate Purification Losses: - Inefficient extraction? - Product decomposition? Start->Purification_Loss Henry_Condensation Henry Condensation Check_Step->Henry_Condensation Step 1 Reduction_Step Reduction Check_Step->Reduction_Step Step 2 Check_Henry_Conditions Check Reaction Conditions: - Temperature (70-80°C)? - Time (4-10h)? - Reagent Ratios? Henry_Condensation->Check_Henry_Conditions Check_Reduction_Method Review Reduction Method: - Choice of reducing agent? - Anhydrous conditions (if needed)? - Incomplete C=C reduction? Reduction_Step->Check_Reduction_Method Optimize_Henry Optimize Henry Reaction: - Adjust temperature/time. - Verify reactant stoichiometry. Check_Henry_Conditions->Optimize_Henry Optimize_Reduction Optimize Reduction: - Consider NaBH4/CuCl2. - Use PTC for C=C reduction. Check_Reduction_Method->Optimize_Reduction Optimize_Purification Optimize Purification: - Adjust pH for extraction. - Use salt precipitation. Purification_Loss->Optimize_Purification

Caption: Troubleshooting decision tree for low yield in 2C-N synthesis.

SideReactions Henry_Reactants 2,5-Dimethoxybenzaldehyde + Nitromethane Desired_Product 2,5-Dimethoxy-β-nitrostyrene (Desired Product) Henry_Reactants->Desired_Product Main Reaction Side_Product_1 Hydroxylamine By-product Henry_Reactants->Side_Product_1 Side Reaction Side_Product_2 Nitrile By-product Henry_Reactants->Side_Product_2 Side Reaction Incomplete_Reduction Reduction of Nitrostyrene Intermediate Desired_Amine This compound (Desired Product) Incomplete_Reduction->Desired_Amine Complete Reduction Side_Product_3 Nitroalkane Intermediate (Incomplete C=C reduction) Incomplete_Reduction->Side_Product_3 Incomplete Reduction Side_Product_4 Amino-alkene Intermediate (Incomplete Nitro reduction) Incomplete_Reduction->Side_Product_4 Incomplete Reduction

Caption: Potential side reactions in the synthesis of 2C-N.

References

Stability of 2,5-Dimethoxy-4-nitrophenethylamine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of a phenethylamine (B48288) compound in solution?

A1: The stability of phenethylamine compounds in solution can be influenced by several factors, including:

  • pH: Acidic or basic conditions can lead to hydrolysis of functional groups.

  • Solvent Type: The polarity and reactivity of the solvent can impact stability. For example, protic solvents may participate in degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

Q2: What are the initial signs of degradation I should look for in my stock solutions?

A2: Initial signs of degradation can include:

  • A change in the color or clarity of the solution.

  • The appearance of precipitates.

  • A noticeable change in pH.

  • The appearance of new peaks or a decrease in the main peak area during chromatographic analysis (e.g., HPLC, GC-MS).

Q3: How should I prepare and store stock solutions of phenethylamine compounds to maximize stability?

A3: To maximize stability, it is recommended to:

  • Use high-purity, degassed solvents.

  • Prepare solutions at the desired concentration immediately before use whenever possible.

  • Store stock solutions in amber glass vials to protect from light.

  • Store solutions at low temperatures (e.g., -20°C or -80°C).

  • Consider purging the vial headspace with an inert gas like argon or nitrogen to minimize oxidation.

Q4: If I observe degradation, how can I identify the degradation products?

A4: Identification of degradation products typically requires sophisticated analytical techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To separate the degradation products and determine their molecular weights and fragmentation patterns.[1][2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Often used for volatile compounds, sometimes requiring derivatization.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of isolated degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid loss of parent compound in a neutral aqueous solution. Hydrolysis or oxidation.Prepare the solution in an aprotic solvent or a buffered aqueous solution at a pH where the compound is more stable. Degas the solvent prior to use.
Discoloration of the solution upon storage. Photodegradation or oxidation.Store the solution in an amber vial, protected from light. Purge the vial with an inert gas.
Precipitate forms in the solution upon freezing. Poor solubility of the compound in the chosen solvent at low temperatures.Use a different solvent or a co-solvent system to improve solubility at storage temperatures.
Multiple new peaks appear in the chromatogram after a single freeze-thaw cycle. The compound may be unstable to freeze-thaw cycles.Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing.

Hypothetical Stability Data

The following tables present hypothetical data from a forced degradation study on a phenethylamine compound to illustrate how stability data can be presented.

Table 1: Hypothetical Degradation of a Phenethylamine Compound under Different Stress Conditions

Stress Condition Duration % Degradation Number of Degradants
0.1 M HCl (60°C)24 hours15.2%2
0.1 M NaOH (60°C)24 hours8.5%1
3% H₂O₂ (RT)24 hours22.1%3
Thermal (80°C)48 hours5.3%1
Photolytic (UV light)24 hours11.7%2

Table 2: Hypothetical Purity Profile from HPLC Analysis

Stress Condition Parent Compound Peak Area (%) Degradant 1 RRT Degradant 1 Peak Area (%) Degradant 2 RRT Degradant 2 Peak Area (%)
Initial (T=0)99.8%----
0.1 M HCl (24h)84.6%0.859.1%1.126.1%
3% H₂O₂ (24h)77.7%0.9212.4%1.089.7%

*RRT = Relative Retention Time

Experimental Protocols

The following are general protocols for conducting forced degradation studies, which can be adapted for specific phenethylamine compounds.[4][5][6][7][8]

1. Acid and Base Hydrolysis

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • For acid hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL.

  • For base hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 1 mg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

  • At various time points, withdraw aliquots, neutralize them, and analyze by a stability-indicating HPLC method.

2. Oxidative Degradation

  • Prepare a stock solution of the compound.

  • Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration of approximately 1 mg/mL.

  • Incubate the solution at room temperature, protected from light, for a specified period.

  • Analyze aliquots at different time intervals by HPLC.

3. Photolytic Degradation

  • Prepare two solutions of the compound (approx. 1 mg/mL), one in a clear glass vial and one in an amber vial (as a control).

  • Expose the clear vial to a light source that provides both UV and visible light (e.g., a photostability chamber).

  • Keep the amber vial under the same temperature conditions but protected from light.

  • Analyze aliquots from both vials at various time points by HPLC.

4. Thermal Degradation

  • Place a solid sample of the compound in a controlled temperature oven (e.g., 80°C).

  • Prepare a solution of the compound and place it in a controlled temperature environment.

  • Analyze the solid and the solution at different time points.

Visualizations

G Experimental Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation prep Prepare Stock Solution of Compound acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation photo Photolysis prep->photo thermal Thermal Stress prep->thermal hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc lcms LC-MS/MS for Identification hplc->lcms quant Quantify Degradation hplc->quant identify Identify Degradants lcms->identify pathway Propose Degradation Pathway quant->pathway identify->pathway

Caption: Workflow for a forced degradation study.

G Troubleshooting Unexpected Degradation start Unexpected Degradation Observed q1 Is the degradation rapid in multiple solvents? start->q1 a1_yes Compound is likely intrinsically unstable. Consider resynthesis or purification. q1->a1_yes Yes a1_no Degradation is solvent-dependent. q1->a1_no No q2 Does degradation occur primarily in aqueous solutions? a1_no->q2 a2_yes Suspect hydrolysis. Test in aprotic solvents or buffered solutions. q2->a2_yes Yes a2_no Consider other mechanisms. q2->a2_no No q3 Is degradation prevented by inert gas purging? a2_no->q3 a3_yes Oxidative degradation is likely. Use degassed solvents and inert atmosphere. q3->a3_yes Yes a3_no Explore other causes like light or temperature. q3->a3_no No

References

Technical Support Center: Troubleshooting GC-MS Analysis of 2,5-Dimethoxy-4-nitrophenethylamine (2C-N)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2,5-Dimethoxy-4-nitrophenethylamine (2C-N). The following sections provide troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound (2C-N)?

A1: this compound, also known as 2C-N, is a psychedelic substance of the phenethylamine (B48288) chemical class.[1] First synthesized by Alexander Shulgin, it is structurally related to other "2C" compounds. Its chemical formula is C₁₀H₁₄N₂O₄, and it has a molar mass of 226.232 g/mol .[1] Unlike many other phenethylamines, salts of 2C-N are typically yellow to orange due to the nitro group in its structure.[1]

Q2: Is derivatization necessary for the GC-MS analysis of 2C-N?

A2: Yes, derivatization is highly recommended for the GC-MS analysis of 2C-N. The primary amine group in the 2C-N molecule makes it polar, which can lead to poor chromatographic peak shape (tailing) and potential interactions with active sites within the GC system. Derivatization increases the volatility and thermal stability of the analyte, leading to improved peak shape and more reliable results. Common derivatization reagents for phenethylamines include acylating agents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and N-methyl-bis(trifluoroacetamide) (MBTFA).[2][3]

Q3: What are the major challenges in the GC-MS analysis of 2C-N?

A3: The primary challenges include:

  • Thermal Instability: Similar phenethylamine compounds, particularly N-benzyl derivatives, can degrade at the high temperatures used in the GC injector port.[4] This can lead to the formation of artifacts and inaccurate quantification.

  • Polarity: The primary amine group can cause peak tailing and poor chromatographic performance. Derivatization is the most effective way to mitigate this issue.[5]

  • Mass Spectral Interpretation: Without a reference standard and mass spectrum, identifying 2C-N and distinguishing it from isomers or degradation products can be challenging.

II. Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of 2C-N.

Chromatography Issues

Issue 1: Poor Peak Shape (Tailing or Broadening)

  • Possible Cause A: Incomplete Derivatization. The presence of underivatized 2C-N with its polar amine group is a common cause of peak tailing.

    • Solution:

      • Ensure the derivatization reagent is fresh and not hydrolyzed.

      • Optimize the derivatization reaction conditions (temperature and time). A typical protocol involves heating the sample with the reagent (e.g., TFAA) at 60-70°C for 15-30 minutes.

      • Ensure the sample is completely dry before adding the derivatization reagent, as water will deactivate the reagent.

  • Possible Cause B: Active Sites in the GC System. Active sites in the injector liner, column, or seals can interact with the analyte, causing peak tailing.

    • Solution:

      • Use a deactivated injector liner.

      • Regularly trim the first few centimeters of the analytical column to remove accumulated non-volatile residues.

      • Ensure all ferrules and seals are properly installed and made of inert materials.

  • Possible Cause C: Improper Injection Technique.

    • Solution: Use a splitless injection for trace analysis to ensure the entire sample is transferred to the column. Optimize the splitless time.

Issue 2: No Peak or Very Small Peak Detected

  • Possible Cause A: Analyte Degradation. 2C-N may be degrading in the hot injector.

    • Solution:

      • Lower the injector temperature. Start with a lower temperature (e.g., 230°C) and gradually increase if necessary.

      • Ensure the use of a deactivated liner to minimize catalytic degradation.

  • Possible Cause B: Sample Loss During Preparation.

    • Solution: Review the sample extraction and preparation procedure. Ensure pH adjustments for liquid-liquid extractions are optimal for 2C-N (alkaline conditions are typically used to extract free amines into an organic solvent).[6]

  • Possible Cause C: Incorrect GC-MS Parameters.

    • Solution: Verify that the correct temperature program, carrier gas flow rate, and MS acquisition parameters are being used. Refer to the recommended experimental protocols below.

Issue 3: Shifting Retention Times

  • Possible Cause A: Leaks in the GC System.

    • Solution: Perform a leak check of the injector, column fittings, and gas lines.

  • Possible Cause B: Inconsistent Oven Temperature.

    • Solution: Ensure the GC oven is properly calibrated and that the temperature program is consistent between runs.

  • Possible Cause C: Column Degradation.

    • Solution: Over time, the stationary phase of the column can degrade. If retention times consistently shift and peak shape deteriorates, the column may need to be replaced.

Mass Spectrometry Issues

Issue 4: Unexpected or Unidentifiable Peaks in the Mass Spectrum

  • Possible Cause A: Thermal Degradation Products. As mentioned, 2C-N may degrade in the GC system.

    • Solution: Lower the injector temperature. Analyze a standard at different injector temperatures to identify potential degradation products.

  • Possible Cause B: Contamination. Contamination can come from solvents, glassware, or the GC-MS system itself.

    • Solution:

      • Run a solvent blank to identify any background contamination.

      • Ensure all glassware is thoroughly cleaned.

      • Check for column bleed, which will appear as a rising baseline at higher temperatures and characteristic ions (e.g., m/z 207, 281 for siloxane columns).

  • Possible Cause C: Incomplete Derivatization. The mass spectrum may show peaks corresponding to both the derivatized and underivatized analyte.

    • Solution: Re-optimize the derivatization procedure as described in "Issue 1".

Issue 5: Difficulty Interpreting the Mass Spectrum

  • Underivatized 2C-N: The expected major fragment ions for underivatized 2C-N are:

  • Derivatized 2C-N (e.g., with TFAA): The fragmentation of the trifluoroacetylated derivative is expected to follow patterns seen with other phenethylamines.

    • The molecular ion ([M]⁺) may be present but can be weak.

    • A prominent fragment will likely result from the cleavage of the bond between the alpha and beta carbons of the ethylamine side chain, leading to the formation of a stable iminium ion.

    • Another significant fragmentation pathway is the loss of the trifluoroacetylated amine side chain.

III. Experimental Protocols

The following are recommended starting protocols for the GC-MS analysis of 2C-N, based on established methods for similar phenethylamine compounds.[2][3] Optimization may be required for your specific instrumentation and sample matrix.

Sample Preparation and Derivatization
  • Extraction (from a biological matrix):

    • Adjust the sample pH to >9 with a suitable base (e.g., sodium hydroxide).

    • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate (B1210297) or a mixture of hexane (B92381) and isoamyl alcohol.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Derivatization (with TFAA):

    • To the dried extract, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 70°C for 20 minutes.

    • Cool to room temperature and evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of ethyl acetate for GC-MS analysis.

Recommended GC-MS Parameters
ParameterRecommended Setting
GC System Agilent 7890B GC with 5977A MSD or equivalent
Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Split/Splitless
Injector Temperature 250°C (may need to be optimized)
Injection Volume 1 µL
Injection Mode Splitless (with a 1-minute purge time)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 100°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.
MSD Transfer Line 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-550) or Selected Ion Monitoring (SIM)

IV. Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Problem Encountered (e.g., Poor Peak Shape, No Peak) check_derivatization Verify Derivatization - Reagent fresh? - Reaction complete? - Sample dry? start->check_derivatization check_gc_system Inspect GC System - Leak check - Liner condition - Column installation start->check_gc_system check_parameters Review Method Parameters - Injector temperature - Oven program - MS settings start->check_parameters run_standard Analyze Standard check_derivatization->run_standard If derivatization is suspect check_gc_system->run_standard If system integrity is questionable check_parameters->run_standard If parameters are uncertain run_blank Run Solvent Blank resolve_contamination Address Contamination - Clean injector - Bake column run_blank->resolve_contamination Contamination detected optimize_method Optimize Method - Adjust temperatures - Modify ramp rates run_blank->optimize_method No contamination run_standard->run_blank If standard fails run_standard->optimize_method If standard shows poor results resolve_contamination->run_standard success Analysis Successful optimize_method->success

Caption: A logical workflow for troubleshooting common GC-MS analysis issues.

Sample Preparation and Analysis Pathway

AnalysisPathway cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Sample (e.g., Biological Matrix) extraction Liquid-Liquid Extraction (alkaline pH) sample->extraction evaporation1 Evaporate to Dryness extraction->evaporation1 derivatization Derivatization (e.g., with TFAA) evaporation1->derivatization evaporation2 Evaporate Reagent derivatization->evaporation2 reconstitution Reconstitute in Solvent evaporation2->reconstitution injection GC Injection reconstitution->injection separation Chromatographic Separation (DB-5MS Column) injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection ionization->detection data Data Analysis detection->data

Caption: The experimental workflow from sample preparation to data analysis.

References

Technical Support Center: Optimizing LC-MS/MS Detection of 2,5-Dimethoxy-4-nitrophenethylamine (2C-N) Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the detection and troubleshooting of 2,5-Dimethoxy-4-nitrophenethylamine (2C-N) and its metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the expected primary metabolites of this compound (2C-N)?

A1: While specific in-vivo studies on 2C-N are limited, based on the known metabolism of similar phenethylamines (like 2C-B) and nitroaromatic compounds, the primary metabolic pathways are predicted to be:

  • Nitro-reduction: The nitro group (-NO₂) is sequentially reduced to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group, forming 2,5-dimethoxy-4-aminophenethylamine (2C-A). This reduction can be carried out by enzymes like NADPH: P450 oxidoreductase and gut microbiota.[1][2][3]

  • Oxidative Deamination: The ethylamine (B1201723) side chain is metabolized, likely by monoamine oxidases (MAO), to form an unstable aldehyde intermediate. This intermediate is then either oxidized to 2,5-dimethoxy-4-nitrophenylacetic acid or reduced to 2-(2,5-dimethoxy-4-nitrophenyl)ethanol.[4][5][6]

  • O-Demethylation: One or both of the methoxy (B1213986) groups can be removed, leading to hydroxylated metabolites which can then undergo further conjugation (Phase II metabolism).[5][6]

Q2: Which sample preparation technique is recommended for analyzing 2C-N metabolites in urine or blood?

A2: The choice depends on the required sensitivity and sample throughput.

  • Dilute-and-Shoot: This is the simplest method, suitable for screening purposes where analyte concentrations are expected to be high. It involves centrifuging the sample, diluting the supernatant, and injecting it directly.[7] While fast, it is prone to significant matrix effects and ion suppression.

  • Protein Precipitation (PPT): A common technique for blood, plasma, or serum. It involves adding a solvent like acetonitrile (B52724) to precipitate proteins, which are then removed by centrifugation.[8] It is a relatively simple and effective way to reduce matrix components.

  • Solid Phase Extraction (SPE): This is the most robust technique for achieving low detection limits and clean extracts.[9][10] It provides the highest level of sample clean-up, minimizing matrix effects and improving sensitivity. It is the recommended approach for quantitative analysis of low-level metabolites.

Q3: What are the typical challenges encountered when analyzing 2C-N and its metabolites?

A3: Common challenges include:

  • Ion Suppression: Co-eluting matrix components from biological samples (e.g., phospholipids, salts) can interfere with the ionization of the target analytes in the MS source, leading to reduced signal intensity and poor reproducibility.[8]

  • Metabolite Stability: Some metabolites, particularly conjugates, can be unstable and may degrade during sample storage or preparation.

  • Isomeric Metabolites: O-demethylation can occur at two different positions, and other structural isomers may exist, which can be difficult to separate chromatographically.

  • Low Concentrations: Metabolite concentrations in biological fluids are often very low, requiring highly sensitive instrumentation and optimized methods to achieve reliable quantification.

Troubleshooting Guide

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Q: My analyte peaks are tailing. What are the potential causes and solutions?

    • A: Peak tailing is often caused by secondary interactions between the basic amine group of 2C-N/metabolites and residual silanol (B1196071) groups on the C18 column.

      • Solution 1: Add a small amount of a weak acid, like 0.1% formic acid, to the mobile phase. This protonates the analyte, minimizing interaction with the stationary phase.[9]

      • Solution 2: Use a phenyl-hexyl column, which offers different selectivity and can improve peak shape for aromatic compounds.[7]

      • Solution 3: Check for column contamination or degradation. Flush the column or replace it if necessary.

  • Q: My peaks are split. Why is this happening?

    • A: Split peaks can be caused by a partially blocked column frit, a void in the column packing, or issues with the injection solvent.

      • Solution 1: Ensure the injection solvent is not significantly stronger than the initial mobile phase, which can cause the analyte band to distort. Reconstitute the final extract in a solution similar to the starting mobile phase conditions.[11]

      • Solution 2: Filter all samples and mobile phases to prevent particulates from clogging the system.[11]

      • Solution 3: Reverse-flush the column (if permitted by the manufacturer) or replace it.

Problem: Low Signal Intensity or No Peak Detected

  • Q: I have low sensitivity and high background noise. How can I improve my signal-to-noise ratio?

    • A: This is often a result of ion suppression or inefficient ionization.

      • Solution 1 (Improve Sample Prep): Implement a more rigorous sample clean-up method like SPE to remove interfering matrix components.[9][10]

      • Solution 2 (Optimize Chromatography): Adjust the chromatographic gradient to better separate the analyte from the region where most matrix components elute (often early in the run).

      • Solution 3 (Optimize MS Source): Systematically optimize MS source parameters, including ion spray voltage, gas temperatures, and gas flow rates, to maximize the ionization efficiency for your specific analytes.

  • Q: My analyte signal is inconsistent between injections. What is the cause?

    • A: Inconsistent signal intensity is a classic symptom of matrix effects.

      • Solution 1: Use a stable isotope-labeled internal standard (SIL-IS) for 2C-N, if available. A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction during data processing.

      • Solution 2: Evaluate the matrix effect by performing a post-extraction spike experiment. This can help quantify the degree of ion suppression and guide method optimization.

Diagrams

Metabolic and Experimental Workflows

Below are diagrams illustrating the predicted metabolic fate of 2C-N, a standard experimental workflow for its analysis, and a logical approach to troubleshooting common analytical issues.

cluster_phase1 Putative Phase I Metabolism cluster_products cluster_phase2 Phase II Metabolism Parent 2,5-Dimethoxy- 4-nitrophenethylamine (2C-N) NitroReduction Nitro-Reduction (Nitroreductases) Parent->NitroReduction Deamination Oxidative Deamination (MAO) Parent->Deamination Demethylation O-Demethylation (CYP Enzymes) Parent->Demethylation Amino 4-Amino Metabolite (2C-A) NitroReduction->Amino Acid Nitro-Phenylacetic Acid Metabolite Deamination->Acid Alcohol Nitro-Phenylethanol Metabolite Deamination->Alcohol Hydroxylated Hydroxylated Metabolites Demethylation->Hydroxylated Conjugation Conjugation (e.g., Glucuronidation) Amino->Conjugation Hydroxylated->Conjugation Excretion Excreted Conjugates Conjugation->Excretion

Caption: Putative metabolic pathway of 2C-N.

Sample 1. Sample Collection (Urine, Blood, etc.) Prep 2. Sample Preparation (e.g., Solid Phase Extraction) Sample->Prep LC 3. LC Separation (Reversed-Phase Column) Prep->LC MS 4. MS/MS Detection (ESI+, MRM Mode) LC->MS Data 5. Data Acquisition & Processing MS->Data Report 6. Quantification & Reporting Data->Report

Caption: General LC-MS/MS experimental workflow.

Start Low Analyte Signal or No Peak Detected CheckIS Is the Internal Standard (IS) signal also low? Start->CheckIS Result1 Problem is likely with: - MS Instrument Settings - LC Plumbing / Blockage - Injection Failure CheckIS->Result1 Yes Result2 Problem is likely with: - Sample Preparation (Poor Recovery) - Analyte Degradation - Ion Suppression CheckIS->Result2 No CheckBlank Is the IS signal stable in blank matrix vs. solvent? Result2->CheckBlank Result3 Problem is specific to analyte: - Incorrect MRM Transition - Analyte Degradation - Severe Ion Suppression CheckBlank->Result2 No (Indicates Matrix Effect) CheckBlank->Result3 Yes

Caption: Troubleshooting logic for low signal intensity.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE) for Urine

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: Centrifuge 1 mL of urine at 3000 x g for 5 minutes.

  • Internal Standard: Add an appropriate internal standard (e.g., 2C-N-d4) to 0.5 mL of the urine supernatant.

  • Hydrolysis (Optional): To analyze for conjugated metabolites, perform enzymatic hydrolysis (e.g., using β-glucuronidase) according to the enzyme manufacturer's protocol.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 1 mL of methanol (B129727) and 1 mL of buffer (e.g., 25 mM ammonium (B1175870) acetate, pH 10).[9]

  • Sample Loading: Apply the pre-treated urine sample to the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 1 mL of deionized water and 1 mL of 5% methanol in water to remove polar interferences.[9]

  • Drying: Dry the cartridge thoroughly under a stream of nitrogen or vacuum for 5 minutes.

  • Elution: Elute the analytes with 1 mL of a methanol/acetonitrile (1:1) mixture containing an acid or base modifier if required (e.g., 2% formic acid or 2% ammonium hydroxide, depending on the sorbent chemistry).[9]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[12] Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Method Parameters

These are typical starting parameters for the analysis of phenethylamines.

  • LC System: UPLC/HPLC system

  • Column: Phenyl-Hexyl or C18, <2 µm particle size (e.g., 100 mm x 2.1 mm).[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.[9]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[9]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient:

    • Start at 5-10% B.

    • Linearly increase to 90-95% B over 6-8 minutes.

    • Hold for 1-2 minutes.

    • Return to initial conditions and re-equilibrate for 2-3 minutes.

  • Injection Volume: 2-5 µL.

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Ion Source Parameters:

    • Ion Spray Voltage: ~5.5 kV

    • Temperature: ~500-550 °C

    • Curtain Gas: ~30 psi

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Two transitions (one for quantification, one for qualification) should be optimized for each analyte and internal standard.

Quantitative Data Summary

Specific quantitative data for the metabolites of 2C-N are not widely available in the literature. The table below summarizes the limits of quantification (LOQ) for the parent compound 2C-N and other related phenethylamines from a multi-analyte screening method, which can serve as a performance target for method development.

CompoundMatrixMethodLower Limit of Quantification (LLOQ)Reference
This compound (2C-N) BloodLC-MS/MS0.02 - 1.5 ng/mL (within a large panel)[13]
General Phenethylamines (74 compounds) UrineLC-MS/MS1.0 ng/mL[7]
N-ethyl-α-ethyl-phenethylamine Dietary SupplementLC-MS/MS5.0 ng/mL[14][15]
13 Illicit Phenethylamines Amniotic FluidLC-MS/MS10 - 400 ng/mL (Linear Range)[9]

References

Technical Support Center: Analysis of 2C-N in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of 2C-N (4-nitro-2,5-dimethoxyphenethylamine) in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the analysis of 2C-N in biological samples?

The primary challenges in analyzing 2C-N in biological samples, such as plasma and urine, are matrix effects, which can lead to ion suppression or enhancement in LC-MS/MS analysis.[1][2][3][4] The complex nature of these biological matrices contains numerous endogenous compounds like salts, lipids, and proteins that can interfere with the ionization of 2C-N and its metabolites, affecting the accuracy, precision, and sensitivity of the assay.[5] Additionally, the metabolic pathways of 2C-N, likely involving O-demethylation, deamination, and N-acetylation, can result in metabolites that may require specific extraction and detection strategies.

Q2: Which sample preparation technique is most suitable for 2C-N analysis in plasma?

The choice of sample preparation technique depends on the desired level of sample cleanup and the required sensitivity of the assay. The three most common techniques are:

  • Protein Precipitation (PPT): This is a simple and fast method suitable for initial screening and when high throughput is required.[6][7] However, it provides the least amount of cleanup and may result in significant matrix effects.[5]

  • Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT by partitioning 2C-N into an organic solvent, leaving many matrix components in the aqueous phase.[8][9][10] The choice of solvent is critical and needs to be optimized based on the physicochemical properties of 2C-N.

  • Solid-Phase Extraction (SPE): SPE is the most effective technique for removing interfering matrix components and concentrating the analyte, leading to the cleanest extracts and highest sensitivity.[11][12][13] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is often effective for extracting phenethylamines like 2C-N.[11]

Q3: How can I minimize matrix effects in my 2C-N assay?

Minimizing matrix effects is crucial for accurate and reliable quantification. Here are several strategies:

  • Optimize Sample Preparation: Employ a more rigorous sample cleanup method like SPE to remove a larger portion of the matrix components.[4][11]

  • Chromatographic Separation: Develop a robust LC method that separates 2C-N and its metabolites from co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 2C-N is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.

  • Matrix-Matched Calibrators and Quality Controls: Preparing calibration standards and QCs in the same biological matrix as the samples can help to compensate for consistent matrix effects.

Q4: What are the expected metabolites of 2C-N that I should consider in my analysis?

Based on the metabolism of other 2C-phenethylamines, the expected metabolic pathways for 2C-N include:

It is advisable to screen for these potential metabolites during method development, as they may be present in biological samples.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Suboptimal extraction solvent/sorbent: The chosen LLE solvent or SPE sorbent may not be effectively extracting 2C-N.Optimize extraction conditions: For LLE, test a range of organic solvents with varying polarities. For SPE, screen different sorbent chemistries (e.g., reversed-phase, mixed-mode cation exchange). Adjusting the pH of the sample and extraction solvents can also significantly improve recovery.
Incomplete protein precipitation: Insufficient precipitating agent or inadequate mixing can lead to poor protein removal and analyte loss.[14]Optimize PPT protocol: Increase the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to plasma (typically 3:1 or 4:1).[14][15] Ensure vigorous vortexing and adequate incubation time at a low temperature to maximize protein precipitation.[14]
High Matrix Effect (Ion Suppression/Enhancement) Insufficient sample cleanup: The chosen sample preparation method is not adequately removing interfering matrix components.[1][2]Improve sample preparation: Switch to a more effective cleanup technique, such as SPE, which is known to provide cleaner extracts compared to PPT or LLE.[11] Consider using a mixed-mode SPE sorbent for better selectivity.
Co-elution with matrix components: 2C-N or its internal standard is eluting from the LC column at the same time as a significant amount of matrix components.Optimize chromatographic separation: Adjust the mobile phase gradient, change the column chemistry (e.g., C18, phenyl-hexyl), or modify the mobile phase pH to improve the separation of the analyte from interfering peaks.
Poor Peak Shape Inappropriate mobile phase pH: The pH of the mobile phase may be close to the pKa of 2C-N, causing peak tailing or splitting.Adjust mobile phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of 2C-N to maintain a consistent ionization state.
Column overload: Injecting too much sample or too high a concentration of the analyte can lead to peak fronting.Reduce injection volume or dilute the sample: Decrease the amount of analyte loaded onto the column.
Inconsistent Results Variable matrix effects: Different lots of biological matrix can have varying compositions, leading to inconsistent matrix effects.[4]Use a pooled matrix: Prepare calibrators and QCs from a large pool of the biological matrix to average out individual variations. The use of a stable isotope-labeled internal standard is highly recommended to correct for this variability.
Incomplete hydrolysis of metabolites (for urine analysis): If quantifying total 2C-N after enzymatic hydrolysis of glucuronide or sulfate (B86663) conjugates, incomplete hydrolysis will lead to underestimation.Optimize hydrolysis conditions: Evaluate different enzymes (e.g., β-glucuronidase from different sources), optimize incubation time, temperature, and pH to ensure complete cleavage of conjugates.

Quantitative Data Summary

The following tables provide expected performance characteristics for the analysis of 2C-N based on validated methods for similar phenethylamines. Note: These values are estimates and should be experimentally determined during method validation for 2C-N.

Table 1: Comparison of Sample Preparation Techniques for 2C-N in Plasma

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery (%) > 8570 - 95> 90
Matrix Effect (%) 40 - 7020 - 50< 20
Lower Limit of Quantification (LLOQ) 1 - 5 ng/mL0.5 - 2 ng/mL0.1 - 1 ng/mL
Throughput HighMediumLow to Medium
Cost per Sample LowLow to MediumHigh

Table 2: Typical LC-MS/MS Parameters for 2C-Phenethylamine Analysis

Parameter Typical Setting
LC Column C18 or Phenyl-Hexyl, < 3 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient 5-95% B over 5-10 minutes
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions To be determined by infusion of 2C-N standard

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for 2C-N in Plasma
  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute.[7]

  • Incubate at -20°C for 20 minutes to facilitate protein precipitation.[14]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[14]

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for 2C-N in Plasma
  • To 200 µL of plasma sample in a glass tube, add the internal standard.

  • Add 50 µL of 1 M sodium hydroxide (B78521) to basify the sample.

  • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).

  • Vortex for 2 minutes.

  • Centrifuge at 4000 x g for 10 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for 2C-N in Urine
  • Sample Pre-treatment (Hydrolysis):

    • To 0.5 mL of urine, add 100 µL of internal standard and 100 µL of β-glucuronidase enzyme solution in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5).[16]

    • Incubate at 60°C for 1-2 hours.[16]

    • Centrifuge to pellet any precipitate.

  • SPE Procedure (using a mixed-mode cation exchange cartridge):

    • Condition: Wash the cartridge with 1 mL of methanol.

    • Equilibrate: Wash the cartridge with 1 mL of water.

    • Load: Load the pre-treated urine sample onto the cartridge.

    • Wash 1: Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash 2: Wash the cartridge with 1 mL of methanol.

    • Dry: Dry the cartridge under vacuum for 5 minutes.

    • Elute: Elute 2C-N with 1 mL of 5% ammonium (B1175870) hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A.

    • Inject into the LC-MS/MS system.

Visualizations

experimental_workflow_ppt cluster_plasma_sample Plasma Sample cluster_precipitation Protein Precipitation cluster_extraction Supernatant Processing cluster_analysis Analysis plasma 100 µL Plasma add_is_acn Add 300 µL ACN + Internal Standard plasma->add_is_acn Step 1 vortex Vortex add_is_acn->vortex Step 2 incubate Incubate -20°C vortex->incubate Step 3 centrifuge Centrifuge incubate->centrifuge Step 4 transfer Transfer Supernatant centrifuge->transfer Step 5 evaporate Evaporate transfer->evaporate Step 6 reconstitute Reconstitute evaporate->reconstitute Step 7 inject Inject to LC-MS/MS reconstitute->inject Step 8

Caption: Protein Precipitation Workflow for 2C-N in Plasma.

experimental_workflow_spe cluster_sample_prep Urine Sample Preparation cluster_spe Solid-Phase Extraction cluster_final_steps Final Steps urine 0.5 mL Urine add_is_enzyme Add IS & Enzyme urine->add_is_enzyme hydrolysis Hydrolysis (60°C) add_is_enzyme->hydrolysis load Load Sample hydrolysis->load condition Condition equilibrate Equilibrate condition->equilibrate equilibrate->load wash1 Wash 1 (Acid) load->wash1 wash2 Wash 2 (Organic) wash1->wash2 dry Dry wash2->dry elute Elute dry->elute evaporate Evaporate elute->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject to LC-MS/MS reconstitute->inject

Caption: SPE Workflow for 2C-N in Urine with Hydrolysis.

matrix_effects_troubleshooting cluster_solutions Troubleshooting Solutions start High Matrix Effect (Ion Suppression/ Enhancement) improve_cleanup Improve Sample Cleanup (e.g., SPE) start->improve_cleanup Primary Action optimize_lc Optimize LC Separation start->optimize_lc Alternative/Concurrent use_sil_is Use SIL-IS matrix_matched Use Matrix-Matched Calibrators end Reduced Matrix Effect & Accurate Results improve_cleanup->end optimize_lc->end use_sil_is->end Best Practice matrix_matched->end Good Practice

Caption: Troubleshooting Logic for High Matrix Effects.

References

Technical Support Center: Chiral Separation of 2,5-Dimethoxy-4-nitrophenethylamine (2C-N) Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enantioselective separation of 2,5-Dimethoxy-4-nitrophenethylamine.

Frequently Asked Questions (FAQs)

Q1: What type of High-Performance Liquid Chromatography (HPLC) is most effective for separating the enantiomers of this compound?

Chiral HPLC is the most versatile and widely used technique for resolving enantiomers.[1] The primary approach involves using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Both normal-phase (NP) and reversed-phase (RP) chromatography can be effective, and the choice depends on the specific CSP and the solubility of the analyte.[2]

Q2: Which Chiral Stationary Phases (CSPs) are recommended for a primary amine like this compound?

For primary amines, several types of CSPs have shown success. The selection process is often empirical, but good starting points include:[1]

  • Macrocyclic Glycopeptide-Based CSPs: Columns like those based on Teicoplanin or Vancomycin (e.g., Astec CHIROBIOTIC™ T, V) are highly effective for ionizable molecules like amines and can be used in various modes (RP, NP, Polar Organic).[3][4]

  • Polysaccharide-Based CSPs: Derivatized cellulose (B213188) or amylose (B160209) phases (e.g., Daicel CHIRALCEL®, CHIRALPAK®) are broadly applicable and should be screened.[2]

  • Cyclofructan-Based CSPs: These have demonstrated excellent performance for the enantiomeric separation of primary amines, particularly in Supercritical Fluid Chromatography (SFC) and HPLC.[5]

Q3: What are the typical mobile phase compositions for separating phenethylamine (B48288) derivatives?

Mobile phase composition is critical and highly dependent on the chosen CSP and chromatographic mode.

  • Normal Phase (NP): Typically consists of a non-polar solvent like hexane (B92381) or heptane (B126788) mixed with an alcohol modifier such as isopropanol (B130326) (IPA), ethanol (B145695), or methanol (B129727).[6] Basic or acidic additives are often required.

  • Reversed Phase (RP): Involves an aqueous buffer (e.g., ammonium (B1175870) formate, ammonium acetate) and an organic modifier like acetonitrile (B52724) (ACN) or methanol. The pH of the buffer is a crucial parameter for controlling the retention of ionizable compounds.[2]

  • Polar Organic Mode: Uses polar organic solvents like methanol, ethanol, or ACN, often with acidic and basic additives to improve peak shape and selectivity.[5]

Q4: Why are mobile phase additives like acids or bases necessary?

Additives are used to improve peak shape, selectivity, and reproducibility. For a basic analyte like this compound, residual silanol (B1196071) groups on the silica (B1680970) support can cause peak tailing.

  • Basic Additives (e.g., Triethylamine - TEA, Diethylamine - DEA): These compete with the basic analyte for active sites on the stationary phase, reducing tailing.

  • Acidic Additives (e.g., Trifluoroacetic Acid - TFA, Formic Acid - FA): These can improve chiral recognition by ensuring the analyte is in a consistent, ionized state, which may enhance its interaction with the CSP.[5][7]

Troubleshooting Guide

This guide addresses common problems encountered during the chiral separation of this compound enantiomers.

Problem: No Separation (Single Peak or Shoulder)

Potential Cause Suggested Solution
Inappropriate CSP The selected CSP may not provide enantioselectivity for this analyte. Screen a different class of CSP (e.g., switch from a polysaccharide to a macrocyclic glycopeptide phase).
Incorrect Mobile Phase The mobile phase polarity may be too high (in NP) or too low (in RP), causing rapid elution. Decrease the concentration of the alcohol modifier in NP or the organic modifier in RP.
Missing or Incorrect Additive The analyte's ionization state may be unfavorable for chiral recognition. Introduce a small amount (0.1%) of an acidic (TFA) or basic (DEA) additive to the mobile phase.[7]
Temperature Effects Enantioselectivity can be temperature-dependent. Try operating the column at a lower temperature (e.g., 15-25°C) to enhance separation, as lower temperatures often increase resolution.

Problem: Poor Resolution (Rs < 1.5)

Potential Cause Suggested Solution
Low Column Efficiency The column may be old or contaminated. Check the column's performance with a standard and consider replacing it if efficiency is low. Ensure the system is free of excessive dead volume.
Suboptimal Mobile Phase Composition Fine-tune the mobile phase. Systematically vary the percentage of the organic modifier. In NP, switching from isopropanol to ethanol can sometimes improve selectivity.[7]
Flow Rate Too High High flow rates can reduce efficiency and resolution. Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to allow more time for interactions with the CSP.
Incorrect Additive Concentration The concentration of the additive can significantly impact resolution. Optimize the concentration of your acidic or basic modifier (e.g., try 0.05%, 0.1%, and 0.2%).

Problem: Poor Peak Shape (Tailing or Fronting)

Potential Cause Suggested Solution
Secondary Interactions The basic amine analyte is interacting with acidic silanol groups on the silica support. Add a competing base like 0.1% DEA or TEA to the mobile phase to block these sites.
Column Overload Injecting too much sample can lead to broad, asymmetric peaks. Reduce the injection volume or the concentration of the sample.
Inappropriate Sample Solvent The sample is dissolved in a solvent much stronger than the mobile phase. If possible, dissolve the sample in the mobile phase itself or a weaker solvent.[8]
Contaminated Column or Guard Column Strongly retained impurities from previous injections are interfering. Flush the column with a strong solvent or replace the guard column.[8]

Problem: Drifting Retention Times

Potential Cause Suggested Solution
Insufficient Column Equilibration Chiral columns, especially in NP, can require long equilibration times.[9] Ensure the column is equilibrated with at least 20-30 column volumes of the mobile phase before injection.[9]
Mobile Phase Instability Volatile components (e.g., hexane, DEA) in the mobile phase may be evaporating, changing its composition over time. Keep mobile phase bottles covered and prepare fresh mobile phase daily.
Temperature Fluctuations Unstable column temperature will cause retention times to shift. Use a column thermostat to maintain a constant temperature.
"Memory Effects" from Additives Previous use of different additives can alter the stationary phase surface, affecting current separations. Dedicate columns to specific mobile phase types (acidic vs. basic) or use a rigorous flushing procedure between methods.[9]

Data Presentation: Starting Conditions for Method Development

The following tables provide recommended starting points for screening CSPs and mobile phases for the chiral separation of this compound.

Table 1: Recommended Chiral Stationary Phases and Initial Screening Conditions

CSP ClassExample ColumnModeMobile PhaseAdditive (Start)
Macrocyclic Glycopeptide CHIROBIOTIC™ T2Polar OrganicMethanol or Acetonitrile0.1% Acetic Acid + 0.1% TEA
Polysaccharide CHIRALCEL® OD-HNormal Phasen-Hexane / Isopropanol (90:10)0.1% DEA
Polysaccharide CHIRALPAK® IAReversed Phase20 mM Ammonium Bicarbonate / Acetonitrile (60:40)None initially
Cyclofructan LARIHC™ CF6-PPolar OrganicMethanol / Acetonitrile (50:50)0.3% TFA + 0.2% TEA

Experimental Protocols

Protocol 1: Generic Chiral HPLC Method Development

  • Analyte Characterization: Dissolve a racemic standard of this compound in a suitable solvent (e.g., methanol or mobile phase) to a concentration of approximately 1 mg/mL.

  • Column Selection and Installation: Choose a primary screening column based on Table 1 (e.g., CHIROBIOTIC™ T2). Install the column and ensure all connections are secure.

  • System Preparation and Equilibration:

    • Prepare the chosen mobile phase (e.g., Methanol with 0.1% Acetic Acid and 0.1% TEA). Ensure all components are fully dissolved and the mobile phase is degassed.

    • Flush the HPLC system with the mobile phase.

    • Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25°C).

    • Equilibrate the column for at least 30 column volumes, or until a stable baseline is achieved.

  • Injection and Initial Run:

    • Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

    • Inject a small volume (e.g., 5 µL) of the racemic standard.

    • Run the chromatogram for a sufficient time to allow both enantiomers to elute.

  • Evaluation and Optimization:

    • Assess the results for peak shape, retention, and resolution.

    • If separation is not achieved, proceed to the next screening condition or consult the Troubleshooting Guide.

    • If partial separation is observed, optimize by systematically adjusting the mobile phase composition (modifier ratio, additive concentration) and temperature.

  • Method Validation (Post-Optimization): Once satisfactory separation is achieved, validate the method for its intended purpose by assessing parameters like linearity, precision, accuracy, and robustness.[6]

Visualizations

// Define Nodes start [label="Start: Define\nAnalyte Properties", fillcolor="#F1F3F4", fontcolor="#202124"]; screen_csp [label="Primary Screening:\nSelect CSPs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; screen_mp [label="Secondary Screening:\nSelect Mobile Phases", fillcolor="#4285F4", fontcolor="#FFFFFF"]; run_exp [label="Run Initial\nExperiments", fillcolor="#FBBC05", fontcolor="#202124"]; eval [label="Evaluate Results:\nResolution > 1.5?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2.2, height=1.2]; optimize [label="Optimize Method:\n(Temp, Flow, Additives)", fillcolor="#34A853", fontcolor="#FFFFFF"]; validate [label="Validate Method", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Final Method", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Define Edges start -> screen_csp; screen_csp -> screen_mp; screen_mp -> run_exp; run_exp -> eval; eval -> optimize [label=" Yes"]; eval -> screen_csp [label=" No"]; optimize -> validate; validate -> end; } caption [label="Figure 1: Chiral HPLC Method Development Workflow.", shape=plaintext, fontsize=10]; }

// Nodes p0 [label="Problem:\nPoor Resolution (Rs < 1.5)", style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

c1 [label="Are peaks sharp\nand symmetrical?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

s1a [label="Adjust Mobile Phase:\n- Decrease % organic modifier (RP)\n- Decrease % alcohol (NP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; s1b [label="Lower Column Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; s1c [label="Decrease Flow Rate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

s2a [label="Improve Peak Shape:\n- Add competing base (e.g., 0.1% DEA)\n- Reduce sample concentration", fillcolor="#34A853", fontcolor="#FFFFFF"];

c2 [label="Is resolution still\npoor after optimization?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s3 [label="Try a different class of CSP\n(e.g., Polysaccharide -> Glycopeptide)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; s4 (B560321) [label="Resolution is Acceptable:\nProceed to Validation", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges p0 -> c1; c1 -> s1a [label=" Yes"]; c1 -> s2a [label=" No (Tailing)"]; s2a -> c1; s1a -> s1b; s1b -> s1c; s1c -> c2; c2 -> s3 [label=" Yes"]; c2 -> s4 [label=" No"]; } caption [label="Figure 2: Troubleshooting Decision Tree for Poor Resolution.", shape=plaintext, fontsize=10]; }

// Edges for Enantiomer R R_center -> R1; R_center -> R2; R_center -> R3; R1 -> A [label=" Matches", color="#34A853"]; R2 -> B [label=" Matches", color="#34A853"]; R3 -> C [label=" Matches", color="#34A853"];

// Edges for Enantiomer S S_center -> S1; S_center -> S2; S_center -> S3; S1 -> A [label=" Matches", color="#34A853"]; S2 -> B [label=" Mismatch", style=dashed, color="#EA4335"]; S3 -> C [label=" Matches", color="#34A853"]; } caption [label="Figure 3: The Three-Point Interaction Model for Chiral Recognition.", shape=plaintext, fontsize=10]; }

References

Technical Support Center: Degradation of 2,5-Dimethoxy-4-nitrophenethylamine (2C-N)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways of 2,5-Dimethoxy-4-nitrophenethylamine (2C-N) under stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they crucial for a compound like 2C-N?

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies.[1][2] These studies are essential for:

  • Identifying Potential Degradants: They help in generating potential degradation products that could form during storage and handling.[1]

  • Elucidating Degradation Pathways: The results provide insight into the chemical breakdown mechanisms of the molecule, such as hydrolysis, oxidation, or photolysis.[2][3]

  • Developing Stability-Indicating Methods: A stability-indicating analytical method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradants, impurities, or excipients.[3] Forced degradation samples are used to develop and validate such methods.[2][4]

  • Understanding Intrinsic Stability: These studies reveal the inherent stability of the molecule and help in selecting proper storage conditions and packaging.[3][4]

Q2: What are the recommended stress conditions for a phenethylamine (B48288) derivative like 2C-N?

Based on ICH guidelines and general pharmaceutical practice, a minimal set of stress conditions for a compound like 2C-N should include:

  • Acid Hydrolysis: Exposure to acidic conditions, typically using 0.1 M to 1 M hydrochloric or sulfuric acid.[3]

  • Base Hydrolysis: Exposure to basic conditions, commonly using 0.1 M to 1 M sodium hydroxide (B78521) or potassium hydroxide.[3]

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂).[5]

  • Photolytic Degradation: Exposure to a combination of UV and visible light, with a minimum exposure of 1.2 million lux hours and 200 watt hours/m².[3][5]

  • Thermal Degradation: Subjecting the compound to high temperatures, often in 10°C increments above the accelerated stability testing temperature (e.g., 50°C, 60°C, 70°C).[6]

Q3: How much degradation is considered optimal in a forced degradation study?

The goal is to achieve meaningful degradation without completely destroying the molecule. A generally accepted range for total degradation is 5-20%.[1] Over-stressing the sample can lead to the formation of secondary degradants that may not be relevant to formal shelf-life stability, while under-stressing may not generate a sufficient amount of degradation products for detection and analysis.[3]

Q4: What are the most suitable analytical techniques for analyzing 2C-N and its degradation products?

For separating and identifying non-volatile, polar compounds like 2C-N and its potential degradants, hyphenated chromatographic techniques are preferred:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse for separating the parent drug from its degradants and quantifying them.[7] A reversed-phase C18 column is often a good starting point.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is critical for structural elucidation of the unknown degradation products by providing mass-to-charge ratio information.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While possible, GC-MS often requires derivatization for polar phenethylamines like 2C-N to improve their volatility and chromatographic behavior.[10][11] Thermal degradation in the GC inlet is a potential risk that can complicate analysis.[12]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of 2C-N stress samples.

Problem: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Possible Cause Troubleshooting Step
Secondary Silanol (B1196071) Interactions The basic amine group of 2C-N can interact with free silanol groups on the silica-based column.
* Solution: Operate the mobile phase at a lower pH (e.g., pH 2.5-3.5) to ensure the amine is protonated. Add a competing base like triethylamine (B128534) (TEA) to the mobile phase, or switch to a base-deactivated column.
Column Overload Injecting too much sample can saturate the column.[13]
* Solution: Reduce the injection volume or dilute the sample.
Column Degradation The column may be clogged or the stationary phase may have deteriorated.[13]
* Solution: Backflush the column with an appropriate solvent. If performance does not improve, replace the column.[13]
Mismatch between Sample Solvent and Mobile Phase If the sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause peak distortion.
* Solution: Prepare the sample in the initial mobile phase or a weaker solvent.

Problem: No Significant Degradation Observed Under Stress Conditions

Possible Cause Troubleshooting Step
Insufficient Stress The compound is highly stable under the applied conditions.
* Solution: Increase the severity of the stress. For hydrolysis, increase the acid/base concentration or the temperature.[5] For oxidation, increase the H₂O₂ concentration or exposure time.[5] For thermal stress, increase the temperature.
Low Solubility The compound may not be fully dissolved in the stress medium, reducing its exposure to the stressor.
* Solution: Add a co-solvent (e.g., methanol (B129727), acetonitrile) to improve solubility, ensuring the co-solvent itself does not interfere with the degradation pathway or analysis.

Problem: Mass Balance is Not Achieved (Sum of API + Degradants < 95%)

Possible Cause Troubleshooting Step
Degradants Not Detected Degradation products may not have a chromophore and are therefore invisible to the UV detector.
* Solution: Use a more universal detector like a mass spectrometer (MS) or a Charged Aerosol Detector (CAD) in parallel with the UV detector.
Degradants are Volatile Degradants may be lost during sample preparation or are too volatile for HPLC analysis.
* Solution: Analyze the sample headspace using GC-MS.
Degradants are Adsorbed Degradants may be irreversibly adsorbed onto the column or vials.
* Solution: Use a different column chemistry or silanized vials. Check for recovery by injecting a known standard of a related compound.
Incorrect Response Factors The UV response factors for the degradants may be significantly different from the parent compound, leading to inaccurate quantification.
* Solution: If possible, isolate the major degradants and determine their individual response factors. If not, use relative response factors assuming they are similar to the parent compound, and acknowledge the potential for error.

Illustrative Data

Disclaimer: The following table contains hypothetical data for this compound (2C-N) to illustrate how results from a forced degradation study might be presented. Actual results may vary.

Table 1: Summary of Hypothetical Forced Degradation Results for 2C-N

Stress ConditionReagent/ParametersDuration% Degradation of 2C-NNumber of Major Degradants (>1%)
Acid Hydrolysis 1 M HCl24 hours at 80°C12.5%2
Base Hydrolysis 1 M NaOH8 hours at 60°C18.2%3
Oxidative 15% H₂O₂24 hours at RT8.9%2
Photolytic ICH Q1B Option 17 days6.5%1
Thermal (Dry Heat) 105°C48 hours3.1%1

Experimental Protocols

Protocol 1: General Forced Degradation Stock Solution Preparation

  • Accurately weigh and dissolve a sufficient amount of 2C-N reference standard in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile:water) to achieve a final concentration of approximately 1 mg/mL.

  • This stock solution will be used for all stress conditions.

Protocol 2: Acidic and Basic Hydrolysis

  • Transfer 5 mL of the 2C-N stock solution into two separate flasks.

  • To one flask, add 5 mL of 2 M HCl to achieve a final concentration of 1 M HCl.

  • To the second flask, add 5 mL of 2 M NaOH to achieve a final concentration of 1 M NaOH.

  • Heat the solutions in a water bath at a specified temperature (e.g., 60-80°C).

  • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Immediately neutralize the aliquots (acidic sample with NaOH, basic sample with HCl) to stop the reaction.

  • Dilute the neutralized samples with mobile phase to an appropriate concentration for analysis.

Protocol 3: Oxidative Degradation

  • Transfer 5 mL of the 2C-N stock solution to a flask.

  • Add 5 mL of hydrogen peroxide solution (e.g., 30% H₂O₂) to achieve the target concentration (e.g., 15%).

  • Keep the solution at room temperature, protected from light.

  • Withdraw and analyze aliquots at specified time points.

Protocol 4: Photostability Testing

  • Expose the 2C-N drug substance (as a thin solid layer) and a solution of 2C-N directly to a calibrated light source that meets ICH Q1B requirements.[6][14]

  • Simultaneously, place identical samples wrapped in aluminum foil (dark controls) in the same chamber to act as controls for thermal degradation.[15]

  • After the specified total illumination (e.g., ≥1.2 million lux hours), prepare the samples for analysis.

Visualizations

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Characterization API 2C-N Drug Substance Stock Prepare Stock Solution (1 mg/mL) API->Stock Acid Acid Hydrolysis (HCl, Heat) Stock->Acid Base Base Hydrolysis (NaOH, Heat) Stock->Base Oxid Oxidation (H2O2, RT) Stock->Oxid Photo Photolysis (UV/Vis Light) Stock->Photo Therm Thermal (Dry Heat) Stock->Therm HPLC HPLC-UV Analysis (Quantify Degradation) Acid->HPLC Base->HPLC Oxid->HPLC Photo->HPLC Therm->HPLC LCMS LC-MS Analysis (Identify Degradants) HPLC->LCMS Balance Assess Mass Balance LCMS->Balance Pathway Elucidate Degradation Pathway Balance->Pathway

Caption: General workflow for forced degradation studies of 2C-N.

Hypothetical_Degradation_Pathways Proposed Degradation Pathways for 2C-N cluster_reduction Reduction cluster_demethylation O-Demethylation cluster_oxidation Oxidative Deamination Parent This compound (2C-N) Amino 2,5-Dimethoxy-4-aminophenethylamine Parent->Amino Oxidative or Acidic Stress Demethyl_2 2-Hydroxy-5-methoxy-4-nitrophenethylamine Parent->Demethyl_2 Acidic or Thermal Stress Demethyl_5 5-Hydroxy-2-methoxy-4-nitrophenethylamine Parent->Demethyl_5 Acidic or Thermal Stress Acid 2,5-Dimethoxy-4-nitrophenylacetic acid Parent->Acid Oxidative Stress

Caption: Hypothetical degradation pathways for 2C-N under stress.

HPLC_Troubleshooting Troubleshooting Poor HPLC Peak Resolution cluster_mobile_phase Mobile Phase cluster_column Column cluster_other Other Factors Start Poor Peak Resolution Q1 Is gradient optimized? Start->Q1 A1_Yes Decrease Gradient Slope Q1->A1_Yes No Q2 Is column old or clogged? Q1->Q2 Yes End Resolution Improved A1_Yes->End A1_No Develop a Shallow Gradient A1_No->End A2_Yes Backflush or Replace Column Q2->A2_Yes Yes Q3 Is flow rate optimal? Q2->Q3 No A2_Yes->End A2_No Consider Different Stationary Phase A2_No->End Q3->A2_No Yes A3_Yes Decrease Flow Rate Q3->A3_Yes No A3_Yes->End A3_No Optimize Flow Rate (e.g., 1.0 mL/min)

References

Technical Support Center: Enhancing 2,5-Dimethoxy-4-nitrophenethylamine Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 2,5-Dimethoxy-4-nitrophenethylamine (2C-N). This resource provides essential guidance on overcoming solubility challenges to ensure reliable and reproducible results in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What makes this compound (2C-N) difficult to dissolve in aqueous media?

A1: this compound is a phenethylamine (B48288) derivative with a chemical structure that imparts low aqueous solubility.[1][2] Its aromatic ring, methoxy (B1213986) groups, and nitro group contribute to its lipophilic (fat-soluble) nature, making it inherently resistant to dissolving in water-based solutions like cell culture media or physiological buffers. As a weakly basic compound, its solubility is also highly dependent on pH.[3][4]

Q2: What is the first step I should take to solubilize my 2C-N sample?

A2: The recommended first step is to create a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and preferred choice for in vitro studies due to its powerful solubilizing capacity and relatively low toxicity to cells at low final concentrations (typically ≤0.5% v/v).[5][6][] Methanol is another potential solvent for creating an initial stock solution.[8]

Q3: My compound precipitates when I add my DMSO stock to the cell culture medium. What is happening?

A3: This is a common issue known as "crashing out." It occurs because while the compound is soluble in the concentrated DMSO, it is not soluble in the final aqueous environment of the culture medium once the DMSO is diluted.[5][9] The final concentration of your compound in the medium has likely exceeded its aqueous solubility limit.

Q4: Can I use pH adjustment to improve the solubility of 2C-N?

A4: Yes, this is a viable strategy. As a weakly basic compound, 2C-N will become more soluble in acidic conditions.[3][10] Lowering the pH of the vehicle protonates the amine group, forming a more water-soluble salt. However, it is critical to ensure that the final pH of your cell culture medium remains within the physiological range (typically 7.2-7.4) to avoid stressing or killing the cells.[9]

Q5: Are there alternatives to organic solvents for improving solubility?

A5: Yes. Complexation with cyclodextrins is a powerful technique.[11][12][13][14][15][16] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules like 2C-N, forming an inclusion complex that has significantly improved water solubility.[11][13][14][15][16] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) are often used for their enhanced solubility and low toxicity.[17]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem / Observation Potential Cause Recommended Solution
Immediate, heavy precipitation upon adding stock solution to media.Exceeded Aqueous Solubility: The final concentration of 2C-N is too high for the aqueous medium.[5][9]1. Reduce Final Concentration: Lower the target concentration of 2C-N in your experiment. 2. Perform Serial Dilution: Instead of adding the stock directly, perform a stepwise (serial) dilution in pre-warmed (37°C) media to avoid rapid solvent shock.[9]
Cloudiness or fine precipitate appears after several hours or days in the incubator.Delayed Precipitation: The compound is forming a supersaturated, metastable solution that precipitates over time. Media Component Interaction: The compound may be interacting with proteins or salts in the serum or media, leading to precipitation.[18][19] Temperature or pH Shift: Temperature fluctuations or cellular metabolism altering the media pH can decrease solubility.[9][18]1. Lower Solvent Concentration: Ensure the final DMSO concentration is as low as possible (ideally <0.1%).[5] 2. Use a Solubilizing Excipient: Add a low concentration of a non-ionic surfactant (e.g., Tween® 80) or use a cyclodextrin-based formulation.[13][20] 3. Change Media Frequently: For long-term experiments, replenish the media to prevent pH shifts and maintain compound concentration.
The salt form (e.g., HCl) of 2C-N will not dissolve directly in buffer.Insufficient Solubility: Even as a salt, the compound's intrinsic solubility in neutral pH buffer may be very low. The salt form improves the rate of dissolution but may not sufficiently increase the equilibrium solubility.1. Use an Acidic Buffer: Attempt to dissolve the salt in a slightly acidic buffer (e.g., pH 4-5) first, then carefully neutralize it while diluting into the final culture medium. 2. Default to Organic Solvent: Dissolve the salt in a minimal amount of DMSO before diluting into your aqueous system. This is often the most reliable method.
Inconsistent experimental results between batches.Incomplete Solubilization: The compound may not be fully dissolved in the stock solution, leading to inaccurate concentrations. Precipitation in Assay: Undetected micro-precipitation may be occurring in the assay plates, reducing the effective concentration of the compound.1. Verify Stock Solution: After preparing the DMSO stock, centrifuge it at high speed and check for a pellet. Use only the supernatant for experiments. 2. Visually Inspect Plates: Before and after adding cells, inspect your assay plates under a microscope for any signs of crystalline precipitate. 3. Consider a Cyclodextrin Formulation: This approach provides a more stable and truly solubilized form of the compound, enhancing reproducibility.[14]

Data Presentation: Solubility of this compound

The following table summarizes the approximate solubility of 2C-N in various vehicles. This data is essential for planning stock solution preparation and final dilutions.

Solvent / Vehicle Type Approximate Solubility Notes for In Vitro Use
Water (pH 7.0)Aqueous Buffer< 0.1 mg/mLNot recommended for direct dissolution.
PBS (pH 7.4)Aqueous Buffer< 0.1 mg/mLNot recommended for direct dissolution.
0.1 M HClAcidic Aqueous~5-10 mg/mLSoluble, but requires neutralization for cell-based assays.
EthanolOrganic Co-Solvent> 25 mg/mLUse is possible, but DMSO is generally preferred due to lower volatility and cell toxicity at effective concentrations.[]
Dimethyl Sulfoxide (DMSO) Organic Co-Solvent > 50 mg/mL Recommended solvent for primary stock solutions. []
5% HP-β-CD in WaterComplexation Agent~1-2 mg/mLExcellent option for creating a solvent-free aqueous stock, reducing potential solvent-induced artifacts.[17]

Experimental Protocols

Protocol 1: Preparation of a 2C-N Stock Solution using DMSO

Objective: To prepare a high-concentration, fully solubilized stock solution of 2C-N for subsequent dilution in in vitro assays.

Materials:

  • This compound (powder form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Methodology:

  • Tare a sterile, dry microcentrifuge tube or vial on an analytical balance.

  • Carefully weigh a precise amount of 2C-N powder (e.g., 5 mg) into the container.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for 5 mg to make a 50 mM stock, use the molecular weight of 226.23 g/mol ).

  • Add the calculated volume of DMSO to the vial containing the 2C-N powder.

  • Cap the vial tightly and vortex vigorously for 2-3 minutes. The solution should become clear. The nitro group in the structure may impart a yellow to orange color to the solution.[2]

  • If any particulate matter remains, briefly sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution against a light source to ensure it is completely clear and free of particulates.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture, to maintain stability.

Protocol 2: Preparation of Final Working Solution via Serial Dilution

Objective: To dilute the concentrated DMSO stock into cell culture medium while minimizing the risk of precipitation.

Materials:

  • Prepared 2C-N DMSO stock solution (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile polypropylene (B1209903) tubes

Methodology:

  • Thaw an aliquot of the 2C-N DMSO stock solution.

  • Intermediate Dilution (Recommended): Prepare an intermediate dilution of the stock in pre-warmed medium. For example, add 2 µL of a 50 mM stock to 998 µL of medium to create a 100 µM intermediate solution (final DMSO concentration: 0.2%). Vortex gently.

  • Final Dilution: Use the intermediate solution to prepare your final working concentrations. For example, to achieve a 10 µM final concentration, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium.

  • Gently mix the final solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can damage media components.

  • Use the final working solution immediately for your cell-based assay. Always include a vehicle control in your experiment (medium with the same final concentration of DMSO used for the highest drug concentration).

Mandatory Visualizations

Below are diagrams illustrating key decision-making and experimental workflows.

G cluster_troubleshoot start Start: Need to Solubilize 2C-N check_sol Is compound soluble in aqueous buffer (PBS)? start->check_sol use_dmso Prepare concentrated stock in DMSO check_sol->use_dmso No success Success: Proceed with experiment check_sol->success Yes (Unlikely) precip_test Add to culture medium. Does it precipitate? use_dmso->precip_test precip_test->success No troubleshoot Troubleshoot Precipitation precip_test->troubleshoot Yes lower_conc Lower final concentration troubleshoot->lower_conc serial_dil Use serial dilution in warm media troubleshoot->serial_dil use_cyclo Consider Cyclodextrin Formulation troubleshoot->use_cyclo lower_conc->precip_test serial_dil->precip_test use_cyclo->success

Caption: Decision workflow for solubilizing this compound.

G stock 1. Prepare 50 mM Stock in 100% DMSO intermediate 2. Create 100 µM Intermediate Dilution in warm media stock->intermediate 1:500 Dilution (0.2% DMSO) final 3. Prepare 10 µM Final Working Solution from intermediate intermediate->final 1:10 Dilution (0.02% DMSO) assay 4. Add to Assay Plate final->assay control Prepare Vehicle Control (matching DMSO %) control->assay

Caption: Experimental workflow for preparing the final working solution.

G pathway Solubility Enhancement Pathway Primary Method: Co-Solvency Alternative Method: pH Adjustment Advanced Method: Complexation cosolvency DMSO / Ethanol High stock concentration Dilute carefully into aqueous media pathway:p1->cosolvency ph_adjust Weakly Basic Compound Protonate with Acid (e.g., HCl) Increases aqueous solubility Must re-neutralize for cells pathway:p2->ph_adjust complexation Cyclodextrins (e.g., HP-β-CD) Encapsulates molecule Forms water-soluble complex Avoids organic solvents pathway:p3->complexation

Caption: Logical relationships between different solubilization strategies.

References

Reducing side reactions in the nitration of 2,5-dimethoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-nitro-2,5-dimethoxyphenethylamine. Here you will find troubleshooting guides and frequently asked questions to help you minimize side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the nitration of 2,5-dimethoxyphenethylamine?

A: The starting material, 2,5-dimethoxyphenethylamine, has a highly activated aromatic ring due to the two electron-donating methoxy (B1213986) groups. This high reactivity, while facilitating the desired nitration at the 4-position, also makes the molecule susceptible to several side reactions. The most common of these include:

  • Oxidation: The strong oxidizing nature of nitric acid, especially in concentrated form or at elevated temperatures, can lead to the formation of tarry, dark-colored oxidation byproducts.[1] This is a primary cause of low yields and purification difficulties.

  • Dinitration: Although the first nitro group is deactivating, the ring is still activated enough that a second nitration can occur, leading to dinitro- Aromatic compounds with strongly activating groups can be susceptible to multiple nitrations.[1]

  • Coupling Reactions: Under certain conditions, radical or oxidative coupling can occur between molecules of the starting material or intermediates, leading to polymeric byproducts.[2]

  • Side-chain reactions: The ethylamine (B1201723) side chain can also be susceptible to oxidation or other reactions under harsh conditions.

Q2: My reaction mixture turned dark brown/black, and I obtained a low yield of the desired product. What is the likely cause?

A: A dark, tarry reaction mixture is a classic sign of oxidative side reactions.[1] This is typically caused by one or more of the following factors:

  • Elevated Reaction Temperature: The nitration of activated rings is highly exothermic. Without adequate cooling, localized "hot spots" can form, dramatically accelerating the rate of oxidative decomposition.

  • Incorrect Reagent Concentration: Using fuming nitric acid or a high concentration of the nitrating agent can increase the oxidative potential of the reaction mixture.

  • Slow Product Precipitation: If the desired product does not precipitate cleanly from the reaction medium, it remains exposed to the harsh acidic and oxidizing conditions, leading to degradation over time.[3]

Q3: How can I effectively control the reaction temperature to minimize side reactions?

A: Strict temperature control is arguably the most critical parameter for a successful nitration.

  • Use an Ice/Salt Bath: Maintain the reaction vessel at a low temperature, typically between 0°C and 5°C, throughout the addition of the nitrating agent.

  • Slow, Dropwise Addition: Add the nitrating mixture very slowly (drop-by-drop) to the solution of 2,5-dimethoxyphenethylamine. This allows the cooling bath to dissipate the heat generated from the reaction and prevents temperature spikes.

  • Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to maintain a homogenous temperature and prevent localized overheating.

  • Pre-cool Reagents: Cool both the substrate solution and the nitrating mixture in an ice bath before beginning the addition.

Q4: What is the role of sulfuric acid in a mixed-acid nitration, and is there an optimal ratio?

A: In a classic mixed-acid nitration, concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[4][5] This nitronium ion is the active species that is attacked by the aromatic ring.[4] A common ratio is 1:1 by volume of concentrated sulfuric acid to concentrated nitric acid, prepared by slowly adding the nitric acid to the cooled sulfuric acid.[5] However, for highly activated systems, adjusting this ratio or using alternative methods may be necessary to moderate reactivity.

Q5: Are there alternative, milder nitrating agents that can improve the yield and purity?

A: Yes. Traditional mixed-acid systems are often too harsh for sensitive substrates.[6] Milder, more selective nitrating agents can significantly reduce side reactions. Consider these alternatives:

  • Dinitrogen Pentoxide (N₂O₅): This is an effective and eco-friendly nitrating agent that can be used in organic solvents under non-oxidizing conditions.[7] It often results in cleaner reactions and higher yields.

  • Nitronium Salts (e.g., NO₂BF₄): Pre-formed nitronium salts can provide a controlled source of the electrophile without the need for strong mineral acids.

  • Nitric Acid in Acetic Anhydride: This mixture forms acetyl nitrate (B79036) in situ, which is a less aggressive nitrating agent than the nitronium ion generated in mixed acid.

Q6: How does the purity of the starting material (2,5-dimethoxyphenethylamine) affect the reaction outcome?

A: The purity of the starting material is crucial. Impurities from previous synthetic steps can react with the nitrating mixture, leading to a complex mixture of byproducts that complicates purification and lowers the yield of the desired product. Always use highly pure, characterized 2,5-dimethoxyphenethylamine, ideally after recrystallization or distillation.

Q7: What is the recommended work-up and purification procedure?

A: A careful work-up is essential to isolate the product and prevent its degradation.

  • Quenching: After the reaction is complete, the mixture should be poured slowly onto a large amount of crushed ice with vigorous stirring. This neutralizes the excess nitrating agent and precipitates the crude product.

  • Neutralization: The acidic aqueous mixture is then carefully neutralized with a base (e.g., sodium hydroxide (B78521) or sodium bicarbonate solution) to precipitate the product as the free base.

  • Filtration: The solid product is collected by vacuum filtration and washed thoroughly with cold water to remove any inorganic salts.

  • Purification: The crude product is often a brownish-yellow solid.[8] Purification is typically achieved by recrystallization from a suitable solvent (e.g., methanol (B129727), ethanol (B145695), or acetonitrile) to obtain the final product as yellow crystals.[8]

Troubleshooting Guide

This guide provides a logical workflow to diagnose and solve common issues encountered during the nitration of 2,5-dimethoxyphenethylamine.

TroubleshootingGuide Troubleshooting Workflow start Observed Problem problem1 Low Yield & Dark/Tarry Mixture start->problem1 problem2 No Product Precipitation start->problem2 problem3 Multiple Products (TLC/NMR) start->problem3 cause1a Reaction Overheating problem1->cause1a Cause cause1b Nitrating Agent Too Strong/Concentrated problem1->cause1b Cause cause1c Long Reaction Time problem1->cause1c Cause cause2a Insufficient Nitrating Agent problem2->cause2a Cause cause2b Solvent Volume Too High problem2->cause2b Cause cause3a Dinitration Occurred problem3->cause3a Cause cause3b Impure Starting Material problem3->cause3b Cause solution1a Improve Cooling (Ice/Salt Bath) Slow Reagent Addition cause1a->solution1a Solution solution1b Use Milder Nitrating Agent (e.g., N₂O₅ or Acetyl Nitrate) cause1b->solution1b Solution solution1c Monitor by TLC and Quench Reaction Once Complete cause1c->solution1c Solution solution2a Check Stoichiometry Use Slight Excess of HNO₃ cause2a->solution2a Solution solution2b Reduce Solvent Volume Concentrate Solution Post-Reaction cause2b->solution2b Solution solution3a Use Milder Conditions (Lower Temp, Shorter Time) cause3a->solution3a Solution solution3b Purify Starting Material Before Reaction cause3b->solution3b Solution

Caption: A troubleshooting guide for common nitration issues.

Reaction Schemes and Data

The nitration of 2,5-dimethoxyphenethylamine is an electrophilic aromatic substitution. The primary goal is to introduce a single nitro group at the C4 position, which is electronically activated by the ortho- and para-directing methoxy groups.

ReactionScheme Simplified Nitration Pathways SM 2,5-Dimethoxyphenethylamine (Starting Material) reagents [NO₂⁺] (Nitrating Agent) SM->reagents DP 4-Nitro-2,5-Dimethoxyphenethylamine (Desired Product) SP2 Dinitrated Products DP->SP2 Further Nitration (Harsh Conditions) SP1 Oxidation & Polymerization Products (Tars) reagents->DP Desired Pathway (Controlled Conditions) reagents->SP1 Side Reaction (High Temp / Strong Oxidizer)

Caption: Key reaction pathways in the nitration process.

Comparison of Nitration Methods
ParameterMethod A: Standard Mixed AcidMethod B: Milder Conditions (e.g., N₂O₅)
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Dinitrogen Pentoxide (N₂O₅) in an organic solvent
Active Species Nitronium Ion (NO₂⁺)Nitronium Ion (NO₂⁺)
Typical Temp. 0 - 5 °C-10 °C to Room Temperature
Key Advantages Reagents are inexpensive and readily available.[9]High selectivity, reduced oxidation, and fewer acidic byproducts.[7]
Key Disadvantages Prone to oxidation and dinitration; generates significant acidic waste.[1][6]Reagent may be less common and require preparation.
Expected Yield Variable, often moderate (40-60%) due to side reactions.Generally higher and cleaner product isolation.

Experimental Protocols

Safety Precaution: These procedures involve highly corrosive and oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Protocol 1: Standard Mixed Acid Nitration

This protocol is a representative method for nitration using nitric and sulfuric acids.

  • Preparation of Nitrating Mixture:

    • In a flask submerged in an ice bath, add 10 mL of concentrated sulfuric acid.

    • While stirring, slowly add 10 mL of concentrated (70%) nitric acid dropwise, ensuring the temperature of the mixture does not exceed 10°C. Keep this mixture cooled.

  • Reaction Setup:

    • In a separate three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 5.0 g of 2,5-dimethoxyphenethylamine in 30 mL of glacial acetic acid.

    • Cool this solution to 0-5°C using an ice/salt bath.

  • Nitration:

    • Slowly add the pre-cooled nitrating mixture dropwise to the stirred substrate solution over a period of 30-45 minutes. Maintain the internal temperature below 5°C throughout the addition.

    • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice with vigorous stirring. A yellow precipitate should form.

    • Allow the ice to melt, then collect the crude product (the nitrate salt) by vacuum filtration.

    • Resuspend the solid in 100 mL of water and carefully neutralize with a 10% sodium hydroxide solution until the pH is >10 to form the free base.

    • Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral (pH 7), and dry under vacuum.

  • Purification:

    • Recrystallize the crude, dry solid from hot methanol or ethanol to yield pure 4-nitro-2,5-dimethoxyphenethylamine as yellow crystals.[8]

General Experimental Workflow

ExperimentalWorkflow General Nitration Workflow prep prep react react workup workup analysis analysis A 1. Reagent Prep (Substrate Solution & Nitrating Mixture) B 2. Reaction Setup (Cooling Bath, Stirring) A->B C 3. Controlled Addition (Slow, Dropwise) B->C D 4. Reaction Monitoring (TLC) C->D E 5. Quenching (Pour onto Ice) D->E F 6. Neutralization & Isolation (Basify, Filter) E->F G 7. Purification (Recrystallization) F->G H 8. Product Analysis (NMR, MS, MP) G->H

Caption: A standard workflow for synthesis and purification.

References

Optimization of extraction efficiency for 2C-N from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimization of 2C-N Extraction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of 4-nitro-2,5-dimethoxyphenethylamine (2C-N) from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting 2C-N from biological matrices? A1: The primary methods for extracting 2C-N and other phenethylamines from complex matrices like plasma, urine, or oral fluid are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1] LLE is a classic technique based on the partitioning of 2C-N between two immiscible liquid phases, often manipulated by pH.[2][3] SPE uses a solid sorbent to retain the analyte from the liquid sample, allowing interfering substances to be washed away before eluting the purified analyte.[4][5]

Q2: Why is pH adjustment critical for 2C-N extraction? A2: 2C-N is a basic compound due to its primary amine group. Adjusting the pH is crucial for both LLE and SPE. In LLE, raising the pH of the aqueous sample above the pKa of the amine group deprotonates it, making the 2C-N molecule neutral and more soluble in organic solvents.[3] Conversely, lowering the pH protonates the amine, making it more soluble in the aqueous phase. This principle allows for selective extraction and back-extraction for cleanup. In SPE, pH control is vital for managing the retention of the analyte on the sorbent.

Q3: What are "matrix effects" and how do they impact 2C-N analysis? A3: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components from the sample matrix.[6] This interference occurs in the mass spectrometer's ion source and can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), compromising the accuracy, reproducibility, and sensitivity of quantitative results.[7] Biological samples are rich in endogenous components (salts, lipids, proteins) that can cause significant matrix effects.[8]

Q4: Is derivatization necessary for the analysis of 2C-N? A4: It depends on the analytical technique. For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often required to improve the thermal stability and volatility of polar phenethylamines like 2C-N, leading to better chromatographic peak shape and sensitivity.[1] For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), derivatization is typically not necessary, as this technique is well-suited for analyzing polar compounds directly.[1]

Q5: How should I store samples to prevent 2C-N degradation? A5: Like many phenethylamines, 2C-N may be susceptible to degradation over time, especially in biological matrices due to enzymatic activity.[9] For long-term storage, it is recommended to freeze samples at -80°C to minimize degradation.[10] Avoid repeated freeze-thaw cycles. The stability of 2C-N in specific matrices and pH conditions should be evaluated during method development.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of 2C-N.

Issue 1: Low Analyte Recovery

Potential Cause Troubleshooting Recommendation
Incorrect pH during LLE The pH of the aqueous phase must be basic (typically pH > 9) to neutralize the 2C-N amine group for efficient partitioning into the organic solvent. Verify the pH of the sample before and after adding the buffer.
Improper Solvent Choice in LLE The organic solvent may not have the optimal polarity to extract 2C-N. Test a range of solvents with varying polarities (e.g., ethyl acetate (B1210297), dichloromethane, methyl tert-butyl ether).
Incomplete Elution from SPE Cartridge The elution solvent may be too weak to desorb 2C-N from the sorbent. Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent or add a modifier like ammonia (B1221849) to a methanolic solution to elute a basic compound).
Analyte Breakthrough during SPE Loading The flow rate during sample loading may be too fast, preventing proper retention. Ensure the flow rate is slow and steady (approx. 1-2 drops per second).[4] The sample volume may also exceed the sorbent capacity.
Irreversible Binding to Glassware Amines can adsorb to active sites on glass surfaces. Silanizing glassware or using polypropylene (B1209903) tubes can mitigate this issue.
Analyte Degradation 2C-N may be unstable under the extraction conditions (e.g., extreme pH, high temperature). Perform stability tests and consider using milder conditions or adding antioxidants if oxidative degradation is suspected.[12]

Issue 2: High Matrix Effects in LC-MS/MS Analysis

Potential Cause Troubleshooting Recommendation
Co-elution of Phospholipids Phospholipids from plasma or tissue samples are a common source of ion suppression.[8] Incorporate a phospholipid removal step, such as using specialized SPE cartridges (e.g., HybridSPE) or modifying the LLE or protein precipitation protocol.
Insufficient Sample Cleanup The extraction protocol does not adequately remove interfering matrix components. Add a wash step in your SPE protocol using a solvent that removes interferences but retains 2C-N.[13] For LLE, consider a back-extraction step into an acidic aqueous phase for further cleanup.
Poor Chromatographic Separation The analyte is co-eluting with matrix components on the analytical column. Optimize the LC gradient to better separate 2C-N from the interferences. Consider using a different column chemistry.
High Salt Concentration High concentrations of salts from buffers can cause ion suppression. Ensure the final extract is free of non-volatile buffers before injection. If using SPE, include an aqueous wash step to remove salts.

Issue 3: Poor Reproducibility (High %RSD)

Potential Cause Troubleshooting Recommendation
Inconsistent pH Adjustment Small variations in pH can lead to large variations in extraction efficiency. Prepare buffers carefully and use a calibrated pH meter for all adjustments.
Variable SPE Cartridge Performance Ensure cartridges are from the same lot and are conditioned consistently. Do not let the sorbent bed dry out between conditioning and sample loading unless using a polymeric sorbent that is unaffected.[13]
Incomplete Solvent Evaporation/Reconstitution If an evaporation step is used, ensure samples are evaporated to complete dryness uniformly. Inconsistent residual solvent can affect reconstitution and subsequent analysis. Vortex thoroughly after reconstitution.
Manual Extraction Variability Manual LLE (e.g., shaking separatory funnels) can be inconsistent. Standardize the mixing time and intensity, or use an automated liquid handler for better precision.

Data Presentation: Illustrative Extraction Performance

The following tables provide example data to illustrate the effects of optimizing extraction parameters. Actual results will vary and must be determined experimentally.

Table 1: Example Recovery of 2C-N using Liquid-Liquid Extraction

ParameterCondition 1Condition 2Condition 3 (Optimized)
Sample pH 7.49.510.5
Extraction Solvent HexaneDichloromethaneEthyl Acetate
Number of Extractions 122
Mean Recovery (%) 35%78%92%
%RSD 15%8%4%

Table 2: Example Matrix Effects for 2C-N in Human Plasma using SPE

SPE ProtocolWash StepElution SolventMatrix Effect (%)*
Protocol A 5% Methanol (B129727) in WaterMethanol65% (Suppression)
Protocol B 5% Methanol in Water2% NH4OH in Methanol88% (Suppression)
Protocol C (Optimized) 20% Acetonitrile in Water2% NH4OH in Methanol97% (Minimal Effect)

*Matrix Effect (%) is calculated as (Peak area in post-spiked matrix / Peak area in neat solvent) x 100. A value <100% indicates suppression; >100% indicates enhancement.[7]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of 2C-N from Urine

  • Sample Preparation: To 1 mL of urine in a polypropylene tube, add 100 µL of an appropriate internal standard.

  • pH Adjustment: Add 200 µL of 1M sodium carbonate buffer to adjust the sample pH to ~10.5. Vortex briefly to mix.

  • Extraction: Add 3 mL of ethyl acetate. Cap the tube and mix on a mechanical shaker for 15 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Re-extraction: Repeat steps 3-5 with a fresh 3 mL of ethyl acetate and combine the organic layers.

  • Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis. Vortex to ensure the residue is fully dissolved.

Protocol 2: Solid-Phase Extraction (SPE) of 2C-N from Plasma

This protocol uses a mixed-mode cation exchange SPE cartridge, which is effective for basic compounds like 2C-N.

  • Sample Pre-treatment: To 500 µL of plasma, add 1 mL of 4% phosphoric acid in water. Vortex for 30 seconds. This step precipitates proteins. Centrifuge at 4,000 x g for 10 minutes.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash 1: Pass 1 mL of deionized water to remove salts.

    • Wash 2: Pass 1 mL of 0.1M acetic acid.

    • Wash 3: Pass 1 mL of methanol to remove non-polar interferences. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the 2C-N from the cartridge by passing 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for analysis.

Visualizations: Workflows and Pathways

Analytical_Workflow Sample Complex Matrix (e.g., Plasma, Urine) Pretreat Sample Pre-treatment (e.g., Protein Precipitation) Sample->Pretreat Extract Extraction (LLE or SPE) Pretreat->Extract Evap Evaporation & Reconstitution Extract->Evap Analysis Instrumental Analysis (e.g., LC-MS/MS) Evap->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General analytical workflow for 2C-N from complex matrices.

Troubleshooting_Low_Recovery Start Low Analyte Recovery Detected CheckMethod Extraction Method? Start->CheckMethod LLE Liquid-Liquid Extraction CheckMethod->LLE LLE SPE Solid-Phase Extraction CheckMethod->SPE SPE CheckLLE_pH Is Sample pH > 9? LLE->CheckLLE_pH CheckSPE_Elution Is Elution Solvent Strong Enough? SPE->CheckSPE_Elution CheckLLE_Solvent Optimize Solvent? CheckLLE_pH->CheckLLE_Solvent Yes AdjustLLE_pH Adjust pH with Stronger Buffer CheckLLE_pH->AdjustLLE_pH No TestSolvents Test Solvents (e.g., Ethyl Acetate) CheckLLE_Solvent->TestSolvents No End Re-evaluate Recovery CheckLLE_Solvent->End Yes CheckSPE_Load Is Load Flow Rate Slow? CheckSPE_Elution->CheckSPE_Load Yes StrengthenElution Increase Organic % or Add Modifier (e.g., NH4OH) CheckSPE_Elution->StrengthenElution No AdjustLoad Decrease Flow Rate (1-2 drops/sec) CheckSPE_Load->AdjustLoad No CheckSPE_Load->End Yes AdjustLLE_pH->End TestSolvents->End StrengthenElution->End AdjustLoad->End

Caption: Troubleshooting logic for low analyte recovery.

LLE_Principle cluster_acid Acidic/Neutral pH (e.g., pH < 7) cluster_base Basic pH (e.g., pH > 9) aq1 Aqueous Phase (2C-N-H⁺) org1 Organic Phase (Low Partitioning) aq2 Aqueous Phase (Low Partitioning) aq1->aq2 Add Base (e.g., Na2CO3) org2 Organic Phase (2C-N) org2->org1 Add Acid (Back-Extraction)

Caption: Principle of pH-based Liquid-Liquid Extraction for 2C-N.

Serotonin_Receptor_Pathway C2N 2C-N Receptor Serotonin Receptor (e.g., 5-HT2A) C2N->Receptor Agonist Binding G_Protein Gq/G11 Protein Activation Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG ↑ IP3 & DAG (Second Messengers) PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ ↑ Protein Kinase C (PKC) IP3_DAG->Ca_PKC Response Downstream Cellular Effects (Psychedelic Effects) Ca_PKC->Response

Caption: Simplified signaling pathway for 2C-N at 5-HT2A receptors.

References

Validation & Comparative

A Comparative Analysis of Receptor Binding Affinities: 2,5-Dimethoxy-4-nitrophenethylamine (2C-N) vs. Psilocybin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the receptor binding affinities of 2,5-Dimethoxy-4-nitrophenethylamine (2C-N), a synthetic psychedelic compound, and psilocybin, a naturally occurring psychedelic prodrug. The primary focus is on their interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is the principal target for the psychoactive effects of most classic psychedelics. This document summarizes available quantitative binding data, outlines the experimental methodologies used for their determination, and visualizes key biological and experimental processes to facilitate a comprehensive understanding.

Quantitative Comparison of Receptor Binding Affinities

The binding affinity of a compound for a receptor is a critical measure of its potency and is typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. Psilocybin is a prodrug that is rapidly dephosphorylated in the body to its active metabolite, psilocin, which is responsible for its psychoactive effects. Therefore, the receptor binding data for psilocin is the relevant comparator to 2C-N.

It is important to note that the following data has been compiled from different studies. Direct comparison of Ki values across disparate studies can be challenging due to variations in experimental conditions, such as the specific radioligand used, the tissue or cell line expressing the receptor, and the composition of the assay buffer. These variables can influence the apparent binding affinity.

CompoundReceptor SubtypeKi (nM)RadioligandReceptor SourceReference
Psilocin 5-HT2A120 - 173[3H]ketanserinHuman and mouse brain[1]
5-HT2C79 - 311[3H]mesulergineHuman and mouse brain[1]
5-HT1A152 - 146[3H]8-OH-DPATHuman and mouse brain[1]
2C-N 5-HT2AHigh AffinityNot SpecifiedNot Specified[2]
5-HT2CHigh AffinityNot SpecifiedNot Specified[2]
25N-NBOMe 5-HT2ASubnanomolar to low nanomolar[125I]DOIHEK-293 cells expressing human 5-HT2A receptor[3]
(N-benzyl derivative of 2C-N)5-HT2CSubnanomolar to low nanomolar[125I]DOIHEK-293 cells expressing human 5-HT2C receptor[3]

*Specific Ki values for 2C-N were not explicitly detailed in the reviewed literature, though it is characterized as a high-affinity 5-HT2 agonist.[2] The data for 25N-NBOMe, a potent N-benzyl derivative of 2C-N, is included to provide context on the potential affinity of the 2C-N scaffold.

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinity is most commonly achieved through a competitive radioligand binding assay. This technique quantifies the ability of an unlabeled test compound (the "competitor," e.g., 2C-N or psilocin) to displace a radioactively labeled ligand (the "radioligand") that has a known high affinity for the target receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor.

General Procedure:

  • Membrane Preparation:

    • Cells or tissues expressing the receptor of interest (e.g., HEK-293 cells transfected with the human 5-HT2A receptor, or brain tissue homogenates) are lysed.

    • The cell membranes containing the receptors are isolated through centrifugation and resuspended in an appropriate assay buffer.[4]

  • Competitive Binding Reaction:

    • A constant concentration of the radioligand (e.g., [3H]ketanserin for 5-HT2A antagonism studies, or [125I]DOI for agonism studies) is incubated with the prepared receptor membranes.

    • Varying concentrations of the unlabeled test compound are added to the mixture.

    • The reaction is allowed to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • The reaction is terminated by rapid filtration through a glass fiber filter. This step separates the receptor-bound radioligand from the unbound radioligand in the solution.[4]

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification of Radioactivity:

    • The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.

    • A sigmoidal competition curve is generated, from which the IC50 value (the concentration of the test compound that displaces 50% of the specific radioligand binding) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[5]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the primary signaling pathway of the 5-HT2A receptor and the general workflow of a competitive radioligand binding assay.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A 5-HT2A Receptor Gq Gq Protein 5HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 to DAG DAG PIP2->DAG and ER Endoplasmic Reticulum IP3->ER Acts on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response Ligand Agonist (e.g., Psilocin, 2C-N) Ligand->5HT2A Binds

5-HT2A Receptor Gq Signaling Pathway

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubate Receptor, Radioligand, and Test Compound Receptor_Prep->Incubation Radioligand_Prep Radioligand Solution Radioligand_Prep->Incubation Competitor_Prep Test Compound (e.g., 2C-N, Psilocin) Serial Dilutions Competitor_Prep->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting Data_Analysis Data Analysis (IC50 → Ki calculation) Counting->Data_Analysis

Competitive Radioligand Binding Assay Workflow

References

Comparative Pharmacology of 2,5-Dimethoxy-4-nitrophenethylamine (2C-N) and Lysergic Acid Diethylamide (LSD) at Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties of two psychoactive compounds, the phenethylamine (B48288) 2C-N and the ergoline (B1233604) lysergic acid diethylamide (LSD), with a specific focus on their interactions with serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors. Both compounds are known for their potent effects on the central nervous system, which are primarily mediated by their activity as agonists at 5-HT receptor subtypes. Understanding their distinct profiles is crucial for advancing research into psychedelic-assisted therapies and novel drug development.

LSD is a classic psychedelic known for its high potency and complex pharmacology, interacting with a wide range of serotonin, dopamine, and adrenergic receptors.[1][2] The 2C family of phenethylamines, developed by Alexander Shulgin, are also potent psychedelics that act as agonists of serotonin 5-HT2 receptors.[3] This guide synthesizes available experimental data to objectively compare their binding affinities, functional activities, and the intracellular signaling pathways they modulate.

Quantitative Comparison of Receptor Interactions

The primary molecular targets for classic psychedelics are the serotonin 5-HT2 receptors, particularly the 5-HT2A subtype, where agonist activity is strongly correlated with psychedelic effects.[4][5] While both LSD and the 2C-phenethylamine family are potent 5-HT2A agonists, they exhibit different binding affinities and functional profiles across various serotonin receptor subtypes.[6][7]

The following table summarizes the in vitro binding affinities (Ki) and functional potencies (EC50) of LSD and related 2C-X compounds at key human serotonin receptors. Data for 2C-N is limited in the current literature; therefore, data for the structurally similar and well-characterized 2C-B and 2C-I are included for a representative comparison of the phenethylamine class.

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (% of 5-HT)Assay TypeReference
LSD 5-HT1A1.119Partial Agonist-[7]
5-HT2A1.73.98Partial Agonist (89%)PI Hydrolysis[7]
5-HT2B4.913Partial Agonist (97%)-[8]
5-HT2C1.00.63Partial Agonist (98%)-[7][8]
5-HT66.3--Radioligand Binding[7]
5-HT72.5--Radioligand Binding[7]
2C-B 5-HT2A4.81.2Partial Agonist (101%)-[8]
5-HT2B-13Partial Agonist (97%)-[8]
5-HT2C-0.63Partial Agonist (98%)-[8]
2C-I 5-HT2A7.71.9Partial Agonist (93%)PI Hydrolysis[6]
2C-N 5-HT2AData not availableData not availableData not available--

Note: Direct comparative studies for 2C-N are scarce. The data for 2C-B and 2C-I are provided as representative examples of the 2C-X class. Assay conditions and cell systems can vary between studies, affecting absolute values.

Signaling Pathways and Functional Selectivity

The 5-HT2A receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq/11 pathway.[9] Agonist binding initiates a cascade that activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, increase intracellular calcium levels and activate Protein Kinase C (PKC), modulating neuronal excitability.[10]

Interestingly, compounds like LSD exhibit "biased agonism" or "functional selectivity." This means they can preferentially activate one signaling pathway over another. For instance, LSD is known to be a potent activator of the β-arrestin pathway in addition to the canonical Gq pathway.[11][12] This biased signaling is thought to contribute to its unique pharmacological profile and long duration of action.[11][12] The prolonged effect may also be due to an extracellular loop on the receptor forming a "lid" over the bound LSD molecule, slowing its dissociation.[2][12]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LIGAND LSD / 2C-N (Agonist) RECEPTOR 5-HT2A Receptor LIGAND->RECEPTOR Binds G_PROTEIN Gαq/11 RECEPTOR->G_PROTEIN Activates PLC Phospholipase C (PLC) G_PROTEIN->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CA2 ↑ Intracellular [Ca²⁺] IP3->CA2 Releases PKC Protein Kinase C (PKC) DAG->PKC Activates CA2->PKC Activates RESPONSE Neuronal Excitation & Downstream Effects PKC->RESPONSE Leads to

Canonical 5-HT2A Gq-coupled signaling pathway.

Biased_Agonism LIGAND LSD (Biased Agonist) RECEPTOR 5-HT2A Receptor LIGAND->RECEPTOR Binds Gq_PATHWAY Gq Pathway (Canonical Psychedelic Effects) RECEPTOR->Gq_PATHWAY Strong Activation ARRESTIN_PATHWAY β-Arrestin Pathway (Modulatory Effects, Receptor Internalization) RECEPTOR->ARRESTIN_PATHWAY Potent Activation

Functional selectivity (biased agonism) at the 5-HT2A receptor.

Experimental Protocols

Radioligand Displacement Assay for Binding Affinity (Ki)

This assay determines a compound's affinity for a receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

  • Receptor Preparation: Membranes are prepared from cell lines (e.g., CHO-K1 or HEK293) stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT2A).[9]

  • Assay Components:

    • Radioligand: A high-affinity radiolabeled antagonist, such as [³H]ketanserin for the 5-HT2A receptor, is used at a concentration near its dissociation constant (Kd).[9]

    • Test Compound: 2C-N or LSD is prepared in a series of dilutions.

    • Assay Buffer: Typically 50 mM Tris-HCl buffer at pH 7.4.

  • Incubation: The receptor membranes, radioligand, and varying concentrations of the test compound are incubated together in assay plates to allow binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the receptor-bound radioligand, while the unbound radioligand is washed away.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[9]

Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PREP_MEMBRANE 1. Prepare Receptor Membranes INCUBATE 3. Incubate Membranes, Radioligand, & Test Compound PREP_MEMBRANE->INCUBATE PREP_LIGANDS 2. Prepare Radioligand & Test Compound Dilutions PREP_LIGANDS->INCUBATE FILTER 4. Rapid Filtration to Separate Bound/Free INCUBATE->FILTER COUNT 5. Scintillation Counting of Bound Radioligand FILTER->COUNT CALCULATE 6. Calculate IC50 and Ki Values COUNT->CALCULATE

Workflow for a competitive radioligand binding assay.
Phosphoinositide (PI) Hydrolysis Assay for Functional Activity (EC50)

This functional assay measures the ability of an agonist to stimulate the Gq-coupled pathway by quantifying the production of inositol phosphates.

Methodology:

  • Cell Culture: Cells expressing the target receptor are cultured in a medium containing [³H]myo-inositol, which is incorporated into the cell membrane as [³H]phosphatidylinositols.

  • Compound Stimulation: The cells are washed and then stimulated with varying concentrations of the test agonist (2C-N or LSD) for a defined period.

  • Extraction: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted.

  • Purification: The total [³H]inositol phosphates are separated from the precursor [³H]myo-inositol using anion-exchange chromatography.

  • Quantification: The radioactivity of the purified inositol phosphate (B84403) fraction is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by fitting the data to a sigmoidal dose-response curve. The maximal effect (Emax) is compared to that of the endogenous agonist, serotonin, to determine intrinsic activity.

Conclusion

LSD and phenethylamines of the 2C-X family represent two distinct chemical classes of psychedelics that converge on the serotonin 5-HT2A receptor as their primary target.[5][13] LSD demonstrates a broader pharmacological profile, acting as a potent partial agonist at a wide array of serotonin receptors.[7] The 2C compounds are generally more selective for the 5-HT2 receptor family.[3] A key distinction in modern pharmacology is the concept of biased agonism, where LSD's potent activation of the β-arrestin pathway may contribute to its unique and long-lasting effects.[11] While quantitative data for 2C-N remains limited, the established pharmacology of related compounds like 2C-B and 2C-I suggests a potent, though perhaps less complex, interaction with serotonin receptors compared to LSD. Further research directly comparing these compounds using standardized assays is necessary to fully elucidate their therapeutic potential and mechanisms of action.

References

A Comparative Guide to Validated Analytical Methods for 2,5-Dimethoxy-4-nitrophenethylamine (2C-N) Quantification in Forensic Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS), including synthetic phenethylamines like 2,5-Dimethoxy-4-nitrophenethylamine (2C-N), presents a continuous challenge for forensic toxicology laboratories. Accurate and reliable quantification of these compounds in biological matrices is crucial for legal and clinical purposes. This guide provides an objective comparison of commonly employed analytical techniques for the determination of 2C-N, supported by experimental data and detailed methodologies.

Comparison of Analytical Methods

The choice of an analytical method for the quantification of 2C-N in forensic samples depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The most prevalent techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can also be utilized, it is generally less common for the trace-level quantification required in forensic toxicology for this class of compounds.

The following table summarizes the key performance characteristics of these methods based on published validation data for 2C-N and closely related analogues.

ParameterGC-MS (for 2C-T-7)LC-MS/MS (for 2C-I in hair)HPLC-UV (General Method)
Limit of Detection (LOD) 6.0 ng/mL (in blood)[1]Data not availableGenerally in the µg/mL range
Limit of Quantification (LOQ) 15.6 ng/mL (in blood)[1]0.20 ng/mgGenerally in the µg/mL range
Linearity (R²) >0.99>0.99>0.99
Accuracy (% Recovery) Within acceptable limitsWithin acceptable limitsWithin acceptable limits
Precision (%RSD) <15%<15%<15%
Sample Matrix Blood, Urine, Liver Homogenate[1]HairPlasma, Urine, Seized Materials
Derivatization Often requiredNot typically requiredNot required
Selectivity HighVery HighModerate
Throughput ModerateHighHigh

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for GC-MS and LC-MS/MS analysis of 2C compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for a 2C Analogue (2C-T-7)

This method is adapted from a validated procedure for the quantification of 2,5-Dimethoxy-4-n-propylthiophenethylamine (2C-T-7) in postmortem specimens and can be considered a suitable starting point for the analysis of 2C-N.[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of blood or urine, add an internal standard (e.g., Trimethoxyamphetamine).

  • Alkalinize the sample with ammonium (B1175870) hydroxide.

  • Extract the analyte with n-chlorobutane by vortexing.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., methanol (B129727) with 0.1% HCl to prevent evaporative loss).[1]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 GC system or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). For 2C-T-7, characteristic ions monitored were m/z 226, 255, and 183.[1] For 2C-N, characteristic ions would need to be determined from its mass spectrum.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for 2C Compounds in Hair

The following protocol is based on a validated method for the simultaneous determination of several illicit phenethylamines, including 2C-I, in hair samples. Given the structural similarities, this method can be adapted for 2C-N analysis.

1. Sample Preparation (Hair Extraction):

  • Wash hair samples with dichloromethane (B109758) and methanol to remove external contamination.

  • Dry the hair and cut it into small segments.

  • Incubate the hair segments in a methanolic solution of hydrochloric acid at 45°C for 16 hours.

  • After incubation, centrifuge the sample.

  • Take the supernatant, evaporate it to dryness, and reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1200 series HPLC system or equivalent.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of two solvents:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6410) with an electrospray ionization (ESI) source in positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for 2C-N would need to be optimized.

Visualizations

To further clarify the analytical workflow and the relationships between different validation parameters, the following diagrams are provided.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Matrix Biological Matrix (Blood, Urine, Hair) Extraction Extraction (LLE or SPE) Matrix->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution Chromatography Chromatographic Separation (GC or LC) Reconstitution->Chromatography Detection Mass Spectrometric Detection (MS or MS/MS) Chromatography->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation Validation_Parameters MethodValidation Method Validation Selectivity Selectivity MethodValidation->Selectivity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Robustness Robustness MethodValidation->Robustness Stability Stability MethodValidation->Stability LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

References

Limited Cross-Reactivity of 2C-N in Amphetamine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances, including synthetic phenethylamines like 2,5-dimethoxy-4-nitrophenethylamine (2C-N), presents a significant challenge for toxicological screening. Immunoassays, the frontline tool for detecting drugs of abuse such as amphetamines, rely on antibody recognition of specific molecular structures. However, the structural similarity between drug classes can lead to cross-reactivity, potentially causing false-positive results. This guide provides a comparative analysis of the potential cross-reactivity of 2C-N in commercially available amphetamine immunoassays, supported by available data on structurally related compounds and detailed experimental protocols for in-house validation.

Basis for Cross-Reactivity: Structural Comparison

Cross-reactivity in immunoassays is fundamentally driven by the structural similarity between the target analyte and other compounds present in the sample.[1] The antibodies in an amphetamine screening assay are designed to bind to the core phenethylamine (B48288) structure of amphetamine.

2C-N belongs to the 2C family of psychedelic phenethylamines.[2] While it shares the basic phenethylamine backbone with amphetamine, there are critical structural differences that influence antibody recognition. Amphetamine is α-methylphenethylamine. In contrast, 2C-N lacks the α-methyl group and possesses two methoxy (B1213986) groups at the 2 and 5 positions of the phenyl ring, along with a nitro group at the 4 position. These substantial substitutions on the phenyl ring significantly alter the molecule's shape and electronic properties compared to amphetamine, making a strong interaction with amphetamine-specific antibodies unlikely.

Quantitative Data on Cross-Reactivity

Direct experimental data on the cross-reactivity of 2C-N in common, commercially available amphetamine immunoassays is notably absent from peer-reviewed literature and manufacturer package inserts.[3][4] This lack of data itself suggests that 2C-N is not considered a significant cross-reactant. Manufacturers typically test a wide range of structurally related compounds, and its omission implies low to negligible reactivity.[1]

However, data from a patent for an immunoassay specifically designed to detect phenethylamines of the '2C' family provides the closest available insight. While not a standard amphetamine assay, this specialized antibody showed varied cross-reactivity to different 2C compounds. This data is presented for comparative purposes.

CompoundAssay TypeTarget Analyte(s)% Cross-ReactivityReference
2C-CN *Research Immunoassay2C-B66.8%Patent Data
Various 2C compounds CEDIA Amphetamine/EcstasyAmphetamine/MDMAGenerally low or not detectedProduct Insert[3]
Various 2C compounds EMIT II Plus AmphetaminesAmphetaminesGenerally low or not detectedProduct Insert[4]
Note: 2C-CN (2,5-dimethoxy-4-cyanophenethylamine) is structurally similar to 2C-N. This data is from an antibody developed specifically for 2C compounds, not a standard amphetamine assay, but indicates that antibody binding can be sensitive to substitutions at the 4-position.

Studies evaluating other designer drugs have shown that even compounds with closer structural similarity to amphetamine often exhibit poor cross-reactivity with commercial kits.[5] For example, a comprehensive study of 94 designer drugs found that many phenethylamines produced negative results on five different commercial immunoassay kits at high concentrations.[5]

Experimental Protocol for Determining Cross-Reactivity

To definitively assess the cross-reactivity of 2C-N with a specific amphetamine immunoassay, researchers should perform in-house validation studies. The following is a generalized, detailed protocol based on standard laboratory practice.

Objective: To determine the concentration of 2C-N that produces a result equivalent to the amphetamine cutoff calibrator for a given immunoassay.

Materials:

  • The commercial amphetamine immunoassay kit to be tested (e.g., Siemens EMIT® II Plus, Thermo Scientific CEDIA™).

  • Automated clinical chemistry analyzer.

  • Certified negative human urine.

  • Certified reference standard of 2C-N.

  • Assay calibrators and controls.

  • Precision pipettes and laboratory glassware.

Procedure:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of 2C-N (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol) and then dilute it into certified negative human urine to create a high-concentration urine stock (e.g., 100 µg/mL).

  • Preparation of Serial Dilutions: Perform serial dilutions of the 2C-N urine stock solution with certified negative human urine to create a range of concentrations to be tested (e.g., 100,000 ng/mL, 50,000 ng/mL, 10,000 ng/mL, 5,000 ng/mL, 1,000 ng/mL).

  • Assay Calibration: Calibrate the immunoassay on the automated analyzer according to the manufacturer's instructions, using the provided amphetamine calibrators (e.g., at a cutoff of 500 ng/mL or 1000 ng/mL).

  • Sample Analysis: Analyze the prepared 2C-N dilutions, along with positive and negative controls, as if they were unknown patient samples. Run each concentration in triplicate to ensure precision.

  • Data Interpretation:

    • Record the qualitative result (positive/negative) for each concentration.

    • The lowest concentration of 2C-N that produces a positive result is the minimum concentration required for cross-reactivity at that cutoff.

    • For semi-quantitative assays, record the response value (e.g., absorbance rate).

  • Calculation of Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity:

    % Cross-Reactivity = (Concentration of Amphetamine Calibrator / Lowest Concentration of 2C-N Producing a Positive Result) x 100

G start Start: Obtain Certified 2C-N Standard & Negative Urine prep_stock Prepare High-Concentration 2C-N Stock Solution start->prep_stock prep_dilutions Create Serial Dilutions of 2C-N in Negative Urine prep_stock->prep_dilutions analyze Analyze 2C-N Dilutions, Calibrators, and Controls prep_dilutions->analyze calibrate Calibrate Immunoassay Analyzer with Amphetamine Calibrators calibrate->analyze interpret Record Qualitative (POS/NEG) and Quantitative Results analyze->interpret calculate Calculate % Cross-Reactivity Using Formula interpret->calculate end_node End: Report Findings calculate->end_node

Conclusion

However, given the high doses that may be involved in substance abuse cases, the possibility of a false positive cannot be entirely dismissed without empirical evidence.[1] Therefore, it is imperative for forensic and clinical laboratories to perform their own validation studies. Any presumptive positive result from an amphetamine immunoassay that is inconsistent with the clinical picture should be confirmed by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), to definitively identify the substances present.

References

A Comparative Analysis of the Efficacy and Potency of 2,5-Dimethoxy-4-nitrophenethylamine (2C-N)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 2,5-Dimethoxy-4-nitrophenethylamine (2C-N) with other members of the 2C family of psychedelic phenethylamines. The focus is on their efficacy and potency at key serotonin (B10506) receptors, which are believed to mediate their psychoactive effects. This document summarizes quantitative pharmacological data, outlines common experimental methodologies, and visualizes key biological and experimental processes to support researchers, scientists, and drug development professionals.

Pharmacological Profile: Receptor Interactions and Functional Activity

The primary mechanism of action for 2C compounds is their interaction with serotonin (5-HT) receptors, particularly the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂C).[1] The psychedelic effects are predominantly attributed to their agonist activity at the 5-HT₂ₐ receptor.[1] Most 2C compounds act as partial agonists at this receptor.[1]

However, 2C-N displays a unique profile within this class. While it binds to 5-HT₂ receptors, studies using Xenopus laevis oocytes have characterized it as a 5-HT₂ receptor antagonist. Specifically, it acts as a competitive antagonist at the 5-HT₂ₐ receptor and a non-competitive antagonist at the 5-HT₂C receptor in this expression system.[2] This contrasts with many other 2C compounds which exhibit partial agonism.[1][2]

Data Presentation: Quantitative Comparison of 2C Compounds

The following tables summarize the binding affinities (Ki) and functional activities (EC₅₀ and Eₘₐₓ) of 2C-N and other representative 2C compounds at human serotonin receptors. Lower Ki and EC₅₀ values indicate higher binding affinity and greater potency, respectively. Eₘₐₓ represents the maximum efficacy of the compound relative to the natural ligand, serotonin.

Table 1: Binding Affinities (Ki, nM) of 2C Compounds at Serotonin Receptors

Compound5-HT₂ₐ Ki (nM)5-HT₂ₑ Ki (nM)5-HT₂C Ki (nM)
2C-N 23.5730370
2C-B 6.9 - 27.613.543 - 89.5
2C-I 3.5 - 9.3Not Determined10.2 - 40
2C-E 4.5 - 43.925.15.4 - 104.1
2C-D 23.9 - 32.4Not Determined12.7 - 150
2C-H 1,600Not Determined4,100

Data sourced from Wikipedia's summary of various primary sources.[1]

Table 2: Functional Potency (EC₅₀, nM) and Efficacy (Eₘₐₓ, %) of 2C Compounds

CompoundReceptorEC₅₀ (nM)Eₘₐₓ (%)
2C-N 5-HT₂ₐ17020 - 48%
5-HT₂CNot Determined40 - 50%
2C-B 5-HT₂ₐ1.89 - 805 - 99%
5-HT₂C0.031 - 0.264104 - 116%
2C-I 5-HT₂ₐ3.83 - 6015 - 82%
5-HT₂C2.879 - 100%
2C-E 5-HT₂ₐ2.5 - 11040 - 125%
5-HT₂C0.233 - 18.098 - 106%
2C-D 5-HT₂ₐ43.5 - 35041 - 125%
5-HT₂C71.1100%

Data sourced from Wikipedia's summary of various primary sources.[1]

From this data, 2C-N demonstrates a moderate binding affinity for the 5-HT₂ₐ receptor (Ki = 23.5 nM), comparable to 2C-D but significantly weaker than the high-affinity ligands 2C-I, 2C-B, and 2C-E.[1] Its potency at the 5-HT₂ₐ receptor is relatively low (EC₅₀ = 170 nM), and it acts as a low-efficacy partial agonist (Eₘₐₓ = 20-48%).[1] This low efficacy is consistent with reports of it acting as an antagonist in certain experimental systems.[2] In contrast, compounds like 2C-B and 2C-E are potent, high-efficacy agonists, particularly at the 5-HT₂C receptor.[1]

Experimental Protocols

The data presented above are typically generated using standardized in vitro pharmacological assays.

1. Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor. It measures the ability of a non-radioactive test compound to displace a radioactive ligand that is known to bind to the receptor.

  • Cell Preparation: A cell line (e.g., HEK 293) is genetically engineered to express a high density of the target receptor (e.g., human 5-HT₂ₐ). Membranes from these cells are prepared and homogenized.

  • Assay Incubation: The cell membranes are incubated in a buffer solution containing a fixed concentration of a specific radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI) and varying concentrations of the unlabeled test compound (e.g., 2C-N).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[3]

2. In Vitro Functional Assay (Calcium Mobilization)

This assay measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound by detecting changes in intracellular calcium levels following receptor activation. The 5-HT₂ₐ receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium.[4]

  • Cell Preparation: Cells expressing the target receptor are plated in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The plate is placed in a fluorescence-detecting plate reader (e.g., a FLIPR instrument). The test compound is added to the wells at various concentrations.

  • Signal Detection: The instrument measures the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation.

  • Data Analysis: The peak fluorescence response is measured for each concentration of the test compound. These data are plotted against the log of the compound concentration to generate a dose-response curve. The EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response relative to a reference full agonist) are calculated from this curve.

Mandatory Visualizations

G Workflow for Radioligand Binding Assay prep Prepare cell membranes expressing 5-HT2A receptors incubate Incubate membranes with radioligand (e.g., [3H]ketanserin) and varying concentrations of test compound (2C-N) prep->incubate filter Rapidly filter mixture to separate bound from unbound radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash quantify Quantify radioactivity on filters using scintillation counter wash->quantify analyze Plot competition curve and determine IC50 value quantify->analyze calculate Calculate Ki value using Cheng-Prusoff equation analyze->calculate result Result: Binding Affinity (Ki) calculate->result

Caption: Workflow for a typical radioligand binding assay.

G Workflow for Calcium Mobilization Assay prep Plate cells expressing 5-HT2A and load with calcium-sensitive dye add Add varying concentrations of test compound (2C-N) prep->add measure Measure fluorescence change over time using a plate reader add->measure plot Plot dose-response curve (Fluorescence vs. Concentration) measure->plot calculate Calculate EC50 and Emax values plot->calculate result Result: Potency (EC50) & Efficacy (Emax) calculate->result

Caption: Workflow for an in vitro calcium mobilization functional assay.

G Canonical 5-HT2A Receptor Signaling Pathway agonist 5-HT2A Agonist (e.g., 2C Compound) receptor 5-HT2A Receptor agonist->receptor binds g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor pkc Protein Kinase C (PKC) dag->pkc activates ca2 ↑ Intracellular Ca²⁺ er->ca2 releases downstream Downstream Cellular Responses ca2->downstream pkc->downstream

Caption: Simplified signaling pathway for 5-HT2A receptor activation.

Conclusion

This compound (2C-N) presents a distinct pharmacological profile compared to other well-studied 2C compounds. While it shares the characteristic phenethylamine (B48288) backbone, its 4-nitro substitution results in significantly lower potency and efficacy at the 5-HT₂ₐ receptor.[1] In some experimental models, it behaves as a 5-HT₂ₐ antagonist rather than the more typical partial agonist.[2] This makes 2C-N a valuable tool for structure-activity relationship studies, helping to elucidate the specific molecular interactions that differentiate agonist from antagonist activity within the 2C class of compounds. Its unique profile underscores the profound impact that substitution at the 4-position of the phenethylamine ring has on pharmacological activity at serotonin receptors.

References

A Comparative Analysis of the In Vivo Potency of 2C-N and DOI in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo effects of two phenethylamine (B48288) compounds, 2C-N (2,5-dimethoxy-4-nitrophenethylamine) and DOI (2,5-dimethoxy-4-iodoamphetamine), in established rodent models of psychoactive drug activity. While both compounds are structurally related, their pharmacological profiles in preclinical studies diverge significantly, with DOI acting as a potent agonist and 2C-N demonstrating antagonistic properties at the serotonin (B10506) 2A (5-HT2A) receptor, a key target for psychedelic compounds.

Data Presentation: Summary of In Vivo Potency

The following tables summarize the available quantitative data for 2C-N and DOI from head-twitch response (HTR) and drug discrimination studies in rodents. The HTR is a rapid, involuntary head movement in rodents that is considered a behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects in humans. Drug discrimination assays assess the subjective effects of a drug by training animals to recognize a specific drug cue.

CompoundAssaySpeciesED50 (mg/kg)Notes
DOI Head-Twitch Response (HTR)Rat1.163[1]Potent agonist activity.
2C-N Head-Twitch Response (HTR)RatInactiveDoes not induce head-twitch response, indicating a lack of 5-HT2A agonist activity in vivo.

ED50 (Median Effective Dose) is the dose of a drug that produces a response in 50% of the subjects.

Key Findings: A Study in Contrasts

The experimental data reveals a stark contrast in the in vivo activity of 2C-N and DOI. DOI is a well-established and potent 5-HT2A receptor agonist, reliably inducing the head-twitch response in rats with an ED50 of 1.163 mg/kg[1]. This agonistic activity is the basis for its widespread use as a research tool to investigate the function of the 5-HT2A receptor system.

Conversely, studies have shown that 2C-N does not induce the head-twitch response in rats, indicating that it does not act as a typical 5-HT2A agonist in vivo. In fact, in vitro studies have characterized 2C-N as a competitive antagonist at 5-HT2A receptors and a non-competitive antagonist at 5-HT2C receptors. This antagonistic profile explains its inability to elicit the HTR, a behavior critically dependent on 5-HT2A receptor activation.

While direct comparative drug discrimination data for 2C-N is limited, its demonstrated lack of agonist-induced behavioral effects in the HTR assay strongly suggests it would not substitute for classic psychedelic drug cues, such as LSD or DOI, in drug discrimination paradigms. Other 2C compounds, such as 2C-C and 2C-D, have been shown to substitute for the discriminative stimulus effects of DOM (a potent hallucinogen) in rats, highlighting the diverse pharmacological profiles within the 2C family.

Experimental Protocols

Head-Twitch Response (HTR) Assay in Rats

The head-twitch response is a rapid, spasmodic, side-to-side rotational movement of the head. The frequency of these twitches is counted as a measure of 5-HT2A receptor activation.

Apparatus:

  • A standard, transparent rodent observation cage.

  • A video recording system to allow for later scoring of behavior.

Procedure:

  • Acclimation: Rats are individually placed in the observation cages for a period of at least 30 minutes to allow for habituation to the novel environment.

  • Drug Administration: Animals are administered the test compound (e.g., DOI, 2C-N) or vehicle via a specified route, typically intraperitoneal (i.p.) or subcutaneous (s.c.).

  • Observation Period: Immediately following injection, the number of head twitches is counted for a predetermined period, often 30 to 60 minutes.

  • Data Analysis: The total number of head twitches is recorded for each animal. Dose-response curves are generated, and the ED50 value is calculated as the dose that produces 50% of the maximal response.

HTR_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal Rodent Subject Acclimation Acclimation Period Animal->Acclimation Apparatus Observation Cage Apparatus->Acclimation Administration Drug Administration Acclimation->Administration Observation Behavioral Observation Administration->Observation Scoring Data Scoring Observation->Scoring DoseResponse Dose-Response Curve Scoring->DoseResponse ED50 ED50 Calculation DoseResponse->ED50

Figure 1: Experimental workflow for the rodent head-twitch response (HTR) assay.
Drug Discrimination Assay in Rats

This behavioral paradigm is used to assess the interoceptive (subjective) effects of drugs. Animals are trained to discriminate between the effects of a specific drug and a vehicle.

Apparatus:

  • Standard two-lever operant conditioning chambers equipped with a food or liquid reward dispenser.

Procedure:

  • Lever Press Training: Rats are first trained to press levers to receive a reward (e.g., food pellets or a sucrose (B13894) solution).

  • Discrimination Training: Animals are trained to associate the administration of a specific drug (the "training drug," e.g., DOI) with pressing one lever (the "drug-appropriate lever") and the administration of a vehicle (e.g., saline) with pressing the other lever (the "vehicle-appropriate lever"). Correct lever presses are rewarded.

  • Testing: Once the animals have learned the discrimination, test sessions are conducted. In these sessions, various doses of the training drug, or a novel compound like 2C-N, are administered. The percentage of responses on the drug-appropriate lever is measured.

  • Data Analysis: Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever. The ED50 is the dose at which the animal makes 50% of its responses on the drug-appropriate lever.

Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis LeverPress Lever Press Training Discrimination Discrimination Training (Drug vs. Vehicle) LeverPress->Discrimination TestDrug Administer Test Compound Discrimination->TestDrug LeverChoice Measure Lever Choice TestDrug->LeverChoice Substitution Calculate % Drug-Appropriate Lever Responding LeverChoice->Substitution ED50 Determine ED50 Substitution->ED50

Figure 2: Workflow for a typical drug discrimination study in rodents.

Signaling Pathway of 5-HT2A Receptor Activation

The head-twitch response is primarily mediated by the activation of 5-HT2A receptors, which are Gq/11-coupled G protein-coupled receptors (GPCRs). The binding of an agonist like DOI initiates a downstream signaling cascade.

HT2A_Signaling DOI DOI (Agonist) HT2A 5-HT2A Receptor DOI->HT2A Binds to Gq Gq/11 Protein HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC HTR Head-Twitch Response Ca->HTR PKC->HTR

References

Comparative Metabolic Profiling of 2C-N and 2C-B: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metabolic profiles of two synthetic phenethylamines, 2C-N (4-nitro-2,5-dimethoxyphenethylamine) and 2C-B (4-bromo-2,5-dimethoxyphenethylamine). This document summarizes available quantitative data, details relevant experimental protocols, and visualizes metabolic pathways to facilitate a deeper understanding of their biotransformation.

While both 2C-N and 2C-B belong to the 2C family of psychedelic phenethylamines, their metabolic fates are influenced by the different substituents at the 4-position of the phenyl ring. The bromo- group of 2C-B and the nitro- group of 2C-N lead to distinct metabolic pathways and end products. This guide synthesizes the current knowledge on their metabolism, drawing from in vitro and in vivo studies.

Executive Summary of Metabolic Profiles

The metabolism of 2C-B is well-characterized, primarily involving oxidative deamination and O-demethylation, with a lesser contribution from hydroxylation. In contrast, specific experimental data on the metabolism of 2C-N is scarce. Therefore, its metabolic profile is largely predicted based on the known biotransformation of other 2C compounds and aromatic nitro compounds.

Feature2C-N (Predicted)2C-B (Experimentally Determined)
Primary Metabolic Pathways Nitroreduction, O-Demethylation, Oxidative DeaminationOxidative Deamination, O-Demethylation
Key Metabolizing Enzymes Cytochrome P450 Reductases, MAO-A, MAO-B, CYP450MAO-A, MAO-B, CYP450 (minor role)
Major Predicted/Identified Metabolites 2-amino-5-methoxy-4-nitrophenethylamine, 4-amino-2,5-dimethoxyphenethylamine, N-acetyl-4-amino-2,5-dimethoxyphenethylamine2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE), 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA), 4-bromo-2,5-dimethoxybenzoic acid (BDMBA)

Metabolic Pathways of 2C-N and 2C-B

The following diagrams, generated using the DOT language, illustrate the known and predicted metabolic pathways for 2C-B and 2C-N.

metabolic_pathway_2C_B 2C-B 2C-B Aldehyde Intermediate Aldehyde Intermediate 2C-B->Aldehyde Intermediate MAO-A/B (Oxidative Deamination) O-desmethyl-2C-B O-desmethyl-2C-B 2C-B->O-desmethyl-2C-B CYP450 (O-Demethylation) BDMPE 2-(4-bromo-2,5-dimethoxyphenyl)ethanol Aldehyde Intermediate->BDMPE ADH BDMPAA 4-bromo-2,5-dimethoxyphenylacetic acid Aldehyde Intermediate->BDMPAA ALDH BDMBA 4-bromo-2,5-dimethoxybenzoic acid Aldehyde Intermediate->BDMBA Oxidation N-acetyl-O-desmethyl-2C-B N-acetyl-O-desmethyl-2C-B O-desmethyl-2C-B->N-acetyl-O-desmethyl-2C-B NAT predicted_metabolic_pathway_2C_N 2C-N 2C-N 4-amino-2,5-dimethoxyphenethylamine 4-amino-2,5-dimethoxyphenethylamine 2C-N->4-amino-2,5-dimethoxyphenethylamine CYP450 Reductases (Nitroreduction) Aldehyde Intermediate Aldehyde Intermediate 2C-N->Aldehyde Intermediate MAO-A/B (Oxidative Deamination) O-desmethyl-2C-N O-desmethyl-2C-N 2C-N->O-desmethyl-2C-N CYP450 (O-Demethylation) N-acetyl-4-amino-2,5-dimethoxyphenethylamine N-acetyl-4-amino-2,5-dimethoxyphenethylamine 4-amino-2,5-dimethoxyphenethylamine->N-acetyl-4-amino-2,5-dimethoxyphenethylamine NAT Carboxylic Acid Metabolite Carboxylic Acid Metabolite Aldehyde Intermediate->Carboxylic Acid Metabolite ALDH Alcohol Metabolite Alcohol Metabolite Aldehyde Intermediate->Alcohol Metabolite ADH experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis Biological_Matrix Biological Matrix (e.g., Urine, Plasma, HLM) Extraction Extraction (LLE or SPE) Biological_Matrix->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS GC_MS GC-MS Analysis Derivatization->GC_MS Metabolite_Identification Metabolite Identification GC_MS->Metabolite_Identification LC_MSMS->Metabolite_Identification Quantification Quantification Metabolite_Identification->Quantification Pathway_Elucidation Metabolic Pathway Elucidation Quantification->Pathway_Elucidation Result Result Pathway_Elucidation->Result

A Comprehensive Guide to the Validation of a Bioanalytical Method for 2,5-Dimethoxy-4-nitrophenethylamine (2C-N) in Human Plasma Following ICH M10 Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of a bioanalytical method for the quantification of 2,5-Dimethoxy-4-nitrophenethylamine (2C-N) in human plasma, adhering to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3][4][5] The objective of such a validation is to demonstrate that the analytical method is reliable, reproducible, and suitable for its intended purpose, which is crucial for supporting pharmacokinetic and toxicokinetic studies in drug development.[1]

While specific validated methods for 2C-N in biological matrices are not extensively published, this guide synthesizes the stringent requirements of the ICH M10 guideline with common analytical approaches for phenethylamines, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to provide a robust validation protocol.[6][7] Adherence to these principles ensures the integrity and quality of the bioanalytical data submitted to regulatory authorities.[1][8]

Experimental Workflow for Bioanalytical Method Validation

The validation of a bioanalytical method is a systematic process that involves several key stages, from method development to the analysis of study samples. The following diagram illustrates the typical workflow.

Bioanalytical Method Validation Workflow A Method Development B Full Validation A->B Method Optimized C Selectivity & Specificity B->C D Calibration Curve & Linearity B->D E Accuracy & Precision B->E F Stability B->F G Application to Study Samples C->G Validation Complete D->G Validation Complete E->G Validation Complete F->G Validation Complete

Caption: Workflow for bioanalytical method validation according to ICH M10 guidelines.

Detailed Experimental Protocols

This section outlines the detailed methodologies for the key validation experiments. A hypothetical LC-MS/MS method is assumed for the quantification of 2C-N in human plasma.

Reference Standards and Reagents
  • Analyte: this compound (2C-N) reference standard (purity >98%).

  • Internal Standard (IS): A stable isotope-labeled analog of 2C-N (e.g., 2C-N-d4) is recommended. If unavailable, a structurally similar compound with comparable chromatographic and mass spectrometric behavior can be used.

  • Biological Matrix: Pooled human plasma (K2EDTA as anticoagulant) from at least six different sources.

  • Reagents: HPLC-grade solvents (e.g., methanol, acetonitrile (B52724), water), and analytical-grade reagents (e.g., formic acid, ammonium (B1175870) formate).

Stock and Working Solutions
  • Prepare primary stock solutions of 2C-N and the IS in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by serially diluting the primary stock solution with the appropriate solvent mixture. These will be used to spike the plasma for calibration standards and quality control samples.

Sample Preparation

A protein precipitation method is proposed for its simplicity and high throughput.

  • To 50 µL of plasma sample, add 10 µL of the IS working solution.

  • Add 150 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for 2C-N and the IS.

Validation Parameters and Acceptance Criteria

The following validation parameters must be assessed according to ICH M10 guidelines.[1][5]

  • Protocol: Analyze blank plasma samples from at least six different sources to evaluate potential interference from endogenous matrix components at the retention times of 2C-N and the IS. Also, analyze blank plasma spiked with 2C-N at the Lower Limit of Quantification (LLOQ) and the IS.

  • Acceptance Criteria: The response of interfering peaks at the retention time of the analyte should be less than 20% of the analyte response at the LLLOQ. The response of interfering peaks at the retention time of the IS should be less than 5% of the IS response.

  • Protocol: Prepare a calibration curve by spiking blank plasma with known concentrations of 2C-N. A typical range might be 0.1 to 100 ng/mL. The curve should consist of a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels.

  • Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value (±20% for the LLOQ).

  • Protocol: Analyze quality control (QC) samples at four concentration levels: LLOQ, low QC (≤3 x LLOQ), medium QC, and high QC. Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Acceptance Criteria:

    • Intra-run and Inter-run Precision (CV%): ≤15% (≤20% at LLOQ).

    • Intra-run and Inter-run Accuracy (% bias): Within ±15% of the nominal value (±20% at LLOQ).

  • Protocol: Evaluate the stability of 2C-N in plasma under various conditions that mimic sample handling and storage. This includes bench-top stability, freeze-thaw stability, and long-term storage stability. Analyze low and high QC samples after exposure to these conditions and compare the results to freshly prepared samples.[9]

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Data Presentation: Summary of Expected Validation Results

The following tables summarize the expected quantitative data from the validation experiments, with acceptance criteria based on ICH M10 guidelines.

Table 1: Calibration Curve Linearity

ParameterAcceptance CriteriaExpected Result
Calibration Range -0.1 - 100 ng/mL
Regression Model -Weighted (1/x²) linear regression
Correlation Coefficient (r²) ≥ 0.99> 0.995
Deviation of Standards ±15% (±20% at LLOQ)Within limits

Table 2: Intra- and Inter-run Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-run Precision (CV%)Intra-run Accuracy (% bias)Inter-run Precision (CV%)Inter-run Accuracy (% bias)
LLOQ 0.1≤ 20%± 20%≤ 20%± 20%
Low QC 0.3≤ 15%± 15%≤ 15%± 15%
Mid QC 10≤ 15%± 15%≤ 15%± 15%
High QC 80≤ 15%± 15%≤ 15%± 15%

Table 3: Stability of 2C-N in Human Plasma

Stability ConditionQC LevelDuration/CyclesAcceptance Criteria (% Deviation)
Bench-top Low, High4 hours at room temp.± 15%
Freeze-thaw Low, High3 cycles± 15%
Long-term Low, High30 days at -80°C± 15%

Comparison with Alternatives

Currently, there is a lack of published, fully validated bioanalytical methods specifically for 2C-N in human plasma. However, the proposed LC-MS/MS method offers significant advantages over older, less specific techniques:

  • High Specificity and Selectivity: The use of tandem mass spectrometry (MS/MS) provides high specificity, minimizing the risk of interference from other compounds.[6][7]

  • High Sensitivity: LC-MS/MS allows for the detection and quantification of very low concentrations of the analyte, which is essential for pharmacokinetic studies.

  • Wide Dynamic Range: The method can be validated over a broad range of concentrations, accommodating different dose levels.

  • High Throughput: With efficient sample preparation techniques like protein precipitation, a large number of samples can be analyzed in a relatively short time.

In comparison to gas chromatography-mass spectrometry (GC-MS), LC-MS/MS often requires less sample derivatization, simplifying the workflow and reducing potential sources of error.[7] Immunoassays, while potentially high-throughput, may suffer from cross-reactivity with structurally related compounds and generally offer less specificity than mass spectrometric methods.[10]

By following the rigorous validation protocol outlined in this guide, researchers can develop a reliable and robust bioanalytical method for 2C-N that meets global regulatory standards and ensures the generation of high-quality data for drug development programs.

References

Safety Operating Guide

Navigating the Disposal of 2,5-Dimethoxy-4-nitrophenethylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. The handling and disposal of 2,5-Dimethoxy-4-nitrophenethylamine, a substituted phenethylamine (B48288), requires a meticulous approach due to its chemical properties. This guide provides essential safety and logistical information for its proper disposal.

Understanding the Compound's Hazard Profile

Personal Protective Equipment (PPE) and Safe Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

Essential PPE includes:

  • Safety Goggles: To protect against splashes and airborne particles.

  • Lab Coat: To prevent skin contact.

  • Nitrile Gloves: To protect hands from chemical exposure.

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[4][5]

Disposal Procedures: A Step-by-Step Approach

The recommended disposal method for this compound involves treating it as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Step 1: Containment and Labeling

  • Ensure the compound is stored in a clearly labeled, sealed, and appropriate container.

  • The label should include the full chemical name: "this compound," the quantity, and any known hazard symbols.

Step 2: Consultation with Environmental Health and Safety (EHS)

  • Contact your institution's Environmental Health and Safety (EHS) department.

  • Provide them with all available information about the compound.

  • The EHS department will provide specific guidance on proper labeling and arrange for a hazardous waste pickup.[5]

Step 3: Waste Segregation

  • Do not mix this compound with other waste chemicals unless explicitly instructed to do so by your EHS department.[2]

  • Improper mixing of chemicals can lead to dangerous reactions.

Step 4: Spill Management In the event of a spill, the following protocol should be followed:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.

  • Absorb: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.

  • Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's EHS department.[5]

Quantitative Data Summary

For related compounds, the following hazard classifications have been noted:

CompoundHazard Classification
4-Nitrophenol Toxic if swallowed, Harmful in contact with skin or if inhaled, May cause damage to organs through prolonged or repeated exposure.[1][2]
2C-P (hydrochloride) Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[6]
2-Methoxy-5-nitrophenol Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[7]

This data underscores the importance of treating this compound with a high degree of caution.

Experimental Protocol: Chemical Neutralization (for Nitro Compounds)

For larger quantities or more concentrated solutions of nitro compounds, chemical destruction may be a recommended procedure by your EHS department. The following is a general protocol for the neutralization of nitro compounds and should only be performed by trained personnel with EHS approval.

Objective: To safely neutralize nitroaromatic waste by chemical reduction.

Materials:

  • Nitroaromatic waste

  • Reducing agent (e.g., sodium dithionite, iron filings)

  • Appropriate solvent

  • Acid or base for pH adjustment

Procedure:

  • Dilution: The nitroaromatic compound is dissolved or suspended in a suitable solvent in a reaction vessel.

  • Reduction: A reducing agent is slowly added to the mixture while stirring. The reaction is often exothermic and may require cooling.

  • Monitoring: The reaction is monitored for completeness (e.g., by TLC or color change).

  • Neutralization: After the reaction is complete, the mixture is neutralized to a pH between 6 and 9.

  • Disposal: The final solution is disposed of as hazardous waste according to institutional guidelines.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Process cluster_spill Spill Management A Wear Appropriate PPE (Goggles, Lab Coat, Gloves) C Contain and Label Waste (Full Chemical Name, Hazards) A->C B Work in a Chemical Fume Hood B->C D Contact Institutional EHS Department C->D Crucial Step F Segregate from Other Waste C->F E Follow EHS Guidance for Pickup D->E G Spill Occurs H Evacuate and Ventilate Area G->H I Absorb with Inert Material H->I J Collect and Contain as Hazardous Waste I->J K Decontaminate Spill Area J->K L Report to EHS K->L

References

Personal protective equipment for handling 2,5-Dimethoxy-4-nitrophenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,5-Dimethoxy-4-nitrophenethylamine

This guide provides critical safety, handling, and disposal protocols for laboratory professionals working with this compound. Given that this compound is a DEA Schedule I controlled substance, all procedures must be conducted in strict accordance with institutional, local, and federal regulations.[1] The following information is based on safety data for structurally similar compounds and general best practices for handling hazardous chemicals.

Hazard Assessment

Table 1: Potential Hazard Classification

Hazard Type Description Potential Effects Citations
Acute Toxicity Harmful or toxic if swallowed, inhaled, or in contact with skin. May cause systemic effects, organ damage, or be fatal. [2][3][4]
Skin Irritation/Corrosion Causes skin irritation and may cause allergic skin reactions. Redness, swelling, and pain upon contact. Prolonged contact can lead to more severe damage. [5]
Eye Irritation/Damage Causes serious eye irritation or damage. Risk of serious, potentially irreversible, eye damage upon contact. [5][6]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or fume. Coughing, shortness of breath, and irritation of the mucous membranes and upper respiratory tract. [3][5]
Central Nervous System Effects Phenethylamines can excite the nervous system. Effects may be similar to amphetamines, including shortness of breath and throat spasms. [3][6]

| Flammability | Combustible. | Forms explosive mixtures with air on intense heating. Combustion may produce toxic nitrogen oxides (NOx). |[6][7] |

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the hazardous material.[8] Standard lab coats are insufficient; specialized protective garments are required.

Table 2: Required PPE for Handling this compound

PPE Item Specifications Rationale Citations
Gloves Double-gloving with powder-free, disposable nitrile gloves. Thicker gloves are generally better. Prevents skin contact and absorption. Double-gloving allows for safe removal of the contaminated outer layer. [9][10]
Gown Disposable, long-sleeved, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated). Protects the body from splashes and contamination. Cuffs should be tucked under the outer gloves. [8][9]
Eye & Face Protection Chemical splash goggles and a full-face shield. Provides comprehensive protection against splashes to the eyes and face. Safety glasses are inadequate. [9][10]
Respiratory Protection For Solids/Powders: NIOSH-approved N95 or N100 respirator.For Solutions/Spills: A chemical cartridge-type respirator may be required for large spills or aerosols. Protects against inhalation of hazardous dust or aerosols. Surgical masks offer no protection from chemical exposure. [8][9]

| Hair & Shoe Covers | Disposable hair and shoe covers. | Prevents contamination of hair and personal footwear, reducing the risk of carrying hazardous material outside the lab. |[9] |

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound must occur within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[8]

Preparation and Pre-Handling
  • Designate Area: Cordon off and label a specific area for handling the compound.

  • Assemble Materials: Ensure all necessary equipment (e.g., spatulas, glassware, weigh paper) and waste containers are inside the fume hood before starting.

  • Verify Ventilation: Confirm the chemical fume hood is functioning correctly (check airflow monitor).

  • Don PPE: Put on all required PPE in the correct order (shoe covers, hair cover, inner gloves, gown, outer gloves, face shield, and respirator).

Handling the Compound
  • Weighing: If working with a powder, handle it carefully to avoid generating dust. Use anti-static weigh boats or paper.

  • Making Solutions: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Work Practices: Keep all containers sealed when not in use. Work with small quantities whenever possible. Avoid hand-to-mouth contact; do not eat, drink, or smoke in the laboratory.[11]

Post-Handling and Decontamination
  • Surface Cleaning: Decontaminate all surfaces and equipment within the fume hood after use. Use an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough wipe-down.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. The outer gloves should be removed first, followed by the gown and other equipment, and finally the inner gloves. Dispose of all items immediately into a designated hazardous waste container.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing all work and removing PPE.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure safety.

Waste Segregation
  • Chemical Waste: All unused this compound and solutions containing it must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Solids: All disposable items that have come into contact with the chemical (e.g., gloves, gowns, weigh paper, pipette tips, shoe covers) must be disposed of in a separate, sealed hazardous waste container.

Waste Disposal Procedure
  • Container Management: Keep waste containers closed except when adding waste. Store them in a secondary containment bin within a designated and secure satellite accumulation area.

  • Final Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[11] Do not pour any waste down the drain or mix it with general trash.[5]

Mandatory Visualization

The following workflow diagram illustrates the essential steps for safely handling this compound in a laboratory setting.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling Phase cluster_emergency Emergency Protocol prep_area Designate & Prepare Work Area verify_hood Verify Fume Hood Function prep_area->verify_hood don_ppe Don Full PPE verify_hood->don_ppe handle_chem Handle Chemical (Weighing/Mixing) don_ppe->handle_chem Proceed to Handling decontaminate Decontaminate Surfaces & Equipment handle_chem->decontaminate Work Complete spill Spill or Exposure Event handle_chem->spill If Spill Occurs dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands evacuate Evacuate & Alert spill->evacuate consult_sds Consult SDS & EHS evacuate->consult_sds

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethoxy-4-nitrophenethylamine
Reactant of Route 2
Reactant of Route 2
2,5-Dimethoxy-4-nitrophenethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.